molecular formula C20H21NO4 B12055985 Fmoc-L-Val-OH-13C5,15N

Fmoc-L-Val-OH-13C5,15N

カタログ番号: B12055985
分子量: 345.34 g/mol
InChIキー: UGNIYGNGCNXHTR-WXVVZUHKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-Val-OH-13C5,15N is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 345.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H21NO4

分子量

345.34 g/mol

IUPAC名

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1

InChIキー

UGNIYGNGCNXHTR-WXVVZUHKSA-N

異性体SMILES

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

正規SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

製品の起源

United States

Foundational & Exploratory

Fmoc-L-Val-OH-13C5,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid that serves as a critical tool in advanced biochemical and biomedical research.[1] This valine derivative is protected at its amino group by a fluorenylmethoxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS).[2] The incorporation of five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, enabling precise quantification of peptides and proteins by mass spectrometry (MS) and facilitating structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of this compound, its properties, experimental protocols for its use, and its applications in quantitative proteomics and the study of signaling pathways.

Core Properties and Specifications

This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValue
Synonyms Fmoc-L-valine-¹³C₅,¹⁵N; Fmoc-Val-OH-¹³C₅,¹⁵N; N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹³C₅,¹⁵N
Molecular Formula C₁₅¹³C₅H₂₁¹⁵NO₄
Molecular Weight 345.34 g/mol [4]
Labeled CAS Number 1217442-94-8[4]
Unlabeled CAS Number 68858-20-8[4]
Isotopic Purity ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[5]
Chemical Purity ≥98%[4]
Melting Point 143-145 °C[5]
Solubility Soluble in DMSO (250 mg/mL with ultrasonic and warming) and DMF.[1]
Storage Conditions Store at 2-8°C, protected from light and moisture.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Applications in Research

The primary application of this compound is in the synthesis of stable isotope-labeled peptides.[6] These labeled peptides are indispensable tools in a variety of research areas:

  • Quantitative Proteomics: Labeled peptides synthesized with this compound are used as internal standards in mass spectrometry-based quantitative proteomics.[4] By spiking a known amount of the heavy-labeled peptide into a biological sample, the absolute or relative quantity of the corresponding endogenous (light) peptide can be accurately determined.[7] This is crucial for biomarker discovery and validation.

  • Mass Spectrometry (MS): The known mass shift of +6 Da allows for clear differentiation between the labeled and unlabeled peptides in a mass spectrometer.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N isotopes can be leveraged in NMR studies to gain insights into peptide and protein structure and dynamics.

  • Metabolic Flux Analysis: Isotope-labeled amino acids can be used to trace the metabolic fate of amino acids in cellular pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing a ¹³C and ¹⁵N labeled valine residue. This protocol can be adapted for automated peptide synthesizers.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling of this compound:

    • Dissolve this compound (2-5 equivalents relative to resin loading) and an activator (e.g., HBTU or Oxyma) in DMF.

    • Add a base (e.g., DIPEA) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The coupling efficiency of this compound is expected to be comparable to its unlabeled counterpart.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Preparation of an Internal Standard for LC-MS/MS Quantification

Procedure:

  • Synthesis and Purification: Synthesize the desired valine-containing peptide using this compound following the SPPS protocol. Purify the peptide to a high degree (>95%) using RP-HPLC.

  • Quantification of the Labeled Peptide: Accurately determine the concentration of the purified labeled peptide stock solution using a reliable method such as amino acid analysis.

  • Sample Preparation:

    • Take a known volume or weight of the biological sample to be analyzed (e.g., plasma, cell lysate).

    • Spike a known amount of the purified labeled peptide internal standard into the sample.

    • Perform protein precipitation or other sample clean-up steps as required.

    • If analyzing a protein, perform enzymatic digestion (e.g., with trypsin) to generate peptides.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate the peptide of interest. The labeled and unlabeled peptides should co-elute.

    • Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the peak area ratio of the light peptide to the heavy peptide.

    • Quantify the amount of the endogenous peptide in the original sample by comparing this ratio to a calibration curve constructed with known amounts of the light peptide and a fixed amount of the heavy peptide internal standard.

Visualization of Experimental Workflows and Signaling Pathways

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (e.g., Fmoc-L-Val-OH-¹³C₅,¹⁵N) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect1 Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Analyze Analyze (MS) Purify->Analyze

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

Workflow for Quantitative Proteomics using a Labeled Peptide Standard

Quant_Proteomics_Workflow Sample Biological Sample (contains light peptide) Spike Spike in Heavy Labeled Peptide (Internal Standard) Sample->Spike Prepare Sample Preparation (e.g., Digestion) Spike->Prepare LC LC Separation Prepare->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data Quantify Quantification (Light/Heavy Ratio) Data->Quantify

Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide internal standard.

Valine's Role in the mTOR Signaling Pathway

Valine, as a branched-chain amino acid, can play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] A stable isotope-labeled peptide containing valine could be used to quantify proteins within this pathway to study its activation or inhibition under various conditions.

mTOR_Pathway Valine Valine mTORC1 mTORC1 Valine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of valine's role in activating the mTOR signaling pathway.

References

Fmoc-L-Val-OH-¹³C₅,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and applications of Fmoc-L-Val-OH-¹³C₅,¹⁵N, an isotopically labeled amino acid derivative essential for advanced research in proteomics, structural biology, and drug development. This guide includes detailed chemical and physical properties, experimental protocols for its use in peptide synthesis and analysis, and workflow diagrams to illustrate key processes.

Core Chemical Properties

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable, isotopically labeled form of the amino acid valine, protected at its α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the valine structure, providing a distinct mass shift that is invaluable for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based applications. This labeling allows for the precise tracking and quantification of peptides and proteins in complex biological samples.[1][2][3]

Structural and Physical Data

The fundamental properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N are summarized in the table below, compiled from various chemical suppliers. These properties are critical for its effective use in experimental settings, influencing everything from solvent selection to reaction conditions.

PropertyValueReference(s)
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹³C₅,¹⁵N[4][5]
Synonyms Fmoc-L-valine-¹³C₅,¹⁵N; Fmoc-Val-OH-¹³C₅,¹⁵N[1][6]
Molecular Formula ¹³C₅C₁₅H₂₁¹⁵NO₄[1][7]
Molecular Weight 345.34 g/mol [1][4][7]
Mass Shift (M+n) M+6[4][5]
CAS Number (Labeled) 1217442-94-8[1][7]
Appearance White to off-white solid/powder[1]
Melting Point 143-145 °C[4][8]
Optical Activity [α]20/D -17°, c = 1 in DMF[4][5]
Isotopic Purity ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[4][5]
Chemical Purity ≥95-99% (CP/HPLC)[2][4]
Solubility and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

ParameterRecommendationReference(s)
Storage (Solid) Store at 2-8°C, desiccated, and protected from light.[1][2][6]
Solubility Soluble in DMF and NMP. In DMSO, soluble up to 250 mg/mL (requires sonication and warming).[1][9]
Stock Solution Storage In solvent: Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.[1]

Experimental Protocols and Applications

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a key reagent for the synthesis of isotopically labeled peptides.[6] These "heavy" peptides are primarily used as internal standards for quantitative mass spectrometry (the AQUA strategy) and for structural and dynamic studies by NMR spectroscopy.[10]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence using Fmoc-based SPPS.

sp_peptide_synthesis cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: Activate Fmoc-L-Val-OH-¹³C₅,¹⁵N (e.g., with HBTU/DIPEA) Couple to Resin Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid FinalDeprotect Final N-terminal Fmoc Deprotection Wash2->FinalDeprotect Cleavage Cleave Peptide from Resin & Remove Side-Chain Groups (e.g., TFA Cocktail) FinalDeprotect->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify QC QC by Mass Spectrometry Purify->QC

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed SPPS Protocol for Labeled Valine Incorporation

This protocol outlines the manual steps for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain. It is adaptable for automated synthesizers.[2][11][12]

Materials:

  • Resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N and other required Fmoc-amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Reagents: Piperidine, N,N'-Diisopropylcarbodiimide (DIC) or HBTU, OxymaPure® or HOBt, N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.[2]

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[13][14]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling (Labeled):

    • In a separate vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or OxymaPure (3-5 equivalents) in DMF.

    • Add an activator base such as DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[11]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to check for completion. A negative result (beads remain colorless or yellow) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.[13]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. Filter the solution to separate the peptide from the resin beads.[11]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide. Wash the pellet with cold ether and then dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Quality Control: Confirm the identity, purity, and isotopic incorporation of the final peptide using mass spectrometry and analytical HPLC.[11]

Analytical Workflows

Once synthesized, the isotopically labeled peptide is a powerful tool for quantitative proteomics and structural analysis.

Quantitative Proteomics using Labeled Peptides (AQUA)

The Absolute Quantification (AQUA) method uses a known quantity of a heavy-labeled synthetic peptide as an internal standard to determine the absolute amount of its endogenous, unlabeled counterpart in a complex sample.

aqua_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Cell Lysate) Spike Spike in Known Amount of Heavy Labeled Peptide (containing ¹³C₅,¹⁵N-Val) Sample->Spike Digest Proteolytic Digestion (e.g., Trypsin) Spike->Digest LCMS LC-MS/MS Analysis Digest->LCMS Extract Extract Ion Chromatograms for Light & Heavy Peptides LCMS->Extract Ratio Calculate Peak Area Ratio (Heavy / Light) Extract->Ratio Quantify Absolute Quantification of Endogenous Protein Ratio->Quantify

Workflow for Absolute Protein Quantification (AQUA).
NMR Sample Preparation and Analysis

Site-specific labeling with ¹³C and ¹⁵N is crucial for NMR spectroscopy, as it simplifies complex spectra and provides specific probes for determining the 3D structure and dynamics of peptides and proteins.[1][15]

Procedure for NMR Sample Preparation:

  • Purification: Ensure the synthesized, labeled peptide is highly purified (>95%) by RP-HPLC.

  • Solvent Exchange: Lyophilize the purified peptide multiple times from a D₂O-containing buffer to exchange labile protons.

  • Final Sample Preparation: Dissolve the peptide in the final NMR buffer (e.g., phosphate (B84403) or Tris buffer) at the desired pH. The final concentration for NMR is typically between 0.1 and 1 mM.[5]

  • Data Acquisition: Acquire a series of multidimensional NMR spectra. A ¹H-¹⁵N HSQC is often the starting point to assess sample quality and dispersion. For structural studies, experiments like NOESY, TOCSY, HNCA, and HNCACB are employed to assign resonances and derive structural restraints.[5]

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a high-purity, versatile reagent that is fundamental to modern quantitative and structural proteomics. Its stable isotopic labels enable precise and reliable measurements that are unattainable with unlabeled analogues. The protocols and data presented in this guide provide a framework for the successful application of this compound in synthesizing labeled peptides for mass spectrometry and NMR analysis, thereby facilitating advanced research in drug development and molecular biology.

References

A Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Molecular Weight and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the isotopically labeled amino acid derivative, Fmoc-L-Val-OH-¹³C₅,¹⁵N, with a primary focus on the determination of its molecular weight. This guide is intended to serve as a technical resource, offering precise data, methodologies for its application, and conceptual diagrams to illustrate its use in research settings.

Introduction

Fmoc-L-Val-OH (N-α-Fmoc-L-valine) is a derivative of the amino acid L-valine, protected at its amino terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in peptide synthesis and other areas of organic chemistry. The isotopically labeled variant, Fmoc-L-Val-OH-¹³C₅,¹⁵N, is a stable isotope-labeled (SIL) compound. In this specific molecule, five carbon atoms and one nitrogen atom are replaced with their heavier, stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), respectively.

The primary utility of such labeled compounds is as internal standards in quantitative mass spectrometry-based applications, such as in proteomics, metabolomics, and pharmacokinetic studies. The mass shift introduced by the heavy isotopes allows for the precise differentiation and quantification of the analyte of interest from its labeled internal standard.

Data Presentation: Molecular Weight Determination

The accurate molecular weight (specifically, the monoisotopic mass) is a critical parameter for any compound used in mass spectrometry. The monoisotopic mass is calculated by summing the masses of the most abundant stable isotope of each element in the molecule[1]. For Fmoc-L-Val-OH-¹³C₅,¹⁵N, this calculation must account for the isotopic substitutions.

The molecular formula for standard Fmoc-L-Val-OH is C₂₀H₂₁NO₄[2][3][4][5][6]. The labeled compound, Fmoc-L-Val-OH-¹³C₅,¹⁵N, therefore has the elemental composition: (¹²C)₁₅(¹³C)₅(¹H)₂₁(¹⁵N)₁(¹⁶O)₄.

The tables below summarize the necessary atomic mass data and the resulting molecular weight calculations.

Table 1: Monoisotopic Masses of Relevant Isotopes

IsotopeMonoisotopic Mass (Da)Reference
¹²C12.000000000[7][8][9]
¹³C13.003354835[10][11][12]
¹H1.007825035[13][14][15]
¹⁴N14.003074004[16][17][18]
¹⁵N15.000108898[19][20]
¹⁶O15.994914619[21][22][23][24]

Table 2: Calculation of Monoisotopic Mass for Standard and Labeled Fmoc-L-Val-OH

MoleculeElemental CompositionCalculationMonoisotopic Mass (Da)
Fmoc-L-Val-OH (¹²C)₂₀(¹H)₂₁(¹⁴N)₁(¹⁶O)₄(20 * 12.000000) + (21 * 1.007825) + (1 * 14.003074) + (4 * 15.994915)339.14706
Fmoc-L-Val-OH-¹³C₅,¹⁵N (¹²C)₁₅(¹³C)₅(¹H)₂₁(¹⁵N)₁(¹⁶O)₄(15 * 12.000000) + (5 * 13.003355) + (21 * 1.007825) + (1 * 15.000109) + (4 * 15.994915)345.16578

The mass difference between the labeled and unlabeled compound is 6.01872 Da .

Experimental Protocols

Fmoc-L-Val-OH-¹³C₅,¹⁵N is primarily used as an internal standard for the accurate quantification of unlabeled Fmoc-L-Val-OH or related analytes using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized protocol for its application.

Protocol: Quantification of an Analyte using a Stable Isotope-Labeled Internal Standard

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the certified reference standard (the analyte, e.g., unlabeled Fmoc-L-Val-OH) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare a separate stock solution of the stable isotope-labeled internal standard (SIL-IS, e.g., Fmoc-L-Val-OH-¹³C₅,¹⁵N) at a known concentration.

    • Generate a series of calibration standards by serial dilution of the analyte stock solution.

  • Sample Preparation:

    • To a fixed volume of each calibration standard and each unknown sample (e.g., plasma, tissue homogenate), add a precise and constant volume of the SIL-IS solution. This ensures that every sample contains the same concentration of the internal standard.

    • Perform any necessary sample clean-up, such as protein precipitation (e.g., with cold acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column).

    • Develop a chromatographic method to achieve baseline separation of the analyte from any isomers or matrix interferences.

    • Set up the mass spectrometer (typically a triple quadrupole) to operate in Multiple Reaction Monitoring (MRM) mode.

    • Define at least one MRM transition (precursor ion → product ion) for the analyte and one for the SIL-IS. The precursor ion will typically be the protonated molecule [M+H]⁺.

      • Analyte Transition (Example): m/z 340.1 → [Product Ion m/z]

      • SIL-IS Transition (Example): m/z 346.2 → [Product Ion m/z]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the SIL-IS in each injection.

    • Calculate the ratio of the analyte peak area to the SIL-IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow involving Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Caption: Structure of Fmoc-L-Val-OH with ¹³C₅,¹⁵N isotopic labels highlighted in red.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Fmoc-L-Val-OH-¹³C₅,¹⁵N (Internal Standard) Sample->Spike Extract Extraction / Clean-up (e.g., Protein Precipitation) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Elution Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

An In-depth Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Structure, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for contemporary research in proteomics, drug development, and structural biology. This document details its chemical structure, key quantitative data, and step-by-step experimental protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Fmoc-L-Val-OH-¹³C₅,¹⁵N

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of the amino acid L-valine, where all five carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N).[1][2] The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group essential for Fmoc-based solid-phase peptide synthesis.[][4]

The incorporation of stable isotopes renders this amino acid invaluable for a range of analytical techniques. In mass spectrometry (MS), the predictable mass shift allows for its use as an internal standard for precise quantification of proteins and peptides. In NMR spectroscopy, the ¹³C and ¹⁵N nuclei provide the necessary signals for detailed structural and dynamic studies of peptides and proteins.[][5]

Quantitative Data

The key physicochemical properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N are summarized in the table below, compiled from various suppliers. These values are essential for accurate experimental design and execution.

PropertyValueReferences
Chemical Formula ¹³C₅C₁₅H₂₁¹⁵NO₄[2]
Molecular Weight 345.34 g/mol [1][6]
Isotopic Purity (¹³C) ≥98 atom %[1][6]
Isotopic Purity (¹⁵N) ≥98 atom %[1][6]
Chemical Purity ≥99% (CP)[1][6]
Appearance White to off-white solid[2]
Melting Point 143-145 °C[1][7]
Optical Activity [α]20/D -17°, c = 1 in DMF[1]
Mass Shift M+6[1]
Solubility Soluble in DMSO (up to 250 mg/mL with ultrasonic and warming)[2]
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain via manual Fmoc solid-phase peptide synthesis (SPPS) and subsequent analysis using NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a hypothetical tripeptide (e.g., Ala-Val-Phe, where Val is the ¹³C,¹⁵N-labeled valine) on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Ala-OH, Fmoc-L-Val-OH-¹³C₅,¹⁵N, Fmoc-L-Phe-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (ddH₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • First Amino Acid (Phenylalanine) Coupling:

    • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times).

    • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Second Amino Acid (Fmoc-L-Val-OH-¹³C₅,¹⁵N) Coupling:

    • Fmoc Deprotection: Repeat the deprotection step as described above to remove the Fmoc group from the phenylalanine residue.

    • Amino Acid Activation: Activate Fmoc-L-Val-OH-¹³C₅,¹⁵N using the same procedure as for Fmoc-L-Phe-OH.

    • Coupling: Add the activated labeled amino acid to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Third Amino Acid (Alanine) Coupling:

    • Repeat the deprotection, activation, and coupling steps for Fmoc-L-Ala-OH.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the alanine (B10760859) residue using the 20% piperidine in DMF solution.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[1]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

NMR Spectroscopy Protocol

This protocol describes the general steps for acquiring and analyzing a 2D ¹H-¹⁵N HSQC spectrum of the purified ¹³C,¹⁵N-labeled tripeptide.

Materials:

  • Lyophilized labeled peptide

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium (B1214612) oxide (D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.[8]

    • Add 5-10% D₂O to the sample for the deuterium lock.[8]

    • Transfer the sample to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the D₂O signal and shim the magnetic field to achieve homogeneity.

    • Tune and match the ¹H and ¹⁵N probes.

    • Acquire a 1D ¹H spectrum to assess sample quality and determine the spectral width.

    • Set up a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.[9][10]

      • This experiment correlates the proton of an amide group with its directly bonded nitrogen.[10]

      • Typical parameters include a spectral width of ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension (centered around 118 ppm).[8]

      • The number of scans and increments in the indirect dimension should be optimized for signal-to-noise and resolution.[8]

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • The resulting 2D spectrum will show a cross-peak for each ¹H-¹⁵N pair. Since the valine residue is ¹⁵N-labeled, a peak corresponding to its backbone amide proton and nitrogen will be visible. The alanine and phenylalanine residues will also show peaks from their backbone amides.

    • The chemical shifts of these peaks provide information about the local chemical environment of each residue, which is a prerequisite for further structural studies.[5]

Mandatory Visualizations

The following diagrams illustrate the chemical structure of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a typical workflow for its incorporation into a peptide via SPPS, and the fundamental principle of a key NMR experiment used for its analysis.

chemical_structure cluster_valine L-Valine Core cluster_fmoc Fmoc Group N ¹⁵N CA ¹³Cα N->CA Fmoc_C C N->Fmoc_C Amide Bond C ¹³C' CA->C CB ¹³Cβ CA->CB O O C->O O OH OH C->OH OH CG1 ¹³Cγ1 CB->CG1 ¹³CH₃ CG2 ¹³Cγ2 CB->CG2 ¹³CH₃ Fmoc_O1 O Fmoc_C->Fmoc_O1 O Fmoc_O2 O Fmoc_C->Fmoc_O2 Fmoc_CH2 CH₂ Fmoc_O2->Fmoc_CH2 Fluorenyl Fluorenyl Group Fmoc_CH2->Fluorenyl

Caption: Chemical structure of Fmoc-L-Val-OH-¹³C₅,¹⁵N.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA1-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-L-Val-OH-¹³C₅,¹⁵N Deprotection2->Coupling2 Wash2 Wash (DMF) Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-AA3-OH Deprotection3->Coupling3 Wash3 Wash (DMF) Coupling3->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Labeled Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

NMR_Signaling_Pathway cluster_HSQC ¹H-¹⁵N HSQC cluster_HNCA HNCA/HN(CO)CA H ¹H N ¹⁵N H->N J-coupling N->H Magnetization Transfer C ¹³C N->C J-coupling

Caption: Simplified signaling for a ¹H-¹⁵N HSQC NMR experiment.

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a powerful tool for modern biochemical and pharmaceutical research. Its well-defined properties and the established protocols for its use in peptide synthesis and NMR analysis enable researchers to conduct sophisticated studies on peptide and protein structure, function, and dynamics. The methodologies and data presented in this guide are intended to facilitate the effective application of this isotopically labeled amino acid in a variety of research and development settings.

References

An In-depth Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for advanced research in proteomics, structural biology, and drug development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explores its application in quantitative proteomics.

Core Compound Data: Fmoc-L-Val-OH-¹³C₅,¹⁵N

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of the amino acid L-valine, where five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N.[1][2] This labeling introduces a mass shift of +6 Daltons compared to its unlabeled counterpart, enabling its use as an internal standard for precise quantification in mass spectrometry-based applications and as a probe in nuclear magnetic resonance (NMR) studies.[1][2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is base-labile, making it central to the widely used Fmoc-SPPS strategy.[4]

CAS Number: 1217442-94-8[1][5][6]

Physicochemical Properties

A summary of the key quantitative and qualitative properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N is presented in the table below for easy reference.

PropertyValue
Molecular Formula ¹³C₅C₁₅H₂₁¹⁵NO₄
Molecular Weight 345.34 g/mol [1][6][7]
Appearance White to off-white solid[1]
Purity ≥98% (Isotopic), ≥99% (Chemical)[6][8][9]
Melting Point 143-145 °C[8]
Optical Activity [α]20/D -17° (c = 1 in DMF)[8]
Storage Conditions +2°C to +8°C, protect from light, desiccate[1][6][7]
Solubility Soluble in DMF, DMSO[1][10]

Application in Quantitative Proteomics: The AQUA and isoTOP-ABPP Methods

Stable isotope-labeled peptides are indispensable tools for absolute protein quantification.[11][12] Peptides synthesized using Fmoc-L-Val-OH-¹³C₅,¹⁵N serve as ideal internal standards.

One prominent application is the Absolute QUantification (AQUA) strategy. In this method, a known quantity of a synthetic, heavy isotope-labeled peptide (containing Fmoc-L-Val-OH-¹³C₅,¹⁵N, for instance) that mirrors a target tryptic peptide from a protein of interest is introduced into a biological sample.[11] The sample is then digested. Because the labeled and unlabeled peptides have virtually identical chemical properties and ionization efficiencies, the ratio of their signal intensities in the mass spectrometer directly corresponds to the ratio of their concentrations.[11] This allows for the precise calculation of the absolute amount of the target protein.[11]

A more advanced application is Isotope-Tagged Activity-Based Protein Profiling (isoTOP-ABPP) . This technique is used to quantify the reactivity of specific amino acid residues across the proteome. It often employs probes with an isotopically labeled tag. For example, a TEV-cleavable biotin (B1667282) tag can incorporate a ¹³C,¹⁵N-labeled valine.[13] Two proteomes can be labeled with light and heavy versions of the tag, respectively, allowing for the direct comparison and quantification of probe-labeled peptides by mass spectrometry after enrichment and enzymatic cleavage.[13]

isoTOP_ABPP_Workflow Isotope-Tagged Activity-Based Protein Profiling (isoTOP-ABPP) Workflow cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Analysis ProteomeA Proteome A ProbeA React with Alkyne Probe & 'Light' Tag ProteomeA->ProbeA ProteomeB Proteome B ProbeB React with Alkyne Probe & 'Heavy' (¹³C,¹⁵N-Val) Tag ProteomeB->ProbeB Combine Combine Samples ProbeA->Combine ProbeB->Combine Enrich Enrich Tagged Proteins Combine->Enrich Digest Trypsin & TEV Digestion Enrich->Digest LCMS LC-MS/MS Analysis & Quantification Digest->LCMS

isoTOP-ABPP workflow using a heavy-labeled valine tag.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual steps for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence using standard Fmoc chemistry. This process is cyclical, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support resin.[14][15]

SPPS_Cycle The Fmoc-SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-L-Val-OH-¹³C₅,¹⁵N + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection No Cleavage Final Cleavage & Deprotection Repeat->Cleavage Yes (Final AA)

The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Resin Preparation and Swelling

  • Select Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[16]

  • Weigh Resin: Place the appropriate amount of resin into a reaction vessel.

  • Swell Resin: Add sufficient N,N-Dimethylformamide (DMF) to cover the resin. Agitate gently for 30-60 minutes to allow the resin to swell completely.[11][17] Drain the DMF.

Fmoc Deprotection
  • Add Deprotection Solution: Add a solution of 20% piperidine in DMF to the swollen resin.[4][18][19]

  • React: Agitate the mixture for 5-10 minutes.[11]

  • Drain and Repeat: Drain the solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[11][18]

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]

Amino Acid Coupling
  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling reagent/additive such as HBTU/HOBt or HATU/HOAt in DMF.[11][20][21]

  • Activate: Add an activator base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[11]

  • Couple: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • React: Agitate the mixture for 1-2 hours at room temperature.[11] The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

Washing and Iteration
  • Wash: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[17]

  • Repeat Cycle: The cycle of deprotection (Step 2) and coupling (Step 3) is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection
  • Final Wash and Dry: Once the sequence is complete, perform a final Fmoc deprotection. Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the peptide-resin under vacuum.[11]

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent R : 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), and 2% Anisole.[7] For peptides containing methionine, a specialized cocktail like Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide) is recommended to prevent oxidation.[6][22]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and incubate with agitation for 2-4 hours at room temperature.[7][23]

  • Isolate Peptide: Filter the cleavage mixture to separate the resin beads. Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[11][23]

  • Pellet and Wash: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 more times with cold ether to remove scavengers and cleavage byproducts.[11][23]

  • Dry: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][24][25]

  • Lyophilize: Collect the fractions containing the pure peptide and lyophilize to obtain a stable, powdered final product.[26]

This comprehensive guide provides the foundational knowledge and practical protocols for the effective use of Fmoc-L-Val-OH-¹³C₅,¹⁵N. Its application in advanced proteomic and structural biology studies continues to be a cornerstone of modern biochemical research and drug discovery.

References

A Technical Guide to Stable Isotope Labeling with Fmoc-L-Val-OH-¹³C₅,¹⁵N for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for modern quantitative proteomics. This guide provides detailed experimental protocols, data presentation tables, and visual workflows to empower researchers in leveraging this powerful tool for precise protein quantification in complex biological systems, a cornerstone of biomarker discovery and drug development.

Introduction to Stable Isotope Labeling and Fmoc-L-Val-OH-¹³C₅,¹⁵N

Stable isotope labeling in combination with mass spectrometry (MS) has become an indispensable technique for accurate protein quantification.[1][2] Unlike traditional methods, stable isotope labeling allows for the precise differentiation and measurement of proteins from different samples within a single MS analysis. Fmoc-L-Val-OH-¹³C₅,¹⁵N is a chemically synthesized and protected form of the amino acid valine. The key features of this reagent are:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This protecting group on the amine function allows for the controlled, stepwise addition of the valine residue during solid-phase peptide synthesis (SPPS).[3][4]

  • Stable Isotope Labeling (¹³C₅, ¹⁵N): All five carbon atoms and the single nitrogen atom in the valine molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[5] This results in a precise mass shift of +6 Daltons compared to the unlabeled, or "light," counterpart.[6]

This known mass difference allows peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N to serve as ideal internal standards for the absolute quantification of their endogenous, unlabeled counterparts in complex biological matrices such as cell lysates, plasma, or tissue extracts.[1][7]

Core Applications in Research and Drug Development

The primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N is in the synthesis of "heavy" peptides, which are then used as internal standards in targeted quantitative proteomics workflows, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7][8] These workflows are pivotal in:

  • Biomarker Discovery and Validation: Accurately quantifying changes in protein expression levels between healthy and diseased states to identify and validate potential biomarkers.[9]

  • Drug Efficacy and Target Engagement Studies: Measuring the effect of a drug candidate on the abundance of its protein target or downstream signaling proteins.[9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determining the concentration of protein therapeutics or their targets over time.

  • Systems Biology: Understanding the dynamics of protein networks and signaling pathways by quantifying the absolute abundance of their components.[10]

Quantitative Data Presentation

The use of Fmoc-L-Val-OH-¹³C₅,¹⁵N allows for the generation of precise quantitative data. The following tables summarize key specifications of the labeling reagent and typical data generated in a quantitative proteomics experiment.

Table 1: Specifications of Fmoc-L-Val-OH-¹³C₅,¹⁵N

PropertyValue
Molecular Formula¹³C₅C₁₅H₂₁¹⁵NO₄
Molecular Weight345.34 g/mol
Isotopic Purity≥ 98 atom % ¹³C; ≥ 98 atom % ¹⁵N
Chemical Purity≥ 99% (CP)
Mass Shift+6 Da

Table 2: Example Calibration Curve Data for Absolute Quantification of a Target Peptide

Standard Concentration (fmol/µL)Light/Heavy Peak Area Ratio
10.021
50.105
100.212
501.045
1002.098
50010.52
Linearity (R²) 0.9995

Table 3: Typical Performance Metrics for a Targeted Proteomics Assay

ParameterTypical Value
Lower Limit of Quantification (LLOQ)1 - 10 fmol/µL
Upper Limit of Quantification (ULOQ)1000 - 5000 fmol/µL
Precision (%CV)< 15%
Accuracy (%RE)± 15%

Experimental Protocols

This section provides detailed methodologies for the synthesis of a stable isotope-labeled peptide using Fmoc-L-Val-OH-¹³C₅,¹⁵N and its subsequent use in a targeted absolute quantification experiment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Heavy-Labeled Internal Standard

This protocol outlines the manual synthesis of a hypothetical valine-containing peptide (e.g., Ac-Ala-Gly-Val -Leu-Ile-Lys-NH₂) on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N

  • Other required Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, etc.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (First Amino Acid - Lysine):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Lys(Boc)-OH and 3.95 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N):

    • Repeat the Fmoc deprotection step (Step 2).

    • For the coupling of the labeled valine, dissolve 4 equivalents of Fmoc-L-Val-OH-¹³C₅,¹⁵N and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIEA and pre-activate for 2 minutes.

    • Add the activated labeled amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continue Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection and Acetylation:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • To acetylate the N-terminus, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter to collect the cleaved peptide solution.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation by mass spectrometry.

Protocol 2: Absolute Quantification of a Target Protein using the Heavy-Labeled Peptide

This protocol describes the use of the synthesized heavy peptide as an internal standard for the absolute quantification of a target protein from a complex sample (e.g., cell lysate).

Materials:

  • Heavy-labeled peptide standard (quantified by amino acid analysis)

  • Cell lysate or other biological sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap)

Procedure:

  • Sample Preparation:

    • Lyse cells and determine the total protein concentration of the lysate (e.g., by BCA assay).

    • Aliquot a known amount of total protein (e.g., 50 µg).

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Spiking of Internal Standard:

    • Add a known amount of the purified and quantified heavy-labeled peptide to the sample. The amount should be in the expected linear range of the assay.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to stop the reaction.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the purified peptides under vacuum and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis (SRM/MRM):

    • Develop an SRM/MRM method targeting specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) peptides.

    • Inject the prepared sample onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the peak area ratio (Light/Heavy).

    • Generate a calibration curve by analyzing a series of samples with a fixed amount of heavy peptide and varying known concentrations of a "light" synthetic peptide standard.[7][11]

    • Determine the absolute concentration of the endogenous peptide in the sample by interpolating its Light/Heavy ratio on the calibration curve.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_quantification Absolute Quantification sp_start Start with Resin fmoc_deprot Fmoc Deprotection sp_start->fmoc_deprot aa_coupling Amino Acid Coupling (including Fmoc-L-Val-OH-¹³C₅,¹⁵N) fmoc_deprot->aa_coupling repeat_cycle Repeat Deprotection/ Coupling Cycles aa_coupling->repeat_cycle repeat_cycle->fmoc_deprot for each amino acid cleavage Cleavage from Resin repeat_cycle->cleavage Final peptide purification HPLC Purification & QC cleavage->purification heavy_peptide Quantified Heavy Peptide (Internal Standard) purification->heavy_peptide spike_in Spike-in Heavy Peptide heavy_peptide->spike_in bio_sample Biological Sample (e.g., Cell Lysate) sample_prep Protein Extraction, Reduction, Alkylation bio_sample->sample_prep sample_prep->spike_in digestion Tryptic Digestion spike_in->digestion lcms LC-MS/MS Analysis (SRM/MRM) digestion->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis abs_quant Absolute Concentration of Target Protein data_analysis->abs_quant

Caption: Workflow for stable isotope labeling and absolute quantification.

signaling_pathway cluster_pathway Representative MAPK Signaling Pathway cluster_quantification_point Quantitative Measurement receptor Growth Factor Receptor ras Ras receptor->ras Signal raf Raf ras->raf mek MEK raf->mek erk ERK (Target Protein) mek->erk transcription_factor Transcription Factor erk->transcription_factor ms_analysis LC-MS/MS Quantification erk->ms_analysis gene_expression Gene Expression (Cell Proliferation, etc.) transcription_factor->gene_expression heavy_peptide_erk Heavy Peptide Standard for ERK heavy_peptide_erk->ms_analysis abs_conc [ERK] = X fmol/µg ms_analysis->abs_conc

Caption: Application of absolute quantification in a signaling pathway.

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a versatile and powerful reagent for researchers, scientists, and drug development professionals engaged in quantitative proteomics. By enabling the synthesis of high-purity, stable isotope-labeled internal standards, it facilitates the accurate and precise absolute quantification of proteins in complex biological systems. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful implementation of this technology, ultimately contributing to a deeper understanding of biological processes and the acceleration of therapeutic development.

References

Fmoc-L-Val-OH-13C5,15N for peptide synthesis introduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-L-Val-OH-13C5,15N for Peptide Synthesis

Introduction

This compound is a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research.[1] It consists of the amino acid L-valine where all five carbon atoms are replaced by the heavy isotope Carbon-13 (¹³C) and the nitrogen atom is replaced by the heavy isotope Nitrogen-15 (¹⁵N). The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it an ideal building block for solid-phase peptide synthesis (SPPS).[2]

The incorporation of these stable isotopes results in a chemically identical but heavier version of the natural amino acid, with a distinct mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This property makes this compound an invaluable tool for researchers in proteomics, metabolic studies, and drug development, enabling precise quantification of proteins and peptides in complex biological samples.[4][5][] This guide provides a comprehensive overview of its properties, synthesis protocols, and key applications.

Core Principles

Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS has revolutionized peptide synthesis by enabling the efficient, stepwise construction of peptide chains on an insoluble resin support.[7] The Fmoc-based strategy is the most prevalent approach due to its use of mild, base-labile conditions for deprotection.[7][8]

The core of Fmoc SPPS is a repeated cycle of three main steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a mild base, typically a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[7][9] This exposes a free amine group for the next coupling reaction.

  • Activation and Coupling: The incoming Fmoc-protected amino acid (such as this compound) is activated by converting its carboxyl group into a more reactive species.[9] This is achieved using coupling reagents like HBTU or HATU in the presence of a base.[10] The activated amino acid is then added to the resin, forming a new peptide bond with the exposed amine.[11]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring high purity of the final peptide.[10]

This cycle is repeated until the desired peptide sequence is fully assembled.[12] Reactive amino acid side chains are protected with acid-labile groups, which are removed during the final cleavage step, where the completed peptide is released from the resin support.[7]

Stable Isotope Labeling

Stable isotope labeling involves replacing atoms in a molecule (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N).[3][] The resulting labeled molecules are chemically and functionally identical to their natural counterparts but have a higher molecular weight.[3] This mass difference allows them to be distinguished and quantified using mass spectrometry.[13]

Peptides synthesized with this compound serve as ideal internal standards for quantitative proteomics.[14][15] By adding a known quantity of the "heavy" labeled peptide to a biological sample, researchers can accurately measure the amount of the corresponding endogenous "light" peptide by comparing their respective signal intensities in the mass spectrometer.[16] This technique compensates for sample loss and variations in instrument response, leading to highly accurate and reproducible quantification.[16]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula [¹³CH₃]₂¹³CH¹³CH([¹⁵NH]-Fmoc)¹³CO₂H
Molecular Weight 345.34 g/mol [17]
Mass Shift M+6[18]
Isotopic Enrichment ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[18]
Chemical Purity ≥95-99% (CP)[19]
Appearance Solid / White powder[2]
Melting Point 143-145 °C[18]
Optical Activity [α]20/D -17° (c = 1 in DMF)[18]
Storage Conditions Refrigerate at +2°C to +8°C, desiccated, protect from light[17][19]
Key Reagents for Fmoc-SPPS
ReagentFunctionTypical Concentration / Equivalents
Resin (e.g., Wang, Rink Amide) Solid support for peptide chain elongation.[9]~0.1 mmol scale
N,N-Dimethylformamide (DMF) Primary solvent for swelling, washing, and reactions.[11]N/A
Piperidine in DMF Base for removing the Fmoc protecting group.[9]20% (v/v)
Fmoc-Amino Acid Building block for the peptide chain.3-5 equivalents
Coupling Agent (e.g., HBTU, HATU) Promotes peptide bond formation.~4.5 equivalents
Base (e.g., DIPEA, NMM, Collidine) Activates the amino acid and neutralizes the resin.[10]2-3 times excess relative to amino acid
Trifluoroacetic Acid (TFA) Reagent for final cleavage of the peptide from the resin.[10]Part of a cleavage cocktail

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol details the steps for coupling a single amino acid, such as this compound, to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) into a reaction vessel.[11]

    • Swell the resin in DMF for at least 1 hour to allow the solvent to penetrate the polymer matrix.[9][11]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the peptide-resin.[9]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.[10][11]

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (e.g., 5 equivalents) and an activating agent like HATU (e.g., 4.5 equivalents) in DMF.[11]

    • Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to the solution to activate the amino acid's carboxyl group.[10][11]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for at least 4 hours at room temperature to allow for the formation of the peptide bond.[11] For longer peptides or difficult couplings, this time can be extended.[10]

  • Final Wash:

    • Drain the coupling solution from the resin.

    • Wash the resin several times with DMF to remove any unreacted amino acid and coupling reagents.[10]

The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Workflow for Quantitative Proteomics

This protocol outlines the use of a synthesized peptide containing L-Valine-13C5,15N as an internal standard for quantifying an endogenous protein/peptide via mass spectrometry.

  • Heavy Peptide Synthesis and Purification:

    • Synthesize the target peptide sequence incorporating this compound at the desired valine position using the SPPS protocol described above.

    • Cleave the peptide from the resin and purify it using High-Performance Liquid Chromatography (HPLC) to ensure high purity.

    • Accurately quantify the purified heavy peptide.

  • Sample Preparation:

    • Obtain the biological sample (e.g., cell lysate, plasma) containing the endogenous ("light") peptide of interest.

    • Spike a precise, known amount of the purified heavy peptide standard into the biological sample.

  • Enzymatic Digestion:

    • If analyzing a protein, digest the entire protein mixture (containing both the endogenous protein and the spiked heavy peptide) into smaller peptides using a protease like trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues.[20]

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The light and heavy peptide pairs, being chemically identical, will co-elute during the chromatography step.[21]

    • The mass spectrometer will detect both peptide forms, which are distinguished by their mass difference.

  • Data Analysis and Quantification:

    • Identify the MS signals corresponding to the light (endogenous) and heavy (standard) peptide pairs.

    • Calculate the ratio of the signal intensities (peak areas) of the light-to-heavy peptides.

    • Since the concentration of the heavy standard is known, this ratio allows for the precise calculation of the absolute or relative abundance of the endogenous peptide in the original sample.[13]

Visualizations

Fmoc_SPPS_Cycle start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 activation_coupling 3. Activation & Coupling (Add activated this compound) wash1->activation_coupling wash2 4. DMF Wash activation_coupling->wash2 wash2->deprotection Repeat Cycle end Elongated Peptide Chain (Ready for next cycle) wash2->end repeat_edge Repeat Cycle for Next Amino Acid Quantitative_Proteomics_Workflow synthesis Synthesize Heavy Peptide (with L-Val-13C5,15N) spike Spike Known Amount of Heavy Peptide into Sample synthesis->spike sample Biological Sample (contains 'Light' Endogenous Peptide) sample->spike digest Protein Digestion (e.g., Trypsin) spike->digest lcms LC-MS/MS Analysis digest->lcms quantify Quantify Light Peptide (based on Light/Heavy Ratio) lcms->quantify Logical_Relationships cluster_core Core Reagent & Process cluster_product Product cluster_applications Applications core_reagent This compound spps Solid-Phase Peptide Synthesis core_reagent->spps is used in labeled_peptide Isotope-Labeled Peptide spps->labeled_peptide produces ms Mass Spectrometry (Quantitative Proteomics) labeled_peptide->ms nmr NMR Spectroscopy (Structural Studies) labeled_peptide->nmr pk Pharmacokinetic Studies labeled_peptide->pk

References

A Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid critical for advancing research in proteomics, metabolomics, and drug development. This document details its suppliers and pricing, experimental applications, and includes diagrams to illustrate key workflows.

Introduction

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of the amino acid L-valine, where the carboxyl group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the valine molecule is enriched with five carbon-13 (¹³C) isotopes and one nitrogen-15 (B135050) (¹⁵N) isotope. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry (MS) and for structural studies using nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its primary application is in the synthesis of peptides and proteins that can be used as internal standards for accurate quantification or as probes to study protein structure, function, and interactions.[1]

Suppliers and Pricing

The availability and cost of Fmoc-L-Val-OH-¹³C₅,¹⁵N can vary among suppliers. The following table summarizes publicly available information for common suppliers of this reagent. For the most current pricing and bulk order inquiries, it is recommended to contact the suppliers directly.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 64288698 atom % ¹³C, 99% (CP)1 gContact for pricing
MedChemExpress HY-130147S------Contact for pricing
Anaspec AS-61824-01---0.1 gContact for pricing
Krackeler Scientific 45-642886-1G98 atom % ¹⁵N, 98 atom % ¹³C, 99% (CP)1 g$3280.00
Cambridge Isotope Laboratories, Inc. CNLM-4348-H99% ¹³C; 99% ¹⁵N0.1 g, 0.25 g$848 (0.1g), $1505 (0.25g)
ChemPep ---------Contact for pricing

Core Applications and Experimental Protocols

The primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to generate isotopically labeled peptides. These labeled peptides are instrumental in a variety of quantitative and qualitative analytical techniques.

Quantitative Proteomics and Drug Development

Stable isotope-labeled peptides are widely used as internal standards in mass spectrometry-based quantitative proteomics.[1] By spiking a complex biological sample with a known concentration of a heavy-isotope labeled peptide, the absolute or relative quantity of the corresponding endogenous, unlabeled peptide can be accurately determined. This is crucial in drug development for biomarker discovery, validation, and for studying the pharmacokinetics and metabolism of peptide-based drugs.[1][3]

Structural Biology

The incorporation of ¹³C and ¹⁵N isotopes into specific locations within a peptide or protein allows for targeted analysis by NMR spectroscopy. This aids in the determination of the three-dimensional structure of proteins and protein-ligand complexes, providing insights into drug binding and mechanism of action.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the manual synthesis of a peptide incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N. This can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling (for Fmoc-L-Val-OH-¹³C₅,¹⁵N):

    • Dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like HOBt or OxymaPure (3-5 equivalents) in DMF.

    • Add a coupling agent such as HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) or DIC (3-5 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key processes where Fmoc-L-Val-OH-¹³C₅,¹⁵N is utilized.

sp_ps_workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection End of sequence start Start: Fmoc-Resin start->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Labeled Peptide purification->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

quantitative_proteomics_workflow cluster_sample_prep Sample Preparation cluster_data_interpretation Data Interpretation biological_sample Biological Sample (e.g., Cell Lysate) mix Mix Samples biological_sample->mix labeled_peptide Known Concentration of Isotope-Labeled Peptide (Internal Standard) labeled_peptide->mix digestion Protein Digestion (e.g., Trypsin) mix->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis quantification Protein Quantification data_analysis->quantification peak_light Peak Area of Endogenous Peptide (Light) peak_heavy Peak Area of Labeled Peptide (Heavy) result Accurate Quantity of Endogenous Protein quantification->result Ratio of Light/Heavy Peaks

Caption: Conceptual workflow for quantitative proteomics using a stable isotope-labeled peptide standard.

References

Safety and handling of Fmoc-L-Val-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Fmoc-L-Val-OH-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid derivative. The inclusion of ¹³C and ¹⁵N isotopes allows for its use in advanced research applications, particularly in quantitative proteomics and structural biology, without the risks associated with radioactive isotopes[][2]. This document outlines the material's properties, safety protocols, and detailed experimental procedures for its application in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Val-OH-¹³C₅,¹⁵N is chemically indistinguishable from its unlabeled counterpart in terms of reactivity, but its increased mass allows for clear differentiation in mass spectrometry and NMR analyses[].

Table 1: Physical and Chemical Properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N

PropertyValueReferences
Chemical Formula C₁₅¹³C₅H₂₁¹⁵NO₄[3]
Molecular Weight 345.34 g/mol [3][4][5]
Appearance White to off-white solid[3][6]
Melting Point 143-145 °C
Purity ≥95% to ≥99%[5][7]
Optical Activity [α]20/D -17°, c = 1 in DMF
Solubility Soluble in DMSO and DMF[3][6][8]
CAS Number (Labeled) 1217442-94-8[3][5]
CAS Number (Unlabeled) 68858-20-8[3][4][5]

Safety and Hazard Information

While specific toxicological data for Fmoc-L-Val-OH-¹³C₅,¹⁵N are not extensively available, the safety precautions are based on the properties of the unlabeled Fmoc-L-Val-OH and general handling procedures for fine chemicals in a laboratory setting[9]. It is not classified as a hazardous substance according to available safety data sheets[9][10].

Table 2: Hazard and Safety Information

Hazard CategoryDescriptionReferences
Acute Toxicity No data available. May be harmful if inhaled or swallowed. May cause respiratory tract irritation.[9]
Skin Corrosion/Irritation No data available.[9]
Serious Eye Damage/Irritation No data available.[9]
Carcinogenicity No component is identified as a carcinogen.[9]
Hazardous Decomposition Products Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.[9]
Storage Class Combustible Solids (Storage Class 11)
Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following diagram outlines the recommended workflow for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_area Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound Carefully (Avoid Dust Inhalation) prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMF, DMSO) cleanup_spill Clean Spills Promptly handle_dissolve->cleanup_spill cleanup_waste Dispose of Waste According to Institutional Guidelines cleanup_wash Wash Hands Thoroughly

Caption: General workflow for the safe handling of Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Storage Temperature : Store refrigerated at +2°C to +8°C[4][5]. Some suppliers recommend -20°C for long-term storage[6].

  • Conditions to Avoid : Keep away from heat and sources of ignition[9].

  • Container : Keep the container tightly closed[9].

  • Other Precautions : Store in a dry, desiccated environment and protect from light[4][5]. The compound is stable under recommended storage conditions[9].

Experimental Protocols

Fmoc-L-Val-OH-¹³C₅,¹⁵N is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[11][12]. The following is a generalized protocol for incorporating this labeled amino acid into a peptide sequence.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N

  • Other required Fmoc-protected amino acids

  • Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection Reagent : 20% piperidine (B6355638) in DMF

  • Coupling Reagents : HBTU, HATU, or DIC/OxymaPure

  • Activator Base : N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents : DMF, DCM

  • Cleavage Cocktail : e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

General SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-SPPS.

G start Start with Fmoc-protected Amino Acid on Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-L-Val-OH-¹³C₅,¹⁵N (with HBTU/DIPEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle

Caption: A single coupling cycle in Fmoc-SPPS using the labeled valine.

Detailed Step-by-Step Protocol

This protocol outlines the manual procedure for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide chain on a solid support.

  • Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel[13].

  • Fmoc Deprotection :

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes to remove the Fmoc protecting group[13].

    • Drain the solution and repeat this step once more[13].

  • Washing : Thoroughly wash the resin with DMF (3-5 times) to completely remove residual piperidine[13].

  • Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N :

    • In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add an activator base such as DIPEA (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to confirm complete coupling.

  • Washing : Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts[13].

  • Chain Elongation : Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence[13].

  • Final Deprotection : After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Purification :

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the final product's identity and isotopic incorporation via mass spectrometry.

Applications in Research

The primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N is in the synthesis of isotopically labeled peptides. These peptides are invaluable tools in several advanced research areas:

  • Quantitative Proteomics : Labeled peptides serve as internal standards for the precise quantification of proteins in complex biological samples using mass spectrometry-based techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC)[][4][5].

  • Biomolecular NMR : The incorporation of ¹³C and ¹⁵N aids in solving the three-dimensional structures of peptides and proteins by providing specific probes for NMR studies[4][5].

  • Metabolic Flux Analysis : Labeled amino acids can be used as tracers to follow metabolic pathways within cells and organisms[].

By following the safety and handling guidelines outlined in this document, researchers can confidently and safely utilize Fmoc-L-Val-OH-¹³C₅,¹⁵N to advance their scientific investigations.

References

A Technical Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: Isotopic Purity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its isotopic and chemical purity, the methodologies used for its quality control, and its primary applications in proteomics, metabolomics, and structural biology.

Core Concepts: The Utility of Stable Isotope Labeling

Stable isotope-labeled compounds, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope. In this case, all five carbon atoms are ¹³C and the nitrogen atom is ¹⁵N. These labeled amino acids are chemically identical to their natural counterparts but are distinguishable by their increased mass.[] This mass difference allows for their use as tracers and internal standards in advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of peptide chains.[3][4]

Quantitative Data Summary

The isotopic and chemical purity of Fmoc-L-Val-OH-¹³C₅,¹⁵N are critical parameters for its effective use. The following tables summarize representative quantitative data from commercially available batches.

Parameter Specification Reference
¹³C Isotopic Purity≥ 98 atom %[5]
¹⁵N Isotopic Purity≥ 98 atom %[5]
Chemical Purity (CP)≥ 99%[5]
Optical Activity[α]20/D -17°, c = 1 in DMF
Melting Point143-145 °C

Table 1: General Specifications for Fmoc-L-Val-OH-¹³C₅,¹⁵N

Lot/Batch Number ¹³C Isotopic Purity (atom %) ¹⁵N Isotopic Purity (atom %) Chemical Purity (%) Source
MBBD5672989899Sigma-Aldrich CoA
MBBD0625989899Sigma-Aldrich CoA
MBBC8740989899Sigma-Aldrich CoA
MBBC5486989899Sigma-Aldrich CoA
MBBC3498989899Sigma-Aldrich CoA

Table 2: Batch-Specific Purity Data for Fmoc-L-Val-OH-¹³C₅,¹⁵N

Synthesis and Quality Control Workflow

The production of high-purity Fmoc-L-Val-OH-¹³C₅,¹⁵N involves a multi-step process, from the biosynthesis of the labeled L-Valine to its chemical protection and subsequent rigorous quality control.

Synthesis_and_QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Biosynthesis Biosynthesis of L-Valine using ¹³C-glucose and ¹⁵N-ammonium salts Purification1 Purification of ¹³C₅,¹⁵N-L-Valine Biosynthesis->Purification1 Crude L-Valine-¹³C₅,¹⁵N Fmoc_Protection Fmoc Protection Reaction Purification1->Fmoc_Protection Purified L-Valine-¹³C₅,¹⁵N Purification2 Final Product Purification (e.g., Crystallization) Fmoc_Protection->Purification2 Crude Fmoc-L-Val-OH-¹³C₅,¹⁵N MS_Analysis Mass Spectrometry (Isotopic Purity) Purification2->MS_Analysis Final Product NMR_Analysis NMR Spectroscopy (Structure & Isotopic Purity) MS_Analysis->NMR_Analysis HPLC_Analysis HPLC Analysis (Chemical Purity) NMR_Analysis->HPLC_Analysis CoA_Generation Certificate of Analysis Generation HPLC_Analysis->CoA_Generation

Figure 1: Synthesis and Quality Control Workflow for Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Experimental Methodologies

The determination of isotopic and chemical purity relies on a suite of analytical techniques.

Isotopic Purity Determination by Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between the labeled compound (containing ¹³C and ¹⁵N) and its natural abundance counterpart allows for the precise determination of isotopic enrichment. High-resolution mass spectrometers are crucial for resolving isotopic peaks.[6]

Exemplary Protocol (GC-C-IRMS):

  • Derivatization: While Fmoc-protected amino acids can be analyzed directly by LC-MS, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility. A common procedure involves the formation of N-alkoxycarbonyl alkyl esters.[7] However, for analyzing the intact Fmoc-amino acid, direct infusion or LC-MS is preferred.

  • Instrumentation: A Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS) is a powerful tool for determining the isotopic enrichment of specific compounds in a mixture.[7][8]

  • Analysis: The sample is injected into the GC, where it is separated from other components. It then passes into a combustion chamber where it is converted to CO₂ and N₂ gas. These gases are then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ and ¹⁵N¹⁴N to ¹⁴N₂.

  • Data Interpretation: The measured isotope ratios are compared to international standards to calculate the atom percent enrichment of ¹³C and ¹⁵N.

Structural and Purity Analysis by NMR Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atoms. For isotopically labeled compounds, specific NMR experiments can confirm the positions of the labels and quantify the enrichment. Both ¹³C and ¹⁵N are NMR-active nuclei.[]

Exemplary Protocol (¹H, ¹³C, and ¹⁵N NMR):

  • Sample Preparation: A precise amount of Fmoc-L-Val-OH-¹³C₅,¹⁵N is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: A standard proton NMR spectrum is acquired to confirm the overall structure and assess for the presence of proton-containing impurities.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for the five labeled carbon atoms. The high enrichment level will result in strong signals for these carbons and very small signals for any natural abundance carbon impurities.

  • ¹⁵N NMR: A proton-decoupled ¹⁵N NMR spectrum, often acquired using techniques like INEPT or DEPT to enhance sensitivity, will show a signal for the labeled nitrogen atom.

  • Data Analysis: The integration of the signals in the ¹³C and ¹⁵N spectra, relative to a known internal standard or through quantitative NMR (qNMR) methods, can be used to determine the isotopic enrichment. The coupling patterns between ¹³C-¹³C, ¹³C-¹⁵N, and ¹H-¹³C can further confirm the labeling pattern.[9]

Application in Signaling Pathway Analysis

Fmoc-L-Val-OH-¹³C₅,¹⁵N is an invaluable tool for tracing the metabolic fate of valine and its role in cellular signaling. One of the key pathways regulated by amino acids, including valine, is the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][10][11]

mTOR_Signaling_Pathway cluster_cell Cell Valine Valine (¹³C₅,¹⁵N-labeled) Amino_Acid_Transporter Amino Acid Transporter Valine->Amino_Acid_Transporter Cell_Membrane Intracellular_Valine Intracellular Valine Pool (Traced with ¹³C₅,¹⁵N) Amino_Acid_Transporter->Intracellular_Valine mTORC1 mTORC1 Intracellular_Valine->mTORC1 Activation Protein_Synthesis Protein Synthesis (e.g., via S6K1, 4E-BP1) mTORC1->Protein_Synthesis Phosphorylation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 2: Valine Activation of the mTOR Signaling Pathway.

By using ¹³C₅,¹⁵N-labeled valine, researchers can trace its uptake into the cell and its incorporation into newly synthesized proteins.[12] This allows for the quantification of protein synthesis rates and the investigation of how various stimuli or disease states affect the mTOR pathway and downstream cellular processes.[10][13]

Conclusion

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a high-purity, versatile reagent for modern biological and chemical research. Its well-characterized isotopic and chemical purity, verified by rigorous analytical methodologies, ensures its reliability as an internal standard and tracer. Its application in solid-phase peptide synthesis and in the study of metabolic pathways like mTOR signaling provides researchers with a powerful tool to advance our understanding of complex biological systems.

References

An In-depth Technical Guide to the Storage of Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for Fmoc-L-Val-OH-¹³C₅,¹⁵N, an isotopically labeled amino acid crucial for various applications in proteomics, metabolomics, and drug development. Proper storage is paramount to maintain the chemical integrity, isotopic enrichment, and overall stability of this valuable reagent, ensuring the reliability and reproducibility of experimental results.

Core Principles of Storage

The stability of Fmoc-L-Val-OH-¹³C₅,¹⁵N is primarily influenced by three environmental factors: temperature, moisture, and light. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is sensitive to base-catalyzed degradation, and the overall compound can be susceptible to hydrolysis and photolytic degradation if not stored correctly.

Quantitative Storage Recommendations

To ensure the long-term stability and efficacy of Fmoc-L-Val-OH-¹³C₅,¹⁵N, the following storage conditions are recommended based on data from various suppliers and general best practices for Fmoc-protected amino acids.

ParameterConditionRationale
Temperature
Short-term Storage+2°C to +8°C[1][2]Refrigeration slows down potential degradation pathways. This is suitable for material that will be used in the near future.
Long-term Storage-20°C[3][4]For extended periods, freezing is recommended to minimize chemical degradation significantly. Some suppliers suggest this for storage of the solid powder for up to 3 years[4].
In Solution-20°C to -80°C[3][4]If the compound must be stored in solution, it should be aliquoted and frozen to prevent repeated freeze-thaw cycles. Storage at -80°C is preferable for longer durations, potentially up to 6 months[4].
Atmosphere
Solid StateDesiccated[1][2]Fmoc-protected amino acids are sensitive to moisture, which can lead to hydrolysis. Storing over a desiccant or in a dry, tightly sealed container is critical.
Inert Gas (e.g., Argon, Nitrogen)While not always listed as mandatory for the amino acid itself, it is a best practice, especially after opening the container, to purge with an inert gas to displace moisture and oxygen[3].
Light
Protect from light[1][2][5]The fluorenyl group of the Fmoc moiety can be susceptible to photolytic degradation. Storage in an amber vial or a dark location is essential.

Experimental Protocols: Handling and Preparation for Storage

To maintain the integrity of Fmoc-L-Val-OH-¹³C₅,¹⁵N, adherence to strict handling protocols is essential.

Protocol for Aliquoting and Storing Solid Compound:

  • Equilibration: Before opening, allow the container of Fmoc-L-Val-OH-¹³C₅,¹⁵N to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold powder[3].

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or a controlled environment with an inert atmosphere (e.g., argon or nitrogen).

  • Dispensing: Quickly weigh and dispense the desired amount of the compound into a clean, dry, and light-protected vial (e.g., amber glass vial).

  • Sealing: Purge the headspace of both the original container and the new aliquot vial with a gentle stream of inert gas before sealing tightly. For extra protection, the cap can be wrapped with parafilm.

  • Storage: Place the sealed containers in the appropriate temperature-controlled environment (refrigerator or freezer), protected from light.

Protocol for Preparing and Storing Stock Solutions:

  • Solvent Selection: Use a high-purity, anhydrous solvent suitable for your application (e.g., DMSO, DMF). Note that hygroscopic solvents like DMSO should be from a freshly opened bottle[4][5].

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle warming or sonication may be required for complete dissolution[5].

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in appropriate vials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles[3].

  • Storage: Store the aliquots at -20°C or -80°C, protected from light[4]. For solutions in DMSO, storage at -80°C for up to 6 months is recommended[4].

Logical Relationships in Compound Stability

The stability of Fmoc-L-Val-OH-¹³C₅,¹⁵N is a function of mitigating multiple degradation pathways. The following diagram illustrates the key factors and their impact on the compound's integrity.

StabilityFactors cluster_pathways Degradation Pathways Compound Fmoc-L-Val-OH-¹³C₅,¹⁵N (Stable) Degraded Degraded Product Compound->Degraded Degradation Temp Elevated Temperature p1 Increased Reaction Rate Temp->p1 Moisture Moisture (H₂O) p2 Hydrolysis Moisture->p2 Light Light (UV/Visible) p3 Photodegradation Light->p3 Base Base Contamination p4 Fmoc Cleavage Base->p4 p1->Degraded p2->Degraded p3->Degraded p4->Degraded

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Val-OH-13C5,15N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid derivative essential for the synthesis of peptides utilized in advanced proteomics, structural biology, and drug development. The incorporation of five carbon-13 (¹³C) and one nitrogen-15 (B135050) (¹⁵N) isotopes provides a distinct mass shift, enabling precise quantification of peptides and proteins by mass spectrometry (MS) and facilitating structural analysis by nuclear magnetic resonance (NMR) spectroscopy. This document provides a detailed protocol for the application of this compound in solid-phase peptide synthesis (SPPS), addressing key considerations for its use.

Valine, a β-branched amino acid, can present steric hindrance during peptide synthesis, potentially leading to lower coupling efficiencies.[1] Therefore, optimized protocols are crucial for its successful incorporation. The chemical reactivity of the isotopically labeled this compound is nearly identical to its unlabeled counterpart, and thus it is compatible with standard Fmoc-based SPPS methodologies.[]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅¹³C₅H₂₁¹⁵NO₄
Molecular Weight 345.34 g/mol [3][4][5][6]
CAS Number 1217442-94-8[3][4][5][6]
Appearance White to off-white solid[3][5]
Purity ≥ 98%
Storage 2-8°C, protect from light[6]

Experimental Protocols

This section details the step-by-step methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. The protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v)[7]

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[8][9]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.[10]

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

Due to the steric hindrance of the valine side chain, using a potent coupling reagent is recommended to ensure high coupling efficiency.

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.[10]

  • To monitor the reaction completion, perform a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (the beads remain colorless or yellowish) indicates a complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated with fresh reagents (double coupling).

  • After complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Chain Elongation

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail appropriate for the peptide sequence. For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, a scavenger-containing cocktail such as Reagent K is recommended.[7][11]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture at room temperature for 2-3 hours.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12]

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

Quantitative Data Summary

The following table summarizes typical parameters used in the solid-phase synthesis of a peptide containing this compound.

ParameterValue/RangeNotes
Resin Loading 0.1 - 1.0 mmol/gDependent on the resin type.
Amino Acid Excess 3 - 5 equivalentsRelative to resin loading.
Coupling Reagent Excess 3 - 5 equivalentsRelative to resin loading.
DIPEA Excess 6 - 10 equivalentsRelative to resin loading.
Coupling Time 1 - 2 hoursCan be extended for difficult couplings.
Deprotection Time 2 x (5-20) minutesTwo-step deprotection is recommended.
Cleavage Time 2 - 3 hoursSequence-dependent.
Expected Coupling Efficiency >98%With optimized conditions and potent coupling reagents.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF, 30-60 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage & Deprotection (TFA Cocktail, 2-3h) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Coupling_Reaction cluster_vial Pre-activation cluster_vessel Reaction Vessel FmocVal This compound ActivatedAA Activated Amino Acid FmocVal->ActivatedAA HBTU HBTU/HATU HBTU->ActivatedAA DIPEA DIPEA DIPEA->ActivatedAA ResinAmine Resin-Peptide-NH2 ActivatedAA->ResinAmine PeptideBond Resin-Peptide-CO-NH-Val(Fmoc) ResinAmine->PeptideBond Coupling

References

Application Notes and Protocols for Fmoc-L-Val-OH-13C5,15N in Absolute Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute protein quantification is a cornerstone of modern proteomics, providing critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry (MS) has emerged as a highly accurate and reproducible method for determining the precise amount of a target protein in a complex biological sample. Fmoc-L-Val-OH-13C5,15N is a high-purity, stable isotope-labeled amino acid derivative designed for incorporation into synthetic peptides. These labeled peptides serve as ideal internal standards for the absolute quantification (AQUA) of proteins.

The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS). The incorporation of five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope results in a well-defined mass shift, enabling clear differentiation from the endogenous, unlabeled peptide during mass spectrometric analysis. This document provides detailed application notes and experimental protocols for the use of this compound in absolute protein quantification.

Principle of Absolute Quantification (AQUA)

The AQUA strategy is a powerful method for the precise and absolute quantification of proteins and their post-translational modifications.[1][2][3][4] The core principle involves the synthesis of a peptide (AQUA peptide) that is chemically identical to a tryptic peptide of the target protein, but with the incorporation of stable isotopes.[2] This isotopically labeled peptide, synthesized using building blocks like this compound, serves as an internal standard. A known amount of the AQUA peptide is spiked into a biological sample, and after proteolytic digestion, the sample is analyzed by tandem mass spectrometry (MS/MS).[3] By comparing the signal intensities of the labeled internal standard and the native peptide, the absolute quantity of the target protein can be determined.[4]

Key Properties of this compound

A summary of the essential properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅¹³C₅H₂₁¹⁵NO₄
Molecular Weight 345.34 g/mol
Isotopic Purity ≥ 98 atom % ¹³C; ≥ 98 atom % ¹⁵N
Chemical Purity ≥ 99%
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Store at 4°C, protect from light

Applications

The primary application of this compound is in the synthesis of stable isotope-labeled peptides for use as internal standards in quantitative proteomics. These labeled peptides are invaluable in a range of research and development areas:

  • Biomarker Discovery and Validation: Accurately quantify potential protein biomarkers in disease models and clinical samples.[5]

  • Drug Development: Monitor the effect of drug candidates on protein expression levels and signaling pathways.

  • Cell Biology Research: Investigate the dynamics of protein expression, turnover, and post-translational modifications.[6]

  • Pharmacokinetics: Quantify protein-based therapeutics and their targets.

Experimental Protocols

The successful application of this compound is dependent on robust experimental design and execution. Below are detailed protocols for its use in the synthesis of labeled peptides and their subsequent application in absolute protein quantification.

Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Other required Fmoc-amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for this compound):

    • In a separate tube, dissolve this compound (3 equivalents), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

SPPS_Workflow Resin Start with Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Coupling Couple this compound (or other amino acid) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleave Peptide from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Characterization Characterize Peptide (MS) Purification->Characterization Deproteration Deproteration Deproteration->Wash1

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol 2: Absolute Quantification of a Target Protein using the AQUA Strategy

This protocol describes the use of the synthesized stable isotope-labeled valine-containing peptide for the absolute quantification of a target protein in a cell lysate.

Materials:

  • Purified, quantified stable isotope-labeled peptide (AQUA peptide) containing ¹³C₅,¹⁵N-Valine.

  • Cell lysate or other biological sample.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Protein Extraction: Prepare a protein extract from cells or tissues using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay).

  • Internal Standard Spiking: Add a known amount of the purified AQUA peptide to a measured aliquot of the protein extract.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor-fragment ion transitions for both the native peptide and the heavy isotope-labeled AQUA peptide.

  • Data Analysis:

    • Integrate the peak areas for the SRM/MRM transitions of both the native ("light") and AQUA ("heavy") peptides.

    • Calculate the ratio of the peak areas (light/heavy).

    • Determine the absolute amount of the native peptide in the sample using the known amount of the spiked-in AQUA peptide and the calculated peak area ratio.

AQUA_Workflow ProteinExtract Protein Extract from Biological Sample Spike Spike in Known Amount of 13C5,15N-Val Labeled Peptide ProteinExtract->Spike Digest Reduction, Alkylation, and Trypsin Digestion Spike->Digest LCMS LC-MS/MS Analysis (SRM/MRM) Digest->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Quantification Absolute Protein Quantification DataAnalysis->Quantification

Caption: Workflow for absolute protein quantification using the AQUA strategy.

Quantitative Data Summary

The following tables provide an example of how to structure the quantitative data obtained from an AQUA experiment.

Table 1: SRM/MRM Transition Parameters for Target Peptide

PeptidePrecursor Ion (m/z)Fragment Ion (m/z)Collision Energy (V)
Native Peptide e.g., 542.3e.g., 789.4e.g., 25
AQUA Peptide (¹³C₅,¹⁵N-Val) e.g., 548.3e.g., 795.4e.g., 25

Table 2: Absolute Quantification Results

Sample IDTotal Protein (µg)Spiked AQUA Peptide (fmol)Peak Area (Native)Peak Area (AQUA)Ratio (Native/AQUA)Absolute Amount (fmol)
Control 1 501001.2 x 10⁶2.4 x 10⁶0.550
Control 2 501001.3 x 10⁶2.5 x 10⁶0.5252
Treated 1 501002.5 x 10⁶2.4 x 10⁶1.04104
Treated 2 501002.6 x 10⁶2.5 x 10⁶1.04104

Conclusion

This compound is a critical reagent for modern quantitative proteomics. Its incorporation into synthetic peptides enables the creation of high-quality internal standards for the accurate and reproducible absolute quantification of proteins using the AQUA strategy. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies of the proteome.

References

Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅,¹⁵N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled (SIL) amino acid that serves as an ideal internal standard for quantitative mass spectrometry (MS) applications.[1][2] Its chemical structure is identical to its unlabeled counterpart, L-valine, but with five ¹³C atoms and one ¹⁵N atom, resulting in a precise mass shift. This property allows for its use in isotope dilution mass spectrometry, a gold standard for accurate and precise quantification of molecules in complex biological matrices.[3] By adding a known amount of the SIL internal standard to a sample, variations in sample preparation, chromatographic separation, and ionization efficiency can be normalized, leading to highly reliable quantitative data.[1]

These application notes provide detailed protocols for utilizing Fmoc-L-Val-OH-¹³C₅,¹⁵N as an internal standard for the quantification of L-valine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals working in areas such as proteomics, metabolomics, and clinical diagnostics.

Application 1: Quantification of Free L-Valine in Human Plasma

Objective: To accurately determine the concentration of free L-valine in human plasma samples for clinical research or metabolomics studies. Aberrant levels of branched-chain amino acids (BCAAs) like valine have been associated with various metabolic disorders.[2][4][5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Human Plasma Sample Spike Spike with Fmoc-L-Val-OH-¹³C₅,¹⁵N Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Valine / IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify L-Valine Concentration Curve->Quantify

Caption: Workflow for the quantification of L-valine in plasma using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N (Internal Standard, IS)

  • L-Valine (Analytical Standard)

  • Human Plasma (collected in EDTA tubes)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure Water

  • Microcentrifuge tubes

  • LC-MS vials

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with methanol.

  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-valine in ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-valine into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to cover the expected physiological range.

3. Sample Preparation:

  • Thaw frozen human plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL Internal Standard Working Solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.[6]

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate valine from other plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Integrate the peak areas of the MRM transitions for both L-valine and the internal standard.

  • Calculate the peak area ratio (L-valine / Fmoc-L-Val-OH-¹³C₅,¹⁵N).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of L-valine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

Table 1: MRM Transitions for L-Valine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Valine118.172.115
Fmoc-L-Val-OH-¹³C₅,¹⁵N (IS)346.3180.120

Table 2: Representative Calibration Curve Data

Standard Concentration (µM)Peak Area Ratio (Valine/IS)
100.052
250.128
500.255
1000.512
2501.278
5002.545
Linearity (R²) 0.999

Table 3: Quantification of L-Valine in Plasma Samples

Sample IDPeak Area Ratio (Valine/IS)Calculated Concentration (µM)
Control 10.45890.2
Control 20.48996.5
Patient A0.876172.8
Patient B0.954188.3

Application 2: Monitoring Valine Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Objective: To quantify the efficiency of Fmoc-L-Valine coupling during solid-phase peptide synthesis by analyzing the valine content of the synthesized peptide.

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_hydrolysis Sample Preparation cluster_analysis LC-MS/MS Analysis Resin Resin-bound Peptide Cleave Cleavage from Resin Resin->Cleave Hydrolyze Acid Hydrolysis (6M HCl) Cleave->Hydrolyze Spike Spike with Fmoc-L-Val-OH-¹³C₅,¹⁵N Hydrolyze->Spike Dry Dry Down Spike->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Quantify Quantify L-Valine MS->Quantify

Caption: Workflow for quantifying valine incorporation in a synthetic peptide.

Detailed Experimental Protocol

1. Peptide Synthesis and Cleavage:

  • Synthesize the desired peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][7][8]

  • After synthesis, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

2. Sample Preparation:

  • Accurately weigh a small amount of the crude, cleaved peptide.

  • Perform acid hydrolysis by incubating the peptide in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[1]

  • Add a known amount of Fmoc-L-Val-OH-¹³C₅,¹⁵N internal standard to the hydrolyzed sample.

  • Dry the sample under vacuum.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis and Data Analysis:

  • Follow the LC-MS/MS and data analysis procedures as described in Application 1 to quantify the amount of L-valine in the hydrolyzed peptide sample.

  • Compare the experimentally determined amount of valine to the theoretical amount based on the peptide sequence to calculate the coupling efficiency.

Quantitative Data Summary

Table 4: Valine Incorporation Efficiency in a Synthetic Peptide

ParameterValue
Peptide SequenceG-L-V-I-A
Theoretical Valine Content1 mole of Valine per mole of peptide
Amount of Peptide Hydrolyzed1.0 mg
Amount of IS Added10 nmol
Measured Valine in Sample0.95 nmol
Theoretical Valine in 1.0 mg Peptide1.02 nmol
Valine Incorporation Efficiency 93.1%

Valine Metabolism and its Significance

Valine, as a branched-chain amino acid, plays a critical role in various metabolic pathways.[4] Its catabolism is a multi-step process that ultimately feeds into the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.[2][4] Dysregulation of valine metabolism has been implicated in several diseases, including maple syrup urine disease (MSUD), a rare genetic disorder, as well as more common conditions like insulin (B600854) resistance, type 2 diabetes, and certain cancers.[2][4][5] Therefore, the accurate quantification of valine and its metabolites is crucial for understanding disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

G cluster_catabolism Valine Catabolism cluster_disease Disease Relevance Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT InsulinResistance Insulin Resistance Valine->InsulinResistance Cancer Cancer Metabolism Valine->Cancer IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH MSUD Maple Syrup Urine Disease (BCKDH deficiency) aKIV->MSUD PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Simplified pathway of valine catabolism and its association with disease states.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required for different sample types, instrumentation, and experimental goals. Always follow appropriate laboratory safety procedures.

References

Unlocking Molecular Insights: Fmoc-L-Val-OH-13C5,15N in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The stable isotope-labeled amino acid, Fmoc-L-Val-OH-13C5,15N, has emerged as an indispensable tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its site-specific incorporation into peptides and proteins offers a powerful strategy to unravel complex biological processes at an atomic level. These application notes provide a comprehensive overview of its utility, from simplifying complex spectra to enabling advanced structural and dynamic studies crucial for drug discovery and development.

Core Applications in Biomolecular NMR

The primary application of this compound lies in its use during Solid-Phase Peptide Synthesis (SPPS). The strategic placement of a 13C and 15N-labeled valine residue within a peptide or protein allows researchers to overcome common challenges in NMR spectroscopy, particularly for larger biomolecules that produce congested and overlapping spectra.[1]

Key applications include:

  • Spectral Simplification and Resonance Assignment: The introduction of isotopic labels at a specific valine residue "turns on" NMR signals at that site, making them readily distinguishable in otherwise crowded spectral regions.[1] This greatly simplifies the process of assigning specific NMR resonances to their corresponding atoms in the molecule, a critical first step for any detailed NMR study.[2]

  • Protein Structure Determination: The 13C and 15N labels serve as sensitive probes for a variety of NMR experiments that provide structural restraints.[] These experiments measure through-bond and through-space interactions involving the labeled nuclei, providing crucial distance and dihedral angle information for calculating the three-dimensional structure of the biomolecule.

  • Investigation of Molecular Dynamics and Interactions: Isotope labels are invaluable for studying the flexibility and conformational changes of proteins, as well as their interactions with other molecules such as drug candidates.[4] NMR relaxation experiments performed on the labeled site can provide insights into molecular motions on a wide range of timescales.

  • Quantitative Proteomics: While primarily an NMR tool, peptides synthesized with this compound can also serve as internal standards for accurate quantification in mass spectrometry-based proteomics.[5][6]

Quantitative Data Summary

The use of this compound provides distinct and measurable signals in NMR spectra. The following table summarizes typical chemical shift ranges for the labeled nuclei in a polypeptide chain, which are essential for identifying the labeled valine residue.

NucleusChemical Shift Range (ppm)Notes
15N (backbone)110 - 130The amide nitrogen chemical shift is highly sensitive to the local secondary structure.
13Cα55 - 65The alpha-carbon chemical shift is also indicative of the secondary structure.
13Cβ30 - 40The beta-carbon chemical shift is characteristic of the valine side chain.
13Cγ1, 13Cγ218 - 25The two methyl carbon chemical shifts can be distinct depending on the local environment.
13CO (carbonyl)170 - 180The backbone carbonyl carbon chemical shift is sensitive to hydrogen bonding.

Note: These are typical ranges and can vary depending on the specific chemical environment within the protein.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide with the site-specific incorporation of the labeled valine.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or Hydroxybenzotriazole - HOBt)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Unlabeled Amino Acids):

    • Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Site-Specific Isotopic Labeling with this compound: Follow the same procedure as in step 3, but use this compound as the amino acid to be coupled.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Protocol 2: Preparation of an Isotopically Labeled Peptide Sample for NMR Spectroscopy

Materials:

  • Purified, isotopically labeled peptide

  • NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Concentration: Dissolve the purified labeled peptide in the NMR buffer to a final concentration of 0.3-5 mM. The optimal concentration will depend on the size of the peptide and the specific NMR experiments to be performed.

  • pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute acid or base.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before starting any experiments.

Visualizing Workflows and Concepts

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (repeat for each amino acid) cluster_final_steps Final Steps resin Fmoc-Rink Amide Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling Unlabeled AA labeled_coupling Labeled Coupling (this compound) wash1->labeled_coupling Labeled Val wash2 Wash (DMF & DCM) coupling->wash2 labeled_coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, NMR) purification->analysis

Caption: Workflow for solid-phase peptide synthesis with site-specific isotopic labeling.

nmr_application_logic cluster_input Input Material cluster_process Process cluster_output Applications & Outcomes labeled_aa This compound spps Solid-Phase Peptide Synthesis labeled_aa->spps nmr_sample_prep NMR Sample Preparation spps->nmr_sample_prep nmr_spectroscopy Biomolecular NMR Spectroscopy nmr_sample_prep->nmr_spectroscopy spectral_simplification Spectral Simplification & Resonance Assignment nmr_spectroscopy->spectral_simplification structure 3D Structure Determination nmr_spectroscopy->structure dynamics Dynamics & Interaction Studies nmr_spectroscopy->dynamics

Caption: Logical flow from labeled amino acid to biomolecular NMR applications.

References

Application Note: Protocol for Fmoc Deprotection of Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in solid-phase and solution-phase peptide synthesis.[1][2] Its key advantage lies in its stability under acidic conditions and its facile removal with a mild base, which allows for orthogonal protection strategies in complex syntheses.[1] The deprotection proceeds via a base-catalyzed β-elimination mechanism.[2][3] This protocol details the procedure for the solution-phase deprotection of isotopically labeled Fmoc-L-Valine (Fmoc-L-Val-OH-¹³C₅,¹⁵N) to yield L-Valine-¹³C₅,¹⁵N. The isotopic labels within the amino acid core are chemically inert to the basic conditions of Fmoc removal. This method is crucial for incorporating labeled amino acids into peptides for use in NMR-based structural studies, metabolic flux analysis, and quantitative proteomics.

Principle of the Method

The Fmoc deprotection is initiated by a mild base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the fluorenyl group's β-carbon.[3] This triggers an E1cB elimination reaction, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine of the amino acid, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[1][2] The excess amine base in the reaction mixture subsequently traps the DBF molecule to form a stable adduct, driving the reaction to completion.[1][3]

Experimental Protocol

Materials and Equipment

1.1 Reagents:

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N

  • Piperidine (Sequencing Grade, ≥99.5%)

  • N,N-Dimethylformamide (DMF, Anhydrous, ≥99.8%)

  • Diethyl ether (Anhydrous, ≥99.7%, stored at 2-8°C)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Ninhydrin (B49086)

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

1.2 Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • TLC chamber

  • UV lamp (254 nm)

  • Heat gun

  • Glass funnel with fine sinter or Büchner funnel

  • Vacuum flask and vacuum source

  • Rotary evaporator

  • High-vacuum pump

  • Lyophilizer (optional)

Deprotection Procedure

2.1 Preparation of Deprotection Reagent:

  • Under an inert atmosphere, prepare a 20% (v/v) solution of piperidine in anhydrous DMF. For example, to prepare 10 mL of the solution, add 2 mL of piperidine to 8 mL of anhydrous DMF.

  • Mix the solution thoroughly. This reagent should be prepared fresh before use.

2.2 Reaction Setup:

  • Weigh the desired amount of Fmoc-L-Val-OH-¹³C₅,¹⁵N and add it to a clean, dry round-bottom flask.

  • Add the 20% piperidine/DMF solution to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask, and stir the mixture at room temperature (20-25°C) using a magnetic stirrer.

2.3 Reaction Monitoring:

  • Monitor the reaction progress by TLC. Prepare a TLC chamber with a suitable mobile phase (e.g., 8:2 Ethyl Acetate:Hexanes).

  • Spot the starting material (a small sample of Fmoc-L-Val-OH-¹³C₅,¹⁵N dissolved in DMF), a co-spot, and the reaction mixture onto a TLC plate.

  • The reaction is complete when the starting material spot (UV active) has been completely converted to a new spot at the baseline (ninhydrin positive). Visualize the plate under a UV lamp to see the starting material and then stain with a ninhydrin solution and heat to visualize the product (free amine).

  • Complete deprotection is typically achieved within 30-60 minutes.[3][4]

2.4 Product Isolation and Work-up:

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.

  • Place the flask containing the concentrated residue in an ice bath.

  • Add cold diethyl ether (approximately 10-20 times the volume of the residue) to the flask with vigorous stirring to precipitate the deprotected amino acid, L-Val-OH-¹³C₅,¹⁵N. The dibenzofulvene-piperidine adduct is soluble in ether and will remain in the supernatant.[5]

  • Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Isolate the white precipitate by vacuum filtration through a sintered glass or Büchner funnel.

  • Wash the precipitate thoroughly with several portions of cold diethyl ether to remove any remaining impurities.

  • Dry the resulting solid product under a high vacuum for several hours to remove all residual solvents.

2.5 Characterization:

  • Confirm the identity and purity of the final product, L-Val-OH-¹³C₅,¹⁵N, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

ParameterValue / ConditionNotes
Substrate Concentration~0.1 MBased on Fmoc-L-Val-OH-¹³C₅,¹⁵N in the deprotection solution.
Deprotection Reagent20% (v/v) Piperidine in DMFA standard and highly effective reagent for Fmoc removal.[1][6]
Reaction TemperatureRoom Temperature (20-25°C)No heating or cooling is required.
Reaction Time30 - 60 minutesMonitor by TLC for completion.
Precipitation SolventAnhydrous Diethyl Ether (cold)Use a volume ratio of at least 10:1 (Ether:Residue).
Washing SolventAnhydrous Diethyl Ether (cold)Ensures removal of the soluble dibenzofulvene-piperidine adduct.[5]

Workflow Visualization

Fmoc_Deprotection_Workflow sub 1. Dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N in 20% Piperidine/DMF react 2. Stir at Room Temperature (30-60 min) sub->react monitor 3. Monitor Reaction by TLC react->monitor complete Reaction Complete? monitor->complete complete->react No evap 4. Concentrate via Rotary Evaporation complete->evap Yes precip 5. Precipitate Product with Cold Diethyl Ether evap->precip iso 6. Isolate by Filtration & Wash with Ether precip->iso dry 7. Dry Product Under High Vacuum iso->dry product Final Product: L-Val-OH-¹³C₅,¹⁵N dry->product

References

Application Notes and Protocols: Coupling Efficiency of Fmoc-L-Val-OH-¹³C₅,¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in solid-phase peptide synthesis (SPPS). The focus is on optimizing coupling efficiency for this sterically hindered, isotopically labeled amino acid. These guidelines are intended to assist researchers in achieving high-yield and high-purity peptide synthesis for applications in proteomics, metabolic research, and drug development.[1][2][3][][5]

Introduction to Fmoc-L-Val-OH-¹³C₅,¹⁵N in SPPS

Fmoc-L-Val-OH-¹³C₅,¹⁵N is an isotopically labeled amino acid derivative used in SPPS to introduce a stable isotope label into a peptide sequence.[1][3] The ¹³C and ¹⁵N labels allow for the sensitive detection and quantification of the peptide in complex biological samples using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]

Valine, being a β-branched amino acid, presents a significant steric hindrance to the coupling reaction in SPPS.[9][10] This can lead to incomplete coupling and the formation of deletion sequences, thereby reducing the overall yield and purity of the target peptide.[11] The isotopic labeling in Fmoc-L-Val-OH-¹³C₅,¹⁵N is not expected to significantly alter its chemical reactivity compared to the unlabeled counterpart; however, the inherent steric bulk of the valine side chain necessitates optimized coupling protocols.

Factors Influencing Coupling Efficiency

Several factors can influence the success of coupling sterically hindered amino acids like Fmoc-L-Val-OH-¹³C₅,¹⁵N:

  • Coupling Reagents: The choice of activating agent is critical. Urnium/aminium-based reagents like HATU, HBTU, and HCTU are generally more effective for hindered couplings than carbodiimides like DIC.[12] Phosphonium-based reagents such as PyBOP are also highly effective.[12][13]

  • Reaction Time: Longer coupling times may be necessary to ensure complete reaction.[14]

  • Temperature: Microwave-assisted SPPS can significantly enhance the coupling efficiency of sterically hindered amino acids by driving the reaction to completion more rapidly.[10]

  • Solvent: The choice of solvent can impact the swelling of the resin and the solubility of reagents. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used.[12]

  • Resin: The type of solid support can influence reaction kinetics.[15]

Quantitative Data: Comparison of Coupling Reagents

Coupling ReagentActivating Agent ClassRelative Efficiency for Hindered CouplingTypical Coupling TimeKey Advantages & Disadvantages
HATU Urnium/AminiumVery High15-60 minFast, efficient, but can cause racemization with some amino acids.
HCTU GuanidiniumVery High15-60 minHigh coupling efficiency, often faster than HBTU.[12]
PyBOP PhosphoniumHigh30-120 minEffective for sterically hindered couplings.[12][13]
DIC/Oxyma Carbodiimide/OximeModerate to High60-240 minLow racemization, cost-effective, but slower than uronium/aminium salts.[12]
DIC/HOBt Carbodiimide/BenzotriazoleModerate60-240 minTraditional method, can be less efficient for difficult couplings.

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-based SPPS and can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a suitable reaction vessel.[14]

  • Add an appropriate solvent to swell the resin beads. For polystyrene-based resins, use dichloromethane (DCM) followed by N,N-dimethylformamide (DMF).[12]

  • Allow the resin to swell for at least 30 minutes to ensure optimal accessibility of the reactive sites.[12]

  • After swelling, drain the solvent by filtration.[12]

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.[14]

  • Agitate the mixture for 5-10 minutes at room temperature.[12]

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N (Optimized for Steric Hindrance)

This protocol utilizes HCTU as the activating agent, which is highly effective for coupling sterically hindered amino acids.

  • Activation Solution:

    • In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add HCTU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C) if not using a microwave synthesizer.

  • Monitoring the Coupling:

    • Perform a qualitative colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing:

    • After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Capping (Optional)

If the coupling reaction is incomplete after a second attempt, any unreacted amino groups should be capped to prevent the formation of deletion peptides.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF.

Cleavage and Final Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with DCM and dry it under vacuum.[12]

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for standard protecting groups is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIPS), and 2.5% water.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Logic Start Start Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N Couple Perform Coupling Reaction (e.g., HCTU, DIPEA, 1-4h) Start->Couple Kaiser Kaiser Test Couple->Kaiser Wash Wash with DMF Kaiser->Wash Negative Recouple Recouple with Fresh Reagents Kaiser->Recouple Positive Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Kaiser->Cap Positive after Recouple Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Recouple->Kaiser Cap->Next_Cycle

Caption: Decision workflow for coupling sterically hindered amino acids.

References

Application Note: Cleavage and Deprotection of Peptides Containing ¹³C,¹⁵N-Labeled Valine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope-labeled (SIL) peptides, particularly those incorporating ¹³C and ¹⁵N atoms, are indispensable tools in quantitative proteomics, metabolic studies, and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The incorporation of amino acids like ¹³C,¹⁵N-labeled valine allows for the differentiation of the labeled peptide from its endogenous, "light" counterpart by mass spectrometry (MS), making it an ideal internal standard for accurate quantification.[1][4]

The synthesis of these peptides typically follows the standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[1][5] Since the isotopic labeling of valine does not alter its chemical reactivity, the final cleavage and deprotection steps are governed by the same principles as for unlabeled peptides.[6] Valine itself is a non-reactive residue during trifluoroacetic acid (TFA) treatment; therefore, the selection of an appropriate cleavage cocktail and protocol depends entirely on the other, more sensitive amino acids present in the peptide sequence, such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).[7][8]

This document provides detailed protocols and data for the successful cleavage and deprotection of synthetic peptides containing ¹³C,¹⁵N-labeled valine, ensuring high yield and purity of the final product.

Experimental Workflow for Peptide Synthesis and Cleavage

The overall process involves the sequential addition of amino acids to a solid support resin, followed by cleavage from the resin and removal of side-chain protecting groups.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Final Cleavage & Deprotection Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (incl. Fmoc-¹³C,¹⁵N-Val-OH) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection FinalWash 6. Final Wash & Dry (DCM) Repeat->FinalWash Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Precipitation 8. Ether Precipitation Purification 9. Purification (RP-HPLC)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent cleavage.

Data Presentation: Cleavage Cocktails and Deprotection Times

The success of the final cleavage step hinges on the selection of a suitable cleavage cocktail. This choice is dictated by the amino acid composition of the peptide. Scavengers are added to the TFA mixture to "scavenge" or trap reactive carbocations generated from the protecting groups and side chains, thus preventing unwanted side reactions like alkylation or oxidation.[7][9]

Table 1: Common Trifluoroacetic Acid (TFA) Cleavage Cocktails for Fmoc-SPPS This table summarizes various reagent cocktails used for cleaving peptides from the resin while simultaneously removing side-chain protecting groups.

Reagent NameComposition (v/v or w/v)Target Residues & ApplicationsReference
TFA/Water TFA (95%), Water (5%)For simple peptides without sensitive residues (Cys, Met, Trp, Arg).[7]
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIPS) (2%)General purpose; suitable for most peptides.[8]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Recommended for peptides containing Cys, Met, Trp, and Tyr.[7][10]
Reagent R TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%)Specifically suited for peptides with Arg(Pmc/Mtr) protecting groups.[7][10]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5% w/w)Designed to minimize the oxidation of Methionine residues.[9][10]

Table 2: Recommended Reaction Times for Side-Chain Deprotection with High-TFA Cocktails The duration of the cleavage reaction is determined by the most difficult-to-remove protecting group.

Amino Acid (Protecting Group)Recommended Cleavage Time (Hours)NotesReference
Asp, Glu, Tyr, Ser, Thr (tBu)1 - 2t-Butyl (tBu) groups are generally labile in TFA.[7]
Lys, Trp (Boc)1 - 2Boc groups are readily removed.[7]
Asn, Gln, His, Cys (Trt)2The trityl (Trt) cation is intensely yellow and is scavenged by TIPS.[7]
Arg (Pbf)2 - 4Pbf is the recommended protection for Arg due to its relatively easy removal.[7]
Arg (Pmc)4 - 8Pmc removal can be slow, especially with multiple Arg residues.[7][8]
Arg (Mtr)8 - 12Mtr is very difficult to remove and requires extended cleavage times.[7][8]

Experimental Protocols

The following protocols outline the standard procedures for the cleavage, deprotection, and isolation of a synthetic peptide containing ¹³C,¹⁵N-labeled valine after synthesis via Fmoc-SPPS.

Protocol 1: Final Resin Preparation

  • After the final amino acid coupling and subsequent Fmoc deprotection, transfer the peptidyl-resin to a suitable reaction vessel.

  • Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times) to remove any residual piperidine and synthesis reagents.[1]

  • Wash the resin with Dichloromethane (DCM) (3-5 times) to remove the DMF and to shrink the resin beads.[7]

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all residual solvent.[1]

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the process of simultaneously cleaving the peptide from the solid support and removing all acid-labile side-chain protecting groups.

start Start: Dried Peptidyl-Resin add_cocktail 1. Add pre-chilled TFA Cleavage Cocktail (e.g., Reagent K) start->add_cocktail incubate 2. Incubate with agitation (2-4 hours at room temp) add_cocktail->incubate filter_peptide 3. Filter to separate resin beads incubate->filter_peptide wash_resin 4. Rinse resin with fresh TFA filter_peptide->wash_resin combine 5. Combine filtrates (Peptide in TFA solution) wash_resin->combine end End: Crude Peptide Solution combine->end

Caption: Workflow for the cleavage and deprotection of a peptide from the solid-support resin.

  • Select and Prepare Cleavage Cocktail : Based on the peptide sequence (see Table 1), prepare the appropriate cleavage cocktail fresh. For a general peptide that might contain sensitive residues, Reagent K is a robust choice.[7][10] Use high-quality TFA and fresh scavengers. Prepare approximately 5-10 mL of cocktail per 0.5 g of resin.[7]

  • Perform Cleavage : Add the chilled cleavage cocktail to the dried peptidyl-resin in the reaction vessel.[7]

  • Incubate : Agitate the mixture gently at room temperature for the time required to remove the most resistant protecting group (see Table 2). This is typically 2-4 hours.[1][7] If the peptide contains Trt-protected residues, the solution may turn a deep yellow color due to the formation of the trityl cation.[7]

  • Isolate Peptide Solution : Filter the cleavage mixture to separate the resin beads from the TFA solution containing the dissolved peptide. A syringe fitted with a frit is commonly used for this purpose.[1]

  • Wash Resin : Rinse the resin with a small additional volume of fresh TFA to recover any remaining peptide.[8]

  • Combine Filtrates : Combine the initial filtrate and the TFA wash. This solution now contains the fully deprotected crude peptide.

Protocol 3: Peptide Precipitation and Isolation

This protocol describes the recovery of the crude peptide from the TFA solution.

  • Prepare Ether : In a centrifuge tube, place a 10-fold excess volume of cold diethyl ether relative to the volume of the TFA filtrate.[1]

  • Precipitate Peptide : Add the TFA solution containing the peptide dropwise to the cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form immediately.[7]

  • Incubate : To maximize recovery, incubate the ether-peptide mixture at -20°C for at least 30 minutes or at 4°C overnight.[7]

  • Pellet Peptide : Centrifuge the mixture to pellet the precipitated peptide.[1]

  • Wash Pellet : Carefully decant the ether. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.[1]

  • Dry Peptide : After the final wash and decantation, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield a fluffy white powder.[1]

  • Purification and Analysis : Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Confirm the identity and isotopic incorporation of the final product by mass spectrometry (MS).[11][12]

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into peptides is a powerful technique for quantitative proteomics, structural biology, and metabolic research. Fmoc-L-Val-OH-¹³C₅,¹⁵N is a key building block for the synthesis of isotopically labeled peptides containing valine. These labeled peptides serve as internal standards for mass spectrometry (MS)-based quantification, enabling precise measurement of protein abundance, or as probes for nuclear magnetic resonance (NMR) spectroscopy to elucidate protein structure and dynamics.[][2][3]

This document provides detailed protocols for the purification of peptides synthesized using Fmoc-L-Val-OH-¹³C₅,¹⁵N via solid-phase peptide synthesis (SPPS). The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities generated during synthesis.[4][5][6]

Key Applications

  • Quantitative Proteomics (Mass Spectrometry): Peptides containing ¹³C and ¹⁵N labeled valine are used as internal standards for the accurate quantification of proteins in complex biological samples. The mass shift introduced by the heavy isotopes allows for the differentiation and precise measurement of the labeled standard versus the endogenous, unlabeled peptide.[][2]

  • Structural Biology (NMR): The presence of stable isotopes like ¹³C and ¹⁵N is essential for many NMR experiments.[][4] These isotopes are NMR-active nuclei that allow for the determination of the three-dimensional structure of peptides and proteins in solution.[][3]

  • Metabolic Labeling and Flux Analysis: Labeled amino acids can be used to trace the metabolic fate of valine in cellular systems and to study protein turnover rates.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N follows the standard Fmoc-SPPS protocol.[7][8][9] The isotopically labeled amino acid is incorporated at the desired position in the peptide sequence.

Diagram of the Fmoc-SPPS Cycle:

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_AA Start Wash1 Wash (DMF) Fmoc_AA->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_AA Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

II. Peptide Cleavage from Resin and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove the side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) is often sufficient.[10]

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Protocol:

  • Ensure the N-terminal Fmoc group has been removed from the final amino acid of the peptide-resin.[10]

  • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and methanol (B129727) to remove residual DMF, then dry the resin under vacuum for at least 4 hours.[10]

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional shaking for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum to remove residual ether.

III. Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the target isotopically labeled peptide from truncated sequences and other impurities.

Materials:

  • Crude, dried peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)[6]

  • RP-HPLC system with a preparative or semi-preparative C18 column[4][5]

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B, or a small amount of DMSO followed by dilution with Solvent A). Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[11]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Peptide Injection and Elution: Inject the filtered peptide solution onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for peptides is a 1% per minute increase in Solvent B.[6] The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection: Monitor the elution profile at 214 nm or 220 nm (for peptide bonds) and collect fractions corresponding to the major peaks.[4][12]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fraction(s) containing the desired isotopically labeled peptide.

  • Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) to obtain the final product as a fluffy white powder.[6][12]

Diagram of the Purification Workflow:

Purification_Workflow Crude_Peptide Crude Peptide Pellet Dissolve Dissolve & Filter Crude_Peptide->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Purity (Analytical HPLC & MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Pure Labeled Peptide Lyophilize->Pure_Peptide

Caption: Workflow for the purification of synthetic peptides.

Data Presentation

The success of the purification process is evaluated by the purity and yield of the final peptide. This data should be systematically recorded.

Table 1: Purification Summary for a Hypothetical Peptide (Val-Gly-Ala-Leu)

ParameterCrude PeptidePurified Peptide
Appearance Off-white solidWhite, fluffy powder
Total Amount (mg) 15045
Overall Yield (%) -30%
Purity by HPLC (%) ~65%>98%
Expected Mass (Da) 1234.561234.56
Observed Mass (Da) 1234.581234.57

Note: The values in this table are for illustrative purposes only and will vary depending on the specific peptide sequence and synthesis efficiency.

Table 2: Representative HPLC Gradient Conditions

Time (min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in ACN)Flow Rate (mL/min)
095510.0
595510.0
45554510.0
5059510.0
5559510.0
6095510.0

Note: This is a generic gradient for a semi-preparative C18 column and should be optimized for each specific peptide.[6]

Conclusion

The purification of peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N is a critical step to ensure their suitability for downstream applications in mass spectrometry and NMR. The protocols outlined above provide a robust framework for achieving high-purity isotopically labeled peptides. Proper execution of the cleavage, precipitation, and RP-HPLC purification steps is essential for obtaining reliable and reproducible results in quantitative proteomics and structural biology studies.

References

Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid derivative that is a critical reagent in modern biochemical and biomedical research. The incorporation of five ¹³C atoms and one ¹⁵N atom provides a distinct and well-defined mass shift, enabling the precise quantification and in-depth structural analysis of peptides and proteins. This is achieved through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4][5] These application notes provide detailed protocols for the effective use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in solid-phase peptide synthesis (SPPS) and highlight its principal applications in quantitative proteomics, structural biology, and metabolic flux analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N is presented in the table below for easy reference.

PropertyValue
Chemical Formula ¹³C₅C₁₅H₂₁¹⁵NO₄
Molecular Weight 345.34 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store at 2-8°C, protected from light and moisture.

Applications

The primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N is as a building block in the synthesis of isotopically labeled peptides. These "heavy" peptides are chemically identical to their endogenous counterparts but are distinguishable by mass, making them ideal internal standards for a variety of applications.[2][3][4]

  • Quantitative Proteomics: Labeled peptides are used as internal standards for the absolute quantification of proteins in complex biological samples through mass spectrometry-based techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).[2][6]

  • Biomolecular NMR: The incorporation of ¹³C and ¹⁵N isotopes is essential for advanced NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[1][3][]

  • Pharmacokinetic Studies: Labeled peptides serve as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[4]

  • Metabolite Identification: They can be used to trace the metabolic fate of specific amino acids in biological systems.[4]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative process of adding an amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling: a. Place the desired amount of resin (e.g., 100 mg) in a reaction vessel. b. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin. b. Agitate the mixture for 3-5 minutes.[8] c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[8] e. Drain the solution.

3. Washing: a. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

4. Amino Acid Coupling (incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N): a. In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator (e.g., HBTU, HATU, or COMU; 3-5 equivalents) in DMF. b. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours to ensure complete coupling.[9]

5. Washing: a. Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

6. Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

7. Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2.

Diagram of the SPPS Cycle:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-L-Val-OH-¹³C₅,¹⁵N + Activator + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Chain Complete? Wash2->Repeat Repeat->Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Cleavage_Workflow Start Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Add_Cocktail Incubate Incubate 2-4 hours at Room Temperature Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Purified Peptide Wash->Dry

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, isotopically labeled amino acid, Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling yield when using Fmoc-L-Val-OH-¹³C₅,¹⁵N?

Low coupling efficiency with Fmoc-L-Val-OH is most often attributed to a few critical factors, primarily related to its structure:

  • Steric Hindrance: Valine is a β-branched amino acid, and its bulky isopropyl side chain can physically block the activated carboxylic acid from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support.[1][2] This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin.[2][3] This aggregation can be promoted by hydrophobic residues like valine and can prevent reagents from reaching the reactive sites, which hinders both coupling and deprotection steps.[2][3]

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the incoming valine to couple to, resulting in truncated sequences.[2]

  • Suboptimal Activation: The carboxylic acid of the Fmoc-L-Val-OH may not be fully activated before the coupling step, leading to a lower concentration of the reactive species needed for amide bond formation.[4][5]

Q2: Does the ¹³C₅,¹⁵N isotopic labeling on Fmoc-L-Val-OH affect the coupling reaction?

The isotopic labeling itself is not a significant cause of low coupling yield. The primary challenge remains the steric hindrance inherent to the valine side chain. Stable isotopes cause a negligible change in the steric bulk or electronics of the molecule. The main purpose of using ¹³C and ¹⁵N labeled amino acids is to make the resulting peptide distinguishable in analytical studies like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS).[6][7][8] Therefore, troubleshooting efforts should focus on strategies designed to overcome the challenges associated with sterically hindered amino acids.

Q3: How can I reliably confirm that a coupling step is incomplete?

Monitoring the reaction is crucial for diagnosing issues in SPPS.[9] The most common method is the Kaiser test , which detects the presence of free primary amines on the resin.[5]

  • A positive Kaiser test (blue or purple beads) after the coupling step indicates that unreacted amines are still present, meaning the coupling is incomplete.[3]

  • A negative Kaiser test (yellow beads) suggests the coupling reaction is complete.[4]

Other methods include the TNBS test or cleaving a small sample of the resin for analysis by HPLC and mass spectrometry to identify deletion sequences.[10][11]

Q4: What are "difficult sequences," and how does valine contribute to them?

"Difficult sequences" are peptide chains that are challenging to synthesize, often due to the formation of on-resin aggregates.[3] These aggregates are frequently caused by intermolecular hydrogen bonding between peptide chains, which limits the diffusion of solvents and reagents.[3] Hydrophobic and sterically hindered residues like valine can significantly contribute to the formation of these aggregates, leading to failed or incomplete coupling and deprotection steps.[2][3]

Troubleshooting Guide for Low Coupling Yield

This guide provides a systematic approach to resolving poor coupling efficiency with Fmoc-L-Val-OH.

TroubleshootingWorkflow start Low Coupling Yield with Fmoc-L-Val-OH Detected check_deprotection Was the previous Fmoc deprotection complete? start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No check_coupling Is the coupling protocol optimized for a hindered residue? check_deprotection->check_coupling Yes solve_deprotection Solution: - Increase deprotection time (e.g., 20-30 min). - Use fresh 20% piperidine (B6355638)/DMF solution. - Perform Kaiser test after deprotection to confirm free amines. incomplete_deprotection->solve_deprotection end_point Improved Coupling Yield solve_deprotection->end_point suboptimal_coupling Suboptimal Coupling Conditions check_coupling->suboptimal_coupling No check_aggregation Is peptide aggregation suspected? check_coupling->check_aggregation Yes solve_coupling_reagent Solution 1: Use a More Potent Coupling Reagent (e.g., HATU, HCTU, PyAOP, COMU) suboptimal_coupling->solve_coupling_reagent solve_double_coupling Solution 2: Perform a Double Coupling (Repeat coupling with fresh reagents) suboptimal_coupling->solve_double_coupling solve_conditions Solution 3: Adjust Reaction Conditions - Extend coupling time (e.g., 2-4 hours or overnight). - Cautiously increase temperature (e.g., to 40-50°C), monitoring for racemization. suboptimal_coupling->solve_conditions solve_coupling_reagent->end_point solve_double_coupling->end_point solve_conditions->end_point aggregation_issue Peptide Aggregation check_aggregation->aggregation_issue Yes check_aggregation->end_point No solve_aggregation Solution: - Switch solvent from DMF to NMP. - Incorporate pseudoproline dipeptides in the sequence if possible. aggregation_issue->solve_aggregation solve_aggregation->end_point

Caption: Troubleshooting workflow for low coupling yield with Fmoc-L-Val-OH.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical when working with sterically hindered amino acids.[1] Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides for these difficult couplings.[11]

Coupling Reagent ClassReagent Example(s)Relative ReactivityKey Advantages & Considerations
Aminium/Uronium Salts HATU , HCTU Very HighHighly efficient for hindered couplings; HATU is often considered the most powerful. HCTU is a very effective and often more cost-efficient alternative.[11]
HBTU , TBTU HighEffective for many standard couplings but may be less efficient than HATU/HCTU for extremely difficult cases like valine.[11]
Phosphonium Salts PyBOP , PyAOP High to Very HighExcellent reagents that do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts. PyAOP is more reactive than PyBOP.
Carbodiimides + Additives DIC / OxymaPure Moderate to HighA modern, safer alternative to HOBt-based additives. Generally less reactive than onium salts but offers a good balance of reactivity and cost, with reduced risk of racemization for sensitive residues.
DIC / HOBt ModerateThe "classic" activation method. Often too slow for sterically hindered residues, leading to incomplete coupling and potential side reactions.[12]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-L-Val-OH using HATU

This protocol is recommended as a first-line approach for coupling sterically hindered residues.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed using a fresh solution of 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).

  • Washing: Thoroughly wash the deprotected resin with DMF (5-7 times) to remove all residual piperidine.[2]

  • Confirmation: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive blue/purple result is expected).[2]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3 eq. relative to resin loading), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.[11]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.[1][11] Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature for at least 2 hours. For valine, extending this time to 4 hours or even overnight may be beneficial.[2][3]

  • Monitoring and Washing: After the coupling time, wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to check for the absence of free amines. A negative result (yellow beads) indicates a complete reaction.[4]

Protocol 2: Double Coupling Strategy

If the Kaiser test after the first coupling (Protocol 1, step 7) is still positive, a second coupling is recommended.[5]

  • Wash: After the first coupling attempt, thoroughly wash the resin with DMF (3-5 times) to remove byproducts and excess reagents.

  • Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1 (steps 4 and 5).

  • Second Coupling: Add the new activation mixture to the resin and agitate for an additional 1-2 hours at room temperature.[13]

  • Final Wash and Test: Wash the resin extensively with DMF (5-7 times). Perform a final Kaiser test to confirm reaction completion.

Protocol 3: The Kaiser Test (Qualitative)

This test is used to detect free primary amines on the solid support.[14]

  • Sample Preparation: Place a small sample of resin beads (approx. 1-5 mg) into a small glass test tube.[14]

  • Reagent Addition: Add the following reagents:

  • Heating: Heat the test tube at 100-110°C for 3-5 minutes.[14]

  • Observation:

    • Positive Result (Free Amines Present): A deep blue or purple color appears on the beads and/or in the solution.

    • Negative Result (No Free Amines): The beads and solution remain yellow or colorless.

Visualization of Key Chemical Pathway

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocVal Fmoc-Val-OH-¹³C₅,¹⁵N ActiveEster Activated OAt-Ester (Highly Reactive) FmocVal->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster CoupledPeptide Resin-Peptide-NH-CO-Val(Fmoc) (New Peptide Bond Formed) ActiveEster->CoupledPeptide Coupling on Resin Resin Resin-Peptide-NH₂ (Free N-terminus) Resin->CoupledPeptide Nucleophilic Attack

Caption: Activation and coupling pathway of Fmoc-L-Val-OH using HATU.

References

Technical Support Center: Synthesis of Peptides Containing 13C,15N-Labeled Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing 13C,15N-labeled valine, with a focus on overcoming aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using 13C,15N-labeled valine in peptide synthesis?

A1: The primary purpose of incorporating 13C,15N-labeled valine is for analytical studies of the peptide's structure, dynamics, and interactions. These stable isotopes are NMR-active, allowing for techniques like multidimensional heteronuclear NMR (e.g., HSQC) to investigate protein and peptide structure, folding, and conformational changes in solution.[1] The mass shift introduced by the isotopes also facilitates detection and quantification in mass spectrometry-based applications.[1]

Q2: Does incorporating 13C,15N-labeled valine help to overcome peptide aggregation?

A2: No, the incorporation of 13C,15N-labeled valine does not inherently prevent or overcome peptide aggregation. Aggregation during solid-phase peptide synthesis (SPPS) is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2] This is particularly common in sequences rich in hydrophobic amino acids, such as valine, leucine, and isoleucine.[2][3] The isotopic labeling of valine does not significantly alter its hydrophobic nature or its propensity to participate in these interactions. The challenges encountered when synthesizing a peptide with labeled valine are typically the same as those for its unlabeled counterpart.

Q3: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: Peptide aggregation during SPPS is mainly caused by the self-association of growing peptide chains attached to the solid support. This is driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures, most commonly β-sheets.[2] Peptides with a high content of hydrophobic amino acids are especially prone to aggregation as their non-polar side chains tend to associate, bringing the peptide backbones into close proximity and facilitating hydrogen bond formation.[2] This can result in the resin shrinking and poor solvation of the peptide-resin complex, leading to incomplete coupling and deprotection steps, and ultimately, lower yield and purity.[2]

Q4: Which amino acid sequences are considered "difficult" or have a high tendency to aggregate?

A4: "Difficult sequences" are those with a high propensity for aggregation.[2] These often include:

  • Sequences with a high concentration of hydrophobic amino acids like Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).[2]

  • Sequences containing β-branched amino acids (Val, Ile, Threonine).[2]

  • Sequences with repeating hydrophobic residues.[2]

  • Peptides where Glycine (Gly) is present alongside hydrophobic residues, as this can promote β-sheet packing.[2]

Q5: How can I monitor if my peptide is aggregating during synthesis?

A5: Several methods can be used to monitor on-resin aggregation:

  • Visual Inspection: Shrinking, clumping, or poor swelling of the resin beads can be a physical indicator of aggregation.[2]

  • Kaiser Test (for primary amines): This test detects free primary amines. A negative result (e.g., yellow beads) after the deprotection step may indicate that the N-terminus is inaccessible due to aggregation, preventing the Fmoc group removal or the ninhydrin (B49086) from reacting. However, false negatives can occur in cases of severe aggregation.[3]

  • Real-time UV Monitoring (in continuous flow synthesizers): A broadening and flattening of the piperidine (B6355638) deprotection peak is a strong indicator of aggregation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing aggregation-prone residues like valine (both labeled and unlabeled).

Problem Potential Cause Recommended Solution(s)
Low crude peptide yield and purity Incomplete coupling and/or deprotection due to on-resin peptide aggregation.Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt secondary structure formation.[3] Optimize Coupling Conditions: Use stronger coupling reagents like HATU or HBTU and extend coupling times. Double coupling may be necessary.[3] Change Solvent System: Switch from DMF to NMP or use a solvent mixture like the "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate) to improve solvation.[3]
Incomplete Fmoc-deprotection (Positive Kaiser test after extended deprotection) Aggregation is preventing the piperidine solution from accessing the N-terminal Fmoc group.Extend Deprotection Time: Increase the duration of the piperidine treatment. Use a Stronger Base: Add a small percentage of DBU (1-2%) to the piperidine solution to enhance deprotection efficiency.
Incomplete Coupling (Positive Kaiser test after coupling step) The aggregated peptide-resin is poorly solvated, hindering the access of the activated amino acid.Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) or use microwave-assisted synthesis to disrupt aggregates. Pre-swell the Resin: Before coupling, wash the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) to break up aggregates.[3]
Crude peptide is insoluble after cleavage from the resin The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents (e.g., water/acetonitrile).Incorporate Solubilizing Tags: Synthesize the peptide with a temporary C- or N-terminal hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved after purification.[2] Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in stronger organic solvents like DMSO, DMF, formic acid, or trifluoroethanol (TFE) before diluting it into the purification buffer.[2][4]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first cycle.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (including Fmoc-13C,15N-Val-OH) by dissolving it with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Use a 4-fold excess of each relative to the resin loading capacity.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the mixture during this time.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Incorporating a Pseudoproline Dipeptide to Mitigate Aggregation

This protocol is used at a point in the sequence known or predicted to be prone to aggregation.

  • Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptide, where Xaa is the amino acid preceding the serine or threonine in your sequence.

  • Coupling:

    • Swell and perform the Fmoc deprotection on the resin as per the standard protocol.

    • Dissolve the pseudoproline dipeptide (typically a 2- to 5-fold excess) and a suitable coupling agent (e.g., HATU) in DMF.

    • Add the activation mixture to the resin and let the coupling reaction proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Synthesis Continuation: Continue with the standard SPPS cycles for the subsequent amino acids. The pseudoproline dipeptide will be converted back to the native Ser or Thr residue during the final TFA cleavage.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 End Repeat Cycle or Proceed to Cleavage Wash2->End

Caption: A typical workflow for a single cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting Logic for Peptide Aggregation

Aggregation_Troubleshooting Start Synthesis Problem Encountered (e.g., low yield, poor solubility) IsResinShrinking Is the resin shrinking or clumping? Start->IsResinShrinking Insoluble Is crude peptide insoluble after cleavage? Start->Insoluble KaiserTest Is the Kaiser test failing after deprotection or coupling? IsResinShrinking->KaiserTest Yes IsResinShrinking->Insoluble No ChangeSolvent Change Solvent (e.g., NMP, Magic Mixture) KaiserTest->ChangeSolvent Yes ModifyProtocol Modify Protocol: - Increase temperature - Use stronger coupling agents - Double couple/extend times ChangeSolvent->ModifyProtocol StructureBreakers Incorporate Structure-Breaking Residues (Pseudoproline, Dmb/Hmb) in a re-synthesis ModifyProtocol->StructureBreakers Solubilize Post-Cleavage: Use DMSO, TFE, or Formic Acid to dissolve crude peptide Insoluble->Solubilize Yes

Caption: A decision-making diagram for troubleshooting peptide aggregation issues.

References

Technical Support Center: Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during this critical step in peptide synthesis. The inherent steric hindrance of the valine side chain presents unique challenges, which are addressed in the frequently asked questions and troubleshooting guides below.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N?

A1: The primary side reactions encountered during the coupling of Fmoc-L-Val-OH and its isotopically labeled analogues are:

  • Incomplete Coupling: Due to the bulky isopropyl side chain of valine, steric hindrance can significantly slow down the reaction rate, leading to unreacted free amines on the growing peptide chain. This results in deletion sequences in the final product.[1]

  • Racemization (Epimerization): The activation of the carboxylic acid group of Fmoc-L-Val-OH can lead to the formation of an oxazolone (B7731731) intermediate. The alpha-proton of this intermediate is susceptible to abstraction by base, which can result in the loss of stereochemical integrity and the formation of the D-isomer.[2][3]

Q2: Does the isotopic labeling of Fmoc-L-Val-OH-¹³C₅,¹⁵N influence the coupling reaction or introduce new side reactions?

A2: No, the stable isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical reactivity of the amino acid.[4][5] The primary purpose of using isotopically labeled amino acids is for their use as tracers in techniques like NMR spectroscopy and mass spectrometry for structural and quantitative analysis.[4] Therefore, the side reactions and mitigation strategies are the same as for the unlabeled Fmoc-L-Val-OH.

Q3: Which coupling reagents are recommended for Fmoc-L-Val-OH-¹³C₅,¹⁵N?

A3: For sterically hindered amino acids like valine, standard carbodiimide (B86325) reagents such as DCC or DIC are often inefficient.[6] More potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents form highly reactive esters that can overcome the steric barrier more effectively.[6][7] HATU and COMU are often considered among the most efficient for challenging couplings.[7][8]

Q4: What is "double coupling" and when should it be used?

A4: Double coupling is a technique where the coupling reaction is performed a second time with a fresh portion of activated amino acid and coupling reagents.[9] This strategy is employed to drive the reaction to completion, especially for difficult couplings involving sterically hindered amino acids like valine or when monitoring of the first coupling indicates an incomplete reaction (e.g., a positive Kaiser test).[1][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during the coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Issue 1: Incomplete Coupling
  • Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of free primary amines.[1] Mass spectrometry of the crude peptide may show a significant peak corresponding to a deletion sequence.

  • Troubleshooting Workflow:

    G A Positive Kaiser Test (Incomplete Coupling) B Option 1: Double Coupling A->B C Option 2: Change Coupling Reagent A->C D Option 3: Optimize Reaction Conditions A->D E Repeat coupling with fresh reagents B->E F Switch to a more potent reagent (e.g., HATU, HCTU, COMU) C->F G Increase coupling time Increase temperature slightly (e.g., to 40°C) D->G H Negative Kaiser Test (Proceed to next step) E->H F->H G->H

    Troubleshooting workflow for incomplete coupling.

Issue 2: Racemization (Epimerization)
  • Symptom: Chiral HPLC analysis of the cleaved peptide shows a diastereomeric impurity.

  • Troubleshooting Workflow:

    G A High Level of Racemization Detected B Option 1: Evaluate Coupling Reagent/Additive A->B C Option 2: Change Base A->C D Option 3: Optimize Temperature A->D E Use OxymaPure or HOAt as additive with carbodiimides. Switch to a reagent known for low racemization (e.g., COMU). B->E F Use a more sterically hindered base (e.g., collidine instead of DIPEA). C->F G Perform coupling at a lower temperature (e.g., 0°C to room temperature). D->G H Reduced Racemization E->H F->H G->H

    Troubleshooting workflow for racemization.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentAdditiveBaseTypical Coupling Time (min)Reported Crude Purity/Yield (%)
HATU HOAtDIPEA20 - 45~99
HCTU 6-Cl-HOBtDIPEA20 - 4580 - 92
COMU NoneDIPEA15 - 30>99
PyBOP HOBtDIPEA30 - 60~95
DIC HOBtNone60 - 12095 - 98

Data compiled from multiple sources for various sterically hindered couplings and may vary depending on the specific peptide sequence.[7][8]

Table 2: Influence of Additives on Racemization
Coupling ReagentAdditive% D-Isomer Formation (Model Peptide)
DICHOBt14.8%
DICHOAt5.9%
DICOxymaPure7.7%

Data from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3 eq.), HATU (2.9 eq.), and a hindered base such as DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling.

Protocol 2: Double Coupling Procedure
  • Perform the first coupling as described in Protocol 1.

  • After the first coupling and washing, repeat the activation and coupling steps with a fresh solution of activated Fmoc-L-Val-OH-¹³C₅,¹⁵N, coupling reagent, and base.

  • Agitate for an additional 45-60 minutes.

  • Wash the resin thoroughly with DMF.

  • Perform a final Kaiser test to confirm complete coupling.

Signaling Pathways and Workflows

G cluster_0 Peptide Synthesis Cycle A Resin with free amine B Fmoc-L-Val-OH-¹³C₅,¹⁵N Activation (Coupling Reagent + Base) C Coupling Reaction B->C D Washing C->D E Monitoring (Kaiser Test) D->E F Fmoc Deprotection (20% Piperidine/DMF) E->F Negative Test G Washing F->G G->A Ready for next cycle

References

Technical Support Center: Fmoc-L-Val-OH-¹³C₅,¹⁵N Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with troubleshooting strategies for incomplete Nα-Fmoc deprotection of isotopically labeled Fmoc-L-Val-OH-¹³C₅,¹⁵N during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc removal for Fmoc-L-Val-OH-¹³C₅,¹⁵N?

Incomplete Fmoc deprotection for this specific amino acid is typically attributed to factors related to the inherent structure of valine, rather than the isotopic labeling. Key causes include:

  • Steric Hindrance: Valine is a β-branched amino acid, and its bulky side chain can physically block the deprotecting agent (e.g., piperidine) from efficiently accessing the Fmoc group.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues.[2][3] This aggregation can make the peptide resin less permeable to solvents and reagents, leading to inefficient deprotection.[4]

  • Suboptimal Reagents or Protocols: The use of degraded piperidine (B6355638) solutions or insufficient reaction times, temperatures, or reagent concentrations can result in incomplete Fmoc removal.[5]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering the penetration of reagents.[5][6]

Q2: Does the ¹³C₅,¹⁵N isotopic labeling affect the deprotection reaction?

The stable isotopic labeling in Fmoc-L-Val-OH-¹³C₅,¹⁵N is not expected to significantly impact the chemical reactivity or kinetics of the Fmoc deprotection step. The underlying chemical principles and steric hindrance associated with the valine structure are the dominant factors. Stable isotopes are routinely incorporated into peptides for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) without altering the synthetic process.[7][8]

Q3: How can I detect and confirm that Fmoc removal is incomplete?

Several analytical methods can be employed to detect incomplete Fmoc removal:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal (typically around 301-312 nm).[1][5] A slow or incomplete release curve suggests a problematic deprotection step.

  • Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test performed on a few resin beads.[5] A positive result (dark blue beads/solution) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests the Fmoc group is still attached.[5]

  • HPLC and Mass Spectrometry (MS): Analysis of the final crude peptide by HPLC will reveal unexpected peaks corresponding to deletion sequences (peptides missing the valine residue).[5][9] Mass spectrometry can confirm the identity of these deletion peptides, which are a direct consequence of failed deprotection at that specific residue.[5][9]

Q4: What modified protocols can improve deprotection efficiency for this hindered amino acid?

For sterically hindered residues like valine, standard protocols may be insufficient.[1] Consider the following modifications:

  • Extend Deprotection Time: Increasing the duration of the deprotection step or performing a second, fresh deprotection treatment is often the simplest solution.[2]

  • Use a Stronger Base Cocktail: The addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly enhance deprotection efficiency.[2] A common cocktail is 2% DBU / 20% piperidine in DMF.[1]

  • Alternative Reagents: In some cases, reagents like 4-Methylpiperidine or piperazine (B1678402) can be used as alternatives to piperidine.[10][11]

Data Presentation

The following table summarizes the typical efficiency of different deprotection protocols for a sterically hindered residue like Valine.

ProtocolReagent CompositionTime (minutes)Temperature (°C)Typical Deprotection Efficiency (%)
Standard Protocol 20% Piperidine in DMF10 - 202585 - 95
Extended Time Protocol 20% Piperidine in DMF2 x 202595 - 99
DBU Protocol 2% DBU / 20% Piperidine in DMF5 - 1525> 99

Efficiency data is illustrative and can vary based on peptide sequence and resin type.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for a minimum of 30 minutes.[1]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[5]

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the reaction vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1][5]

  • Drain & Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-6 times) to completely remove the reagent and the DBF-adduct.[5] The resin is now ready for the next coupling step.

Protocol 2: Modified Deprotection for Hindered Residues (DBU Method)
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.[1]

  • Deprotection: Add the DBU/piperidine cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.[1]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of DBU and piperidine.[1]

  • Confirmation (Recommended): Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.[1]

Visual Guides

Troubleshooting Workflow

start Problem: Incomplete Fmoc Removal Detected (via HPLC, MS, or Kaiser Test) check_reagents Step 1: Verify Reagents start->check_reagents reagent_ok Reagents are fresh & correct concentration? check_reagents->reagent_ok fix_reagents Solution: Prepare fresh 20% piperidine in high-purity DMF. reagent_ok->fix_reagents No check_protocol Step 2: Review Protocol reagent_ok->check_protocol Yes final_check Confirm success with Kaiser Test before coupling. fix_reagents->final_check protocol_ok Was deprotection time sufficient for Valine? check_protocol->protocol_ok extend_time Solution 1: Extend deprotection time or perform a double deprotection. protocol_ok->extend_time No use_dbu Solution 2: Use a stronger base cocktail. (e.g., 2% DBU / 20% Piperidine) protocol_ok->use_dbu Yes, but still fails extend_time->final_check use_dbu->final_check

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc Deprotection Mechanism

start Fmoc-Val-Peptide-Resin reaction Base-catalyzed β-elimination start->reaction piperidine Piperidine (Base) piperidine->reaction adduct DBF-Piperidine Adduct (Washed Away) piperidine->adduct traps DBF outcome_ok Successful Deprotection: Free Amine (H₂N-Val-Peptide) reaction->outcome_ok Sufficient Time/ Good Accessibility outcome_bad Incomplete Deprotection: Fmoc-Val-Peptide Remains reaction->outcome_bad Steric Hindrance/ Aggregation dbf Dibenzofulvene (DBF) + CO₂ reaction->dbf dbf->adduct

Caption: The mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Fmoc-L-Val-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of Fmoc-L-Val-OH-13C5,15N in N,N-Dimethylformamide (DMF) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

Q2: Does the 13C5,15N isotopic labeling significantly affect the solubility of Fmoc-L-Val-OH in DMF?

A2: Isotopic labeling does not significantly alter the chemical properties that govern solubility. Therefore, the solubility of this compound in DMF should be comparable to that of the unlabeled Fmoc-L-Val-OH. Any observed solubility issues are more likely attributable to other factors such as solvent quality, moisture, or temperature.

Q3: What are the most common causes of poor solubility for Fmoc-amino acids in DMF?

A3: The most common causes include:

  • Poor DMF Quality: DMF can degrade over time to form dimethylamine (B145610) and formic acid, especially when exposed to air and moisture.[2][3][4] Dimethylamine impurities can prematurely remove the Fmoc protecting group, leading to side reactions and potential precipitation.[2][4]

  • Presence of Moisture: Water in the DMF or absorbed by the hygroscopic amino acid powder can interfere with dissolution.

  • Low Temperature: The solubility of most solids, including Fmoc-amino acids, decreases at lower temperatures.

  • High Concentration: Attempting to prepare a supersaturated solution will result in incomplete dissolution.

  • Aggregation: Hydrophobic amino acids can sometimes aggregate, which reduces solubility and can hinder reaction efficiency in peptide synthesis.[5]

Q4: What grade of DMF should I use for dissolving this compound?

A4: It is crucial to use high-purity, amine-free, peptide-synthesis-grade DMF.[6] Using lower-grade DMF is a common cause of solubility and synthesis problems. If you suspect your DMF has degraded, it can be treated by sparging with an inert gas like nitrogen or by using an amine-scavenging pack.[3][4][6]

Troubleshooting Guide

This section addresses specific problems you may encounter when dissolving this compound in DMF.

Problem 1: The compound is not fully dissolving in DMF at the desired concentration.

Possible Cause Recommended Solution
Poor Solvent Quality Use fresh, high-purity, amine-free DMF. Ensure the bottle has been properly sealed and stored.
Presence of Moisture Use anhydrous DMF. Dry the Fmoc-amino acid vial under vacuum before adding the solvent.
Low Temperature Gently warm the solution to 30-40°C. Brief sonication can also help break up aggregates and facilitate dissolution.[7]
Solution is Saturated Add a small amount of additional DMF until the solid dissolves completely. Re-calculate the final concentration.

Problem 2: The solution appears cloudy or forms a gel after initial dissolution.

Possible Cause Recommended Solution
Compound Precipitation This may occur if the solution is cooled after warming or if the concentration is too high. Try diluting the solution or gently re-warming it.
Moisture Contamination Water can cause some compounds to form gels or precipitate. Ensure all glassware is dry and use anhydrous DMF.
Impure Compound If solubility issues persist with high-quality solvent, consider analyzing the purity of the Fmoc-amino acid.
Quantitative Data Summary

While extensive comparative data is limited, the table below provides a general overview of Fmoc-L-Val-OH solubility in common solvents used in peptide synthesis.

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Good to Excellent The preferred solvent for most SPPS applications.[8]
N-Methyl-2-pyrrolidone (NMP) Good to Excellent A common alternative to DMF, though Fmoc-amino acids may show greater decomposition over time.[1][2]
Dimethyl Sulfoxide (DMSO) Excellent Highly effective, often used for difficult sequences, but may require heating.[7][9]
Dichloromethane (DCM) Limited / Poor Generally not a good solvent for dissolving Fmoc-amino acids; often requires the addition of DMF.[8][10]
Acetonitrile (ACN) Poor Recent studies explore its use as a greener alternative, but solubility can be a limiting factor.[11][12]
2-Methyltetrahydrofuran (2-MeTHF) Good Investigated as a green solvent alternative; most Fmoc-amino acids show good solubility at 0.2 M.[13]

Note: The solubility of this compound is expected to be very similar to the unlabeled compound.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Preparation: Ensure all glassware is clean and thoroughly dried to prevent moisture contamination.

  • Weighing: Weigh the required amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of fresh, high-purity, amine-free DMF to achieve the desired concentration (e.g., 0.5 M).

  • Dissolution: Vortex or stir the mixture at room temperature.

  • Troubleshooting: If the compound does not dissolve completely, proceed to Protocol 2.

Protocol 2: Aided Dissolution for Solubility Issues

  • Vortex/Stir: Ensure the solution has been thoroughly mixed at room temperature.

  • Sonication: Place the vial in a sonicating water bath for 5-10 minutes.[7] This can help break apart small aggregates.

  • Gentle Warming: If sonication is insufficient, warm the solution in a water bath to approximately 30-40°C while stirring. Avoid excessive heat, which could potentially degrade the compound.

  • Final Check: Once the solid is fully dissolved, allow the solution to return to room temperature. If it remains clear, it is ready for use. If precipitation occurs upon cooling, the solution may be supersaturated, and a small amount of additional DMF should be added.

Visual Troubleshooting Guide

The following workflow provides a logical sequence of steps to diagnose and resolve solubility issues.

G cluster_0 Troubleshooting Workflow for this compound Dissolution A Start: Incomplete Dissolution Observed B Is the DMF fresh, high-purity, and amine-free? A->B C Replace with fresh, peptide-synthesis grade DMF. B->C No D Is glassware and compound dry? B->D Yes C->D E Dry glassware thoroughly. Dry compound under vacuum. D->E No F Apply gentle warming (30-40°C) and/or sonication. D->F Yes E->F G Does the compound dissolve? F->G H Solution is ready for use. G->H Yes I Add small increments of DMF until dissolved. Recalculate concentration. G->I No J Consult manufacturer's technical support. Consider purity analysis of the compound. I->J

Caption: A step-by-step workflow to troubleshoot solubility issues.

References

Improving mass spectrometry signal for peptides with Fmoc-L-Val-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Fmoc-L-Val-OH-¹³C₅,¹⁵N in peptide mass spectrometry?

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid used in solid-phase peptide synthesis (SPPS).[1][2] Its primary role is to create "heavy" peptide internal standards for quantitative proteomics.[3] These labeled peptides are chemically identical to their natural ("light") counterparts but have a greater mass due to the ¹³C and ¹⁵N isotopes.[3] When spiked into a biological sample, the heavy peptide serves as a precise internal standard, allowing for accurate quantification of the endogenous, unlabeled peptide by comparing their signal intensities in the mass spectrometer.[4][5]

Q2: What are the advantages of using a stable isotope-labeled peptide as an internal standard?

Using a stable isotope-labeled peptide standard offers several key advantages:

  • Improved Accuracy and Precision: It corrects for variability throughout the entire experimental workflow, including sample preparation, digestion, and mass spectrometry analysis.[4]

  • Enhanced Sensitivity and Specificity: Isotope labeling can help to increase the signal-to-noise ratio, making it easier to detect and quantify low-abundance peptides.[4]

  • Normalization: It provides a reliable method for normalizing data across different samples and experiments, ensuring comparability.[4]

  • Multiplexing Capability: Different isotopic labels can be used to analyze multiple samples in a single experiment, increasing throughput.[4]

Q3: Can Fmoc-L-Val-OH-¹³C₅,¹⁵N be used with different types of mass spectrometers?

Yes, peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N are compatible with various mass spectrometry platforms, including but not limited to:

  • Triple Quadrupole (QqQ)

  • Quadrupole-Time-of-Flight (Q-TOF)

  • Orbitrap

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)[4]

The choice of instrument will depend on the specific application, such as targeted quantification (e.g., SRM/MRM on a QqQ) or discovery proteomics (e.g., on a Q-TOF or Orbitrap).

Troubleshooting Guide

This guide addresses common issues encountered when analyzing peptides containing Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Issue 1: Low or No Signal for the Labeled Peptide

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Low Peptide Concentration Verify the concentration of your labeled peptide stock solution using a quantitative amino acid analysis or a peptide quantification assay.[6][7] Ensure you are spiking in a sufficient amount into your sample.
Sample Contamination Salts, detergents (like Triton X-100 or Tween), and polymers (like PEG) can suppress the peptide signal.[6][8][9][10] Implement a desalting/cleanup step using C18 spin columns or tips.[6][11]
Poor Peptide Solubility Peptides may precipitate out of solution.[6] Reconstitute the peptide in a solvent appropriate for its sequence, such as 0.1% formic acid in water/acetonitrile.[6][9]
Non-Specific Binding Peptides can adhere to plasticware.[6] Use low-binding tubes and pipette tips. Rinsing tubes with a high-organic solvent solution before use can also help.
Suboptimal MS Settings Instrument parameters may not be optimized for your peptide.[6][7] Calibrate your mass spectrometer and optimize ionization source parameters (e.g., sprayer voltage, gas flow, temperature) and collision energy.[6][7]
Issue 2: Poor Peak Shape (Broad or Tailing Peaks)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Column Fouling or Degradation The LC column may be contaminated or old.[6] Wash the column with a strong solvent series (e.g., water, isopropanol, acetonitrile) or replace it if necessary.
Suboptimal Mobile Phase The mobile phase composition can affect peak shape.[6] Ensure the pH is appropriate for your peptide (typically acidic for reversed-phase chromatography). Use high-purity LC-MS grade solvents and additives.[12]
Sample Overload Injecting too much sample can lead to peak broadening.[12] Dilute your sample and re-inject.
Issue 3: Presence of Contaminant Peaks

Possible Causes and Solutions

Contaminant Type Common Sources Mitigation Strategies
Keratin Skin, hair, dust.[10][13][14]Always wear gloves and a lab coat.[10] Work in a clean environment, such as a laminar flow hood.[13] Wipe down surfaces with ethanol.[10] Use dedicated, clean reagents for MS work.[10]
Polymers (e.g., PEG) Detergents, plastics, solvents.[8][13][15]Avoid using detergents like Triton and Tween.[10] Use high-purity solvents.[13] Perform sample cleanup.[11]
Trypsin Autolysis Products Excess trypsin used for protein digestion.[14][16]Use an appropriate enzyme-to-protein ratio (e.g., 1:20 to 1:50).[16]
Salts and Buffers Sample preparation buffers (e.g., NaCl, TRIS).[9]Perform a desalting step before MS analysis.[6][9]

Experimental Protocols & Workflows

Protocol 1: General Peptide Sample Preparation and Cleanup

This protocol outlines the basic steps for preparing a peptide sample for LC-MS analysis, including desalting to remove common contaminants.

  • Sample Acidification: Acidify the peptide sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (to a pH < 3).[6][11]

  • C18 Spin Column Conditioning:

    • Add 200 µL of a wetting solution (e.g., 50% acetonitrile) to the C18 spin column.

    • Centrifuge at 1,500 x g for 1 minute.

  • Equilibration:

    • Add 200 µL of an equilibration solution (e.g., 0.1% formic acid in water) to the column.

    • Centrifuge at 1,500 x g for 1 minute. Repeat this step once.[6]

  • Sample Loading:

    • Load the acidified sample onto the column.

    • Centrifuge at 1,500 x g for 1 minute. Collect the flow-through in case you need to reload it.[6]

  • Washing:

    • Add 200 µL of the wash solution (e.g., 0.1% formic acid in water) to the column.

    • Centrifuge at 1,500 x g for 1 minute. Repeat this step twice to ensure all salts and contaminants are removed.[6]

  • Elution:

    • Place the spin column in a new, clean collection tube.

    • Add 100 µL of an elution solution (e.g., 50% acetonitrile, 0.1% formic acid).

    • Centrifuge at 1,500 x g for 1 minute to elute the desalted peptides. Repeat to maximize recovery.[6]

  • Drying and Reconstitution:

    • Dry the eluted sample in a vacuum centrifuge.[6]

    • Reconstitute the peptides in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[6]

Workflow Diagrams

Peptide_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Protein_Extraction Protein Extraction from Biological Sample Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Digestion Spike_In Spike-in Heavy Labeled Peptide Digestion->Spike_In Cleanup Peptide Cleanup (Desalting) Spike_In->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Relative/Absolute Quantification Data_Analysis->Quantification

Caption: Workflow for quantitative peptide analysis using a stable isotope-labeled standard.

Troubleshooting_Low_Signal Start Low or No Peptide Signal Check_Concentration Verify Peptide Concentration Start->Check_Concentration Check_Contamination Assess Sample Contamination Start->Check_Contamination Check_MS_Settings Review MS Parameters Start->Check_MS_Settings Solution_Concentration Adjust Spike-in Amount Check_Concentration->Solution_Concentration Solution_Cleanup Perform Sample Cleanup/Desalting Check_Contamination->Solution_Cleanup Solution_Optimize_MS Calibrate and Optimize Instrument Check_MS_Settings->Solution_Optimize_MS

Caption: Logical troubleshooting steps for low peptide signal in mass spectrometry.

References

Technical Support Center: Troubleshooting Peptide Aggregation During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during purification.

Troubleshooting Guide

Problem: My peptide has precipitated out of solution during purification.

Possible Causes and Solutions:

  • pH is near the isoelectric point (pI): Peptides are least soluble at their pI, where the net charge is zero, leading to aggregation.[1]

    • Solution: Adjust the pH of your buffer to be at least one to two units away from the peptide's pI.[2] For acidic peptides, increasing the pH will increase the net negative charge and enhance solubility. For basic peptides, a lower pH will increase the net positive charge.[2]

  • High Peptide Concentration: High concentrations can increase the likelihood of intermolecular interactions and aggregation.

    • Solution: If possible, work with a lower concentration of the peptide.

  • Suboptimal Temperature: Temperature can significantly impact peptide solubility and stability.[3]

    • Solution: Store peptide solutions at recommended temperatures, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles. During purification, maintain a consistent and appropriate temperature. Some peptides are more soluble at higher temperatures, but care must be taken to avoid degradation.[4][5]

  • Hydrophobic Nature of the Peptide: Peptides with a high proportion of hydrophobic residues are prone to aggregation in aqueous solutions.[2][6]

    • Solution: Dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding it to your aqueous buffer.[2][4][7] For peptides containing cysteine, methionine, or tryptophan, use DMF instead of DMSO to avoid oxidation.[2]

Problem: My peptide appears soluble, but I'm seeing poor chromatographic peak shape or recovery.

Possible Causes and Solutions:

  • Formation of Soluble Aggregates: Peptides can form soluble oligomers or larger aggregates that may not be visible but can interfere with chromatographic separation.

    • Solution 1: Use of Additives: Incorporate anti-aggregation additives into your mobile phase. The effectiveness of these additives is peptide-dependent and may require optimization.[2]

    • Solution 2: Chaotropic Agents: For peptides that tend to form strong aggregates through hydrogen bonding, adding 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the solubilization buffer can be effective.[4][7] Note that these may need to be removed in subsequent steps depending on the downstream application.

    • Solution 3: Organic Solvents: For hydrophobic peptides, the addition of organic solvents like acetonitrile, methanol, or isopropanol (B130326) to the mobile phase can improve solubility and reduce aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: How can I predict if my peptide is likely to aggregate?

A1: Several factors can predict a peptide's propensity to aggregate:

  • Hydrophobicity: Peptides with a high content of hydrophobic amino acids are more likely to aggregate.[2][6]

  • Amino Acid Composition: The number and type of ionic charges determine solubility in aqueous solutions. More charged residues generally lead to higher solubility.[7] You can calculate the overall charge of your peptide to predict its behavior.[2]

  • Peptide Length: Longer peptides have a greater tendency for lower solubility.[6]

Q2: What are the best initial steps to dissolve a new peptide?

A2: It is always recommended to test the solubility of a small amount of the peptide first.[2] A general approach is to first try dissolving the peptide in sterile distilled water. If it is insoluble, the next step depends on the peptide's net charge:

  • Basic peptides (net positive charge): Try dissolving in 10-30% acetic acid.[4]

  • Acidic peptides (net negative charge): Try dissolving in a small amount of 0.1 M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521).

  • Neutral or very hydrophobic peptides: Use a minimal amount of an organic solvent like DMSO or DMF.[4]

Q3: Can I use sonication or heating to help dissolve my peptide?

A3: Yes, both methods can be helpful but should be used with caution. Brief sonication can help break up small aggregates and improve dissolution.[2] Gentle warming can also increase the solubility of some peptides; however, excessive heat can cause degradation or further aggregation.[2][4]

Q4: How can I detect and quantify peptide aggregation?

A4: Several analytical techniques can be used:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of small amounts of aggregates.[9][10][11]

  • UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates.[12]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect and quantify the formation of amyloid-like fibrillar aggregates.[13]

Data Presentation

Table 1: Common Anti-Aggregation Additives and Their Typical Working Concentrations.

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Organic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Disrupt hydrophobic interactions.<10% (v/v) in final solution
Chaotropic Agents Urea, Guanidine Hydrochloride (GdnHCl)Disrupt hydrogen bonding network.[4][7]6-8 M for solubilization
Amino Acids Arginine, GlycineReduce non-specific interactions and can mask hydrophobic surfaces.[6][14]50-500 mM[14][15]
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide.5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.10-50% (v/v)
Detergents Tween 20, Triton X-100Prevent hydrophobic aggregation at low concentrations.0.01-0.1% (v/v)

Experimental Protocols

Protocol 1: General Peptide Solubilization Strategy

This protocol provides a systematic approach to solubilizing a peptide with unknown solubility characteristics.

Methodology:

  • Initial Assessment: Beforehand, calculate the theoretical net charge of the peptide at neutral pH to classify it as acidic, basic, or neutral.[2]

  • Initial Solubilization Attempt:

    • Weigh a small, accurately measured amount of the lyophilized peptide.

    • Attempt to dissolve the peptide in sterile, distilled water to a concentration of 1-2 mg/mL.[2]

    • Vortex the solution. If the peptide dissolves completely, proceed to final dilution.

  • pH Adjustment (for charged peptides):

    • For acidic peptides (net negative charge): If insoluble in water, add small aliquots of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide and vortex after each addition until the peptide dissolves.[2]

    • For basic peptides (net positive charge): If insoluble in water, add small aliquots of 10-30% acetic acid and vortex after each addition until the peptide dissolves.[4]

  • Organic Solvent (for hydrophobic/neutral peptides):

    • If the peptide is insoluble in aqueous solutions, weigh out a fresh sample.

    • Add a minimal volume of DMSO or DMF to the peptide and vortex until it dissolves completely.[2][4]

    • Slowly add the dissolved peptide solution dropwise to the desired aqueous buffer while vortexing. If the solution becomes cloudy, you have exceeded the solubility limit.

  • Chaotropic Agents (for highly aggregated peptides):

    • For peptides that are difficult to dissolve with the above methods, prepare a stock solution in 6 M Guanidine HCl or 8 M Urea.[4]

    • Once dissolved, this stock can be diluted into the final buffer. Be aware that the final concentration of the chaotropic agent may affect downstream applications.

  • Final Clarification:

    • Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.

    • Carefully transfer the supernatant to a new tube.

Protocol 2: Detection of Peptide Aggregates using Dynamic Light Scattering (DLS)

This protocol outlines the general steps for analyzing peptide aggregation using DLS.

Methodology:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer. The concentration will depend on the peptide, but a starting point of 0.2-1 mg/mL is common.[10]

    • Filter the sample through a 0.22 µm syringe filter to remove any large, extraneous particles.[16]

    • Also, prepare a filtered sample of the buffer alone to serve as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement temperature.

  • Measurement:

    • First, measure the scattering intensity of the buffer blank.

    • Carefully pipette the filtered peptide sample into a clean cuvette, ensuring no air bubbles are introduced. The required volume is typically small (e.g., 20-50 µL).[17]

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument software will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.

    • From the diffusion coefficient, the hydrodynamic radius (Rh) of the particles in the solution is determined.

    • The software will typically present the data as a size distribution plot, showing the percentage of particles of different sizes. The presence of peaks corresponding to larger hydrodynamic radii indicates aggregation.

Protocol 3: Quantification of Amyloid-like Fibrils using Thioflavin T (ThT) Assay

This protocol describes a common method for quantifying the formation of β-sheet-rich aggregates using ThT.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm syringe filter. Store protected from light.

    • Prepare your peptide solution at the desired concentration in the assay buffer. It is recommended to also filter the peptide solution to remove any pre-existing aggregates.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add your peptide solution to the wells.

    • Include control wells:

      • Buffer only (blank)

      • Buffer with ThT (to measure background fluorescence)

      • Peptide only (to check for intrinsic fluorescence)

    • Add the ThT stock solution to the wells containing the peptide and the "Buffer with ThT" control to a final concentration of approximately 10-25 µM.[18][19]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate under conditions that promote aggregation (e.g., 37°C with or without shaking).[13]

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[13][18][19]

  • Data Analysis:

    • Subtract the background fluorescence (buffer with ThT) from the fluorescence readings of the peptide samples.

    • Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Visualizations

experimental_workflow cluster_solubilization Peptide Solubilization start Lyophilized Peptide dissolve_water Dissolve in Water start->dissolve_water check_solubility1 Soluble? dissolve_water->check_solubility1 acidic_path Acidic Peptide (Add 10-30% Acetic Acid) check_solubility1->acidic_path No, Basic basic_path Basic Peptide (Add 0.1M NH4HCO3) check_solubility1->basic_path No, Acidic hydrophobic_path Hydrophobic/Neutral Peptide (Use minimal DMSO/DMF) check_solubility1->hydrophobic_path No, Neutral/ Hydrophobic final_solution Clarified Peptide Solution check_solubility1->final_solution Yes check_solubility2 Soluble? acidic_path->check_solubility2 basic_path->check_solubility2 hydrophobic_path->check_solubility2 chaotropic_path Highly Aggregated (Use 6M GdnHCl / 8M Urea) check_solubility2->chaotropic_path No check_solubility2->final_solution Yes chaotropic_path->final_solution

Caption: Workflow for peptide solubilization.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions_precipitate Solutions for Precipitate cluster_solutions_chrom Solutions for Poor Chromatography start Peptide Aggregation Observed precipitate Visible Precipitate start->precipitate poor_chrom Poor Chromatography start->poor_chrom adjust_ph Adjust pH away from pI precipitate->adjust_ph lower_conc Lower Peptide Concentration precipitate->lower_conc change_temp Optimize Temperature precipitate->change_temp use_organic Use Organic Solvent for Hydrophobic Peptides precipitate->use_organic additives Use Anti-Aggregation Additives poor_chrom->additives chaotropes Add Chaotropic Agents (Urea/GdnHCl) poor_chrom->chaotropes modify_mobile_phase Modify Mobile Phase (e.g., add ACN) poor_chrom->modify_mobile_phase

Caption: Troubleshooting logic for peptide aggregation.

References

Technical Support Center: Mass Spectrometry of 13C,15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of 13C,15N-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: How do 13C and 15N isotopic labels affect peptide fragmentation patterns in mass spectrometry?

In principle, the introduction of stable isotopes such as 13C and 15N does not change the fundamental fragmentation pattern of a peptide. The same types of bonds are cleaved regardless of the isotopic composition. However, the resulting mass-to-charge (m/z) values of the fragment ions will be shifted according to the number of incorporated heavy isotopes. While the fragmentation pattern remains the same, the complexity of the mass spectrum can increase, particularly with 13C labeling, as fragment ions may contain a variable number of 13C atoms.[][2] 15N labeling can sometimes simplify data analysis due to its more straightforward mass increment pattern.[]

Q2: What is considered a sufficient level of isotopic incorporation, and what are the consequences of incomplete labeling?

For accurate quantification, a labeling efficiency of at least 97% is recommended. Incomplete labeling occurs when cells do not fully incorporate the heavy amino acids, resulting in a mixture of light and heavy peptides in the labeled sample. This leads to an underestimation of the heavy-to-light ratio because the unlabeled peptides from the "heavy" sample contribute to the "light" peptide signal.[3]

Q3: My heavy and light labeled peptides are not co-eluting perfectly. What could be the cause?

Ideally, isotopically labeled peptides should co-elute due to their identical physicochemical properties.[4] If you observe a shift in retention time, it could be due to:

  • Incorrect stereoisomer synthesis: One or more amino acids in the heavy peptide may have been synthesized with the wrong stereoisomer (e.g., D- instead of L-amino acid).[5]

  • Post-translational modifications: The heavy and light peptides may have different post-translational modifications.

  • C-terminal amide vs. carboxylate: The synthetic heavy peptide may have an amidated C-terminus while the endogenous light peptide has a carboxylate, or vice-versa.[5]

  • Modifications during synthesis: The heavy peptide may have been modified during deprotection or cleavage from the resin.[5]

Q4: I am observing unexpected unlabeled peptides in my sample that was spiked with a heavy-labeled synthetic peptide. What could be the reason?

If you observe the unlabeled version of a peptide after spiking in the heavy-labeled standard, it could be due to the endogenous presence of that peptide in your sample, even at low levels.[6] It is also important to consider the natural abundance of stable isotopes (e.g., ~1.1% for 13C), which will contribute to the isotopic distribution of both the light and heavy peptide species.[6]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Low Heavy-to-Light Ratios

Symptoms:

  • Calculated heavy-to-light (H/L) ratios are lower than expected.

  • High variability in H/L ratios for peptides from the same protein.

  • Mass spectrometry data shows a low percentage of heavy-labeled peptides.[7]

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Isotopic Labeling Ensure cells have undergone a sufficient number of doublings (at least 5-6) in the heavy medium to achieve >97% incorporation.[3][7]
Arginine-to-Proline Conversion Some cell lines can metabolically convert heavy arginine to heavy proline, complicating data analysis.[3] Consider using a cell line that does not exhibit this conversion or use software that can account for it.
Incorrect Protein Concentration Carefully measure the protein concentrations of the light and heavy samples before mixing to ensure an accurate 1:1 ratio for control experiments.[3]
Fragmentation Method Bias Collision-Induced Dissociation (CID) can preferentially fragment lighter isotopologues, especially at lower collision energies, leading to an underestimation of the heavy form.[8] Consider using Higher-Energy Collisional Dissociation (HCD), which provides more uniform fragmentation.[8]

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification Observed check_labeling Verify >97% Labeling Efficiency? start->check_labeling check_mixing Confirm Accurate 1:1 Mixing? check_labeling->check_mixing Yes optimize_labeling Optimize Labeling Protocol (e.g., more cell doublings) check_labeling->optimize_labeling No check_fragmentation Using HCD Fragmentation? check_mixing->check_fragmentation Yes remeasure_protein Re-measure Protein Concentrations and Re-mix Samples check_mixing->remeasure_protein No switch_fragmentation Switch to HCD or ETD check_fragmentation->switch_fragmentation No (Using CID) analyze_data Re-analyze Data check_fragmentation->analyze_data Yes optimize_labeling->start remeasure_protein->start switch_fragmentation->start

Caption: Troubleshooting workflow for inaccurate peptide quantification.

Issue 2: Altered or Unexpected Fragmentation Spectra

Symptoms:

  • Fragment ion series (b- and y-ions) are difficult to interpret.

  • Unexpected neutral losses are observed.

  • Fragment ion intensities differ significantly between heavy and light peptides.

Possible Causes and Solutions:

CauseRecommended Solution
Complex Isotopic Envelopes with 13C-Labeling Since carbon atoms are distributed throughout the peptide, fragment ions will have varying numbers of 13C atoms, leading to complex spectra.[][8] Use high-resolution mass analyzers to resolve these complex isotopic patterns.
Co-eluting Peptides An isobaric or near-isobaric contaminating peptide is co-eluting and co-fragmenting with your peptide of interest. Improve chromatographic separation or use higher-resolution MS1 scans to ensure precursor ion purity.
Software Misidentification The data analysis software may not be correctly configured for heavy-labeled peptides. Ensure that the software settings include the correct modifications for 13C and 15N isotopes and that the mass tolerances are appropriate.[9]

Comparison of Fragmentation Techniques for Labeled Peptides

Fragmentation MethodAdvantages for Labeled PeptidesDisadvantages for Labeled Peptides
Collision-Induced Dissociation (CID) Robust and widely available.[8]Can introduce quantitative bias by preferentially fragmenting lighter isotopologues.[8]
Higher-Energy Collisional Dissociation (HCD) Provides more uniform fragmentation across the isotopic distribution, leading to more accurate quantification.[8]Can result in fewer backbone fragments for some peptides compared to CID.[10]
Electron Transfer Dissociation (ETD) Less susceptible to biases related to isotope mass.[8] Preserves labile post-translational modifications.[8] Generates c- and z-type ions, providing complementary data.[8]Generally works best for peptides with charge states higher than 2+.[11]

Experimental Protocols

Protocol 1: Verifying Isotopic Labeling Efficiency
  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[3]

  • Harvest and Lysis: Harvest the "heavy" labeled cells and lyse them using a suitable lysis buffer.

  • Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database using software capable of quantifying isotopic incorporation (e.g., MaxQuant). The goal is to achieve an incorporation rate of >97%.[3]

Workflow for Verifying Labeling Efficiency

start Start: Small-Scale Heavy Cell Culture culture Culture for at least 5 cell doublings start->culture harvest Harvest Cells and Lyse culture->harvest digest Protein Digestion (Trypsin) harvest->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis to Determine % Incorporation lcms->data_analysis result >97% Incorporation? data_analysis->result proceed Proceed with Main Experiment result->proceed Yes troubleshoot Troubleshoot Labeling Protocol result->troubleshoot No

Caption: Experimental workflow for verifying isotopic labeling efficiency.

Compatible Mass Spectrometry Software

Several software packages are available for the analysis of data from isotopically labeled peptides. The choice of software will depend on the instrument vendor and the specific experimental design.

SoftwareKey Features for Labeled PeptidesVendor/Type
MaxQuant Supports various isotopic labeling methods including SILAC, 15N, and 13C.[12] Integrates with the Andromeda search engine.[12]Freeware
Skyline Supports multiple quantitation workflows, including 13C/15N labeling.[9] Can import data from various mass spectrometer vendors.[9]Open Source
Pinpoint Commercial software from Thermo Scientific.[9] Provides relative quantitation of endogenous peptides to heavy isotope-labeled peptides.[9]Thermo Scientific
MassHunter Commercial software from Agilent for triple quadrupole LC-MS systems.[9]Agilent
TargetLynx Software from Waters for sample quantification and confirmation.[9]Waters
OpenMS An open-source C++ library with Python bindings for LC-MS data management and analysis.[13]Open Source

This technical support guide is intended to provide a starting point for troubleshooting common issues. For more specific problems, consulting the documentation for your mass spectrometer and analysis software is recommended.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-L-Val-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering low yields or difficult couplings during the solid-phase peptide synthesis (SPPS) of peptides containing the isotopically labeled amino acid Fmoc-L-Val-OH-13C5,15N.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield after attempting to couple this compound?

Low yields when incorporating this compound are typically not due to the isotopic labeling but rather the inherent chemical nature of valine.[1] Valine is a β-branched, sterically hindered amino acid, which can lead to two primary issues during SPPS:

  • Steric Hindrance: The bulky side chain of valine can physically block the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in slow and inefficient coupling reactions.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin.[4][5] This aggregation can prevent reagents from reaching the reactive sites, severely hindering both coupling and Fmoc-deprotection steps.[6] Hydrophobic residues like valine are known contributors to this problem.[7]

The isotopic labels (¹³C₅, ¹⁵N) do not significantly alter the chemical reactivity of the amino acid, so standard troubleshooting strategies for difficult couplings are directly applicable.[8][9]

Q2: How can I improve the coupling efficiency of the sterically hindered this compound?

Several strategies can be employed to overcome the challenges of coupling sterically hindered amino acids like valine.

  • Use a More Potent Coupling Reagent: Standard coupling reagents may be insufficient. More reactive uronium/aminium salts like HATU, HCTU, or COMU can significantly improve coupling efficiency and speed up the reaction.[6][10][11]

  • Perform a "Double Coupling": After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated this compound.[6][12] This helps drive the reaction to completion.

  • Increase Reaction Time and Temperature: Allowing for longer coupling times (e.g., 2-4 hours) can be beneficial.[6] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion quickly and efficiently.[2]

  • Change the Solvent: If peptide aggregation is suspected, switching the solvent from standard DMF to NMP or DMSO may improve outcomes.[13][14] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used successfully for difficult sequences.[15]

Below is a workflow to guide your decision-making process for improving coupling efficiency.

Troubleshooting_Workflow start Low Crude Peptide Yield check_coupling Check Coupling of Hindered Residue (Fmoc-Val-OH-13C5,15N) start->check_coupling check_aggregation Assess for Signs of Aggregation (Poor Swelling, Slow Deprotection) start->check_aggregation incomplete_coupling Incomplete Coupling Identified check_coupling->incomplete_coupling aggregation_suspected Aggregation Suspected check_aggregation->aggregation_suspected solution_coupling Implement Coupling Solution: 1. Double Couple 2. Use HATU/HCTU 3. Increase Time/Temp incomplete_coupling->solution_coupling solution_aggregation Implement Aggregation Solution: 1. Switch to NMP/DMSO 2. Add Chaotropic Salts 3. Use Pseudoprolines aggregation_suspected->solution_aggregation end Re-synthesize and Analyze solution_coupling->end solution_aggregation->end

References

Technical Support Center: Optimizing Cleavage for Peptides with Labeled Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cleavage cocktails for peptides containing isotopically labeled valine. The information is presented in a clear question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Do peptides containing stable isotope-labeled valine require a special cleavage cocktail?

In principle, no. Stable isotope-labeled amino acids, such as ¹³C, ¹⁵N, or ²H labeled valine, are chemically identical to their unlabeled counterparts.[1][2] Therefore, the fundamental principles of trifluoroacetic acid (TFA)-mediated cleavage and the role of scavengers remain the same. The primary factor dictating the choice of cleavage cocktail is the overall amino acid composition of your peptide, particularly the presence of other sensitive residues.[3][4]

However, for quantitative applications where the absolute integrity of the isotopic label is paramount, using a well-tested and clean-cleaving cocktail is highly recommended. One such documented cocktail for stable isotope-labeled peptides consists of TFA/Water/Triisopropylsilane (TIS)/3,6-Dioxa-1,8-octanedithiol (DODT).[5]

Q2: Can the isotopic label on valine be lost or scrambled during cleavage?

The covalent bonds of the isotopic labels (e.g., ¹³C-C, ¹³C-N, ¹⁵N-C, C-²H) are stable under standard TFA cleavage conditions. The side chain of valine, an isopropyl group, is non-reactive and not susceptible to the common side reactions that affect residues like Cysteine, Tryptophan, or Methionine.[6] Therefore, the risk of label loss or scrambling at the valine residue during the cleavage step itself is extremely low.

It is important to note that label scrambling has been observed during mass spectrometry analysis (specifically with collision-induced dissociation, CID) for certain labeled amino acids, particularly histidine. This is a post-cleavage analytical artifact and not a result of the cleavage cocktail.[7]

Q3: How do I choose the right scavenger for my peptide containing labeled valine?

The choice of scavenger is determined by the other amino acids in your peptide sequence, not the labeled valine. Scavengers are crucial for quenching reactive cationic species generated from the cleavage of protecting groups (e.g., t-butyl cations from Boc or tBu groups), which can otherwise lead to unwanted side reactions with sensitive residues.[4][8]

Here’s a general guide:

  • For peptides without sensitive residues: A simple cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) is often sufficient.[4]

  • For peptides containing Trp, Met, Cys, or Tyr: More complex cocktails containing scavengers like 1,2-ethanedithiol (B43112) (EDT), thioanisole (B89551), or phenol (B47542) are necessary to prevent alkylation and oxidation.[4][9]

  • For peptides with Arg(Pmc/Mtr): Reagent R, which includes thioanisole and EDT, is recommended for efficient deprotection.[9]

Q4: What are the signs of incomplete cleavage or side reactions?

Incomplete cleavage or the occurrence of side reactions will be evident in the analysis of your crude peptide, typically by HPLC and mass spectrometry.

  • HPLC Analysis: A complex chromatogram with multiple peaks of significant intensity suggests the presence of impurities.[8]

  • Mass Spectrometry (MS) Analysis:

    • The presence of species with masses corresponding to the peptide still attached to protecting groups indicates incomplete deprotection.

    • Mass additions to sensitive residues (e.g., +57 Da for t-butylation of Trp) are indicative of scavenger-related side reactions.

    • The absence of the expected molecular weight peak for your target peptide could signal degradation or incomplete cleavage from the resin.

A test cleavage on a small amount of resin (2-5 mg) is highly recommended to optimize conditions before committing your entire batch.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin. - Extend the cleavage time (e.g., from 2 hours to 3-4 hours).- Increase the volume of the cleavage cocktail to ensure the resin is well-swollen.- Ensure the N-terminal Fmoc group was removed before cleavage.[1]
Peptide re-attachment to the resin. This can occur with C-terminal Trp, Tyr, or Met. Ensure your cleavage cocktail contains appropriate scavengers like EDT.[6]
Unexpected Peaks in HPLC/MS Side reactions with sensitive residues (Trp, Met, Cys, Tyr). - Optimize your scavenger cocktail based on the peptide sequence (see Table 1).- For peptides with multiple sensitive residues, consider using a comprehensive cocktail like Reagent K.[4][9]
Incomplete removal of protecting groups. - Increase the cleavage reaction time.- For stubborn protecting groups like Arg(Pmc/Mtr), a longer cleavage time (up to 24 hours) may be necessary, or switch to a stronger cleavage cocktail.[1]
Oxidation of Methionine or Cysteine Insufficient reducing scavengers. - Use a cleavage cocktail containing EDT or DTT.[10]- For methionine-containing peptides, Reagent H is specifically designed to prevent oxidation.[11]
Discoloration of Resin During Cleavage (e.g., yellow, red) Formation of carbocations. This is a normal observation, especially with trityl-protected residues, and does not typically affect peptide quality. It indicates that the protecting groups are being cleaved.[6]

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Sensitive Residues

Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without highly sensitive residues.[3]A standard, low-odor cocktail.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose, good for peptides with Cys, Met, Trp, Tyr.[4][9]Effective for many sensitive residues, but has a strong odor.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with Arg(Pmc/Mtr).[9]Good for deprotecting arginine residues.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative for scavenging trityl groups.[11]Does not adequately protect Cysteine and Methionine from oxidation.
TFA/Water/TIS/DODT 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% DODTRecommended for stable isotope-labeled peptides.[5]DODT is a less volatile thiol scavenger.

Experimental Protocols

Protocol 1: General TFA Cleavage Procedure for Peptides with Labeled Valine

This protocol is a general guideline and should be optimized based on the specific peptide sequence.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed.

    • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For a peptide without other sensitive residues, a TFA/TIS/H₂O (95:2.5:2.5) mixture is a good starting point. For peptides with sensitive residues, choose an appropriate cocktail from Table 1.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (a common ratio is 10 mL of cocktail per 1 gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. For sensitive peptides or those with stubborn protecting groups, the cleavage time may need to be extended.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more, centrifuging and decanting after each wash.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with Labeled Valine) Add_Cocktail Add Freshly Prepared Cleavage Cocktail Resin->Add_Cocktail Cleavage Cleavage Reaction (2-3 hours, RT) Add_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analysis Analyze Crude Peptide (HPLC, MS) Dry->Analysis

Caption: General workflow for the cleavage and isolation of a synthetic peptide.

Troubleshooting_Cleavage cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Crude Peptide Analysis (HPLC/MS) Low_Yield Low Yield? Start->Low_Yield Impure Multiple Peaks? Low_Yield->Impure No Incomplete_Cleavage Incomplete Cleavage - Extend time - Increase cocktail volume Low_Yield->Incomplete_Cleavage Yes Correct_Mass Correct Mass? Impure->Correct_Mass No Side_Reactions Side Reactions - Optimize scavenger cocktail (see Table 1) Impure->Side_Reactions Yes Incomplete_Deprotection Incomplete Deprotection - Extend cleavage time Correct_Mass->Incomplete_Deprotection No Success Successful Cleavage Proceed to Purification Correct_Mass->Success Yes Reattachment Peptide Reattachment - Add appropriate scavengers Incomplete_Cleavage->Reattachment

Caption: A decision tree for troubleshooting common peptide cleavage issues.

References

Validation & Comparative

A Researcher's Guide to Quantitative Proteomics: Comparing Fmoc-L-Val-OH-13C5,15N and Other Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the precise measurement of protein abundance is critical for unraveling complex biological processes, discovering disease biomarkers, and accelerating drug development. Stable isotope labeling, coupled with mass spectrometry, stands out as a robust methodology for achieving accurate and reproducible protein quantification. This guide provides an objective comparison between two prominent strategies: the use of Fmoc-L-Val-OH-13C5,15N for the synthesis of stable isotope-labeled (SIL) peptide standards and the metabolic incorporation of other labeled amino acids, such as arginine and lysine (B10760008), in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Two Fundamental Approaches to Isotope Labeling in Quantitative Proteomics

The choice of a labeled amino acid is intrinsically linked to the selected quantification strategy. This compound is an essential building block for one of these strategies: the synthesis of internal standards for absolute quantification . The alternative and more common approach for relative quantification in cultured cells is metabolic labeling, which predominantly utilizes labeled arginine and lysine.

  • Absolute Quantification with SIL Peptides: This bottom-up proteomics approach involves synthesizing a "heavy" version of a proteotypic peptide (a peptide unique to the protein of interest) to be used as an internal standard. This compound is a key reagent in the solid-phase peptide synthesis (SPPS) of such standards.[1][2] The known concentration of the spiked-in heavy peptide allows for the precise determination of the absolute amount of its endogenous, "light" counterpart in a given sample.[3][4] This method is versatile and can be applied to a wide range of biological samples, including clinical tissues and body fluids, not just cultured cells.[5]

  • Relative Quantification with Metabolic Labeling (SILAC): SILAC is an in-vivo labeling technique where cells are cultured in media containing "heavy" essential amino acids, most commonly 13C and/or 15N labeled arginine and lysine.[6][7][8] Over several cell divisions, these heavy amino acids are incorporated into the entire proteome.[9] By comparing the mass spectrometry signal intensities of heavy-labeled peptides from the experimental condition with the light-labeled peptides from the control condition, the relative change in protein abundance can be accurately determined.[10]

Data Presentation: A Comparative Overview

The selection of a labeling strategy and the corresponding amino acids depends on the specific research question, sample type, and desired level of quantification. The following tables provide a structured comparison of the key features and performance metrics of these two approaches.

FeatureThis compound (for SIL Peptides)Labeled Arginine & Lysine (for SILAC)
Primary Application Absolute QuantificationRelative Quantification
Labeling Strategy In vitro synthesis of peptide standardsIn vivo metabolic labeling
Sample Compatibility Universal (cell cultures, tissues, biofluids)Primarily cell cultures
Quantification Scope Targeted (one or a few proteins per peptide standard)Proteome-wide
Workflow Stage of Label Introduction Post-protein extraction and digestionDuring cell growth and protein synthesis
Performance MetricThis compound (for SIL Peptides)Labeled Arginine & Lysine (for SILAC)
Accuracy High, enables absolute quantificationHigh for relative quantification
Precision Dependent on pipetting and sample handlingHigh, as samples are mixed early in the workflow
Metabolic Conversion Not applicableArginine can be converted to proline, potentially affecting accuracy[11][12][13]
Effect on Cell Physiology NoneMinimal, but requires testing for each cell line[9]
Cost High cost of peptide synthesisHigh cost of labeled amino acids and special media[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these quantitative proteomics strategies. Below are representative protocols for the synthesis of a SIL peptide using this compound and for a typical SILAC experiment.

Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide using this compound

This protocol outlines the key steps in solid-phase peptide synthesis (SPPS) for creating a heavy-labeled peptide internal standard.

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM), followed by washes with dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Iterative Deprotection and Coupling:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

    • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc group.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., this compound) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF, then add it to the resin to form the next peptide bond.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Quantification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and concentration of the final labeled peptide should be accurately determined, for example, by amino acid analysis.[5][14]

Protocol 2: Relative Protein Quantification using SILAC

This protocol describes a standard workflow for a two-plex SILAC experiment.

  • Cell Culture Adaptation: Culture two populations of cells in parallel for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.

    • "Light" Population: Grow in medium containing natural abundance ("light") L-arginine and L-lysine.

    • "Heavy" Population: Grow in medium containing stable isotope-labeled ("heavy") L-arginine (e.g., 13C6-L-arginine) and L-lysine (e.g., 13C6,15N2-L-lysine).

  • Experimental Treatment: Apply the experimental condition to one cell population (e.g., the "heavy" population) and the control condition to the other.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Digest the mixed protein sample into peptides using a protease, typically trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.

Mandatory Visualization

SILAC_vs_Peptide_Standard Comparison of Quantitative Proteomics Workflows cluster_SILAC SILAC Workflow cluster_Peptide_Standard Peptide Standard Workflow SILAC_cell_culture Cell Culture with Heavy/Light Amino Acids SILAC_treatment Experimental Treatment SILAC_cell_culture->SILAC_treatment SILAC_lysis Cell Lysis SILAC_treatment->SILAC_lysis SILAC_mix Mix Light & Heavy Lysates SILAC_lysis->SILAC_mix SILAC_digest Protein Digestion SILAC_mix->SILAC_digest SILAC_ms LC-MS/MS Analysis SILAC_digest->SILAC_ms SILAC_data Relative Quantification SILAC_ms->SILAC_data SPPS Solid-Phase Peptide Synthesis (with this compound) Peptide_purification Peptide Purification & Quantification SPPS->Peptide_purification Sample_prep Sample Preparation (Lysis & Digestion) Spike_in Spike-in Heavy Peptide Standard Sample_prep->Spike_in Peptide_ms LC-MS/MS Analysis Spike_in->Peptide_ms Peptide_data Absolute Quantification Peptide_ms->Peptide_data

Caption: A comparison of the experimental workflows for SILAC and the use of a heavy-labeled peptide standard.

Decision_Tree Question1 What is the primary research question? Relative_Quant Relative Quantification (Fold Change) Question1->Relative_Quant Relative Absolute_Quant Absolute Quantification (Copies per Cell) Question1->Absolute_Quant Absolute Question2 What is the sample type? Cell_Culture Cultured Cells Question2->Cell_Culture Cells Tissues_Fluids Tissues or Biofluids Question2->Tissues_Fluids Tissues/ Fluids Relative_Quant->Question2 Peptide_Standard Use SIL Peptide Standard (e.g., with this compound) Absolute_Quant->Peptide_Standard SILAC Use SILAC with Labeled Arg/Lys Cell_Culture->SILAC Tissues_Fluids->Peptide_Standard

Caption: Decision tree for selecting a quantitative proteomics strategy.

The choice between using this compound to synthesize peptide standards and employing metabolic labeling with amino acids like arginine and lysine is fundamentally a choice between targeted, absolute quantification and proteome-wide, relative quantification. While SILAC is a powerful technique for studying global protein dynamics in cell culture systems, the use of synthetic SIL peptides offers the versatility to quantify specific proteins in any type of biological sample with high accuracy. The selection of the appropriate labeled amino acid and corresponding workflow should be carefully considered based on the specific goals of the research project.

References

Validating Mass Spectrometry Data with ¹³C,¹⁵N-Labeled Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of molecules in complex biological matrices is a cornerstone of modern research and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS based quantification can be significantly influenced by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. The use of internal standards is a widely accepted strategy to mitigate these variabilities. Among the different types of internal standards, stable isotope-labeled (SIL) internal standards, particularly those incorporating ¹³C and ¹⁵N, are considered the gold standard for achieving the highest levels of accuracy and precision.

This guide provides a comprehensive comparison of ¹³C,¹⁵N-labeled internal standards with other alternatives, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals who are looking to develop and validate robust quantitative mass spectrometry assays.

Comparison of Internal Standard Alternatives

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations throughout the analytical process. Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), are the preferred choice.[1][2] The table below compares the key characteristics of ¹³C,¹⁵N-labeled internal standards with other commonly used alternatives.

Feature¹³C,¹⁵N-Labeled ISDeuterated (²H) ISStructural Analog IS
Co-elution Identical to analyteMay have slight retention time shiftsDifferent retention time
Ionization Efficiency Identical to analyteGenerally similar, but can differCan be significantly different
Fragmentation Pattern Nearly identical to analyteSimilar, but can have altered fragmentationDifferent fragmentation pattern
Potential for Interference Minimal; mass difference is distinctPotential for H/D exchange; natural abundance of isotopes can cause overlapNo isotopic overlap, but potential for co-eluting interferences
Accuracy & Precision HighestHigh, but can be compromised by isotopic effectsLower, as it does not perfectly mimic the analyte's behavior
Cost Generally higherVariesGenerally lower

As the table indicates, ¹³C,¹⁵N-labeled internal standards offer the most significant advantages in terms of analytical performance. Their identical chemical behavior to the native analyte ensures they experience the same effects during sample preparation and analysis, leading to more accurate and reproducible results.[1][2]

Experimental Workflow for Quantitative Analysis using ¹³C,¹⁵N-Labeled Internal Standards

The following diagram illustrates a typical workflow for a quantitative LC-MS/MS experiment utilizing a ¹³C,¹⁵N-labeled internal standard. This workflow ensures that the internal standard is introduced early in the process to account for variability in all subsequent steps.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Analyte) C Spiking A->C B 13C,15N-Labeled Internal Standard (IS) B->C D Extraction (e.g., Protein Precipitation, SPE) C->D E Evaporation & Reconstitution D->E F LC Separation E->F G Mass Spectrometry Detection F->G H Peak Integration (Analyte & IS) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J isotope_dilution cluster_sample Sample cluster_ms Mass Spectrometer cluster_calc Calculation Analyte Native Analyte (Unknown Amount, Ax) MS_Analyte Analyte Signal (Measured Intensity, Am) Analyte->MS_Analyte IS 13C,15N-IS (Known Amount, ISk) MS_IS IS Signal (Measured Intensity, ISm) IS->MS_IS Ratio Ratio = Am / ISm MS_Analyte->Ratio MS_IS->Ratio Quant Ax = Ratio * ISk Ratio->Quant

References

A Head-to-Head Battle for Precision: Fmoc-L-Val-OH-¹³C₅,¹⁵N versus QconCAT for Absolute Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy in absolute protein quantification, the choice of internal standard is paramount. This guide provides an objective comparison between two prominent methodologies: the use of stable isotope-labeled (SIL) amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, to synthesize proteotypic peptides (often referred to as the AQUA strategy), and the application of QconCATs (Quantification Concatenated Peptides). We present a detailed examination of their respective workflows, performance characteristics based on experimental data, and suitability for different research applications.

At the heart of absolute quantification by mass spectrometry is the use of a heavy isotope-labeled internal standard that is chemically identical to its endogenous, light counterpart. The known concentration of the spiked-in heavy standard allows for the precise calculation of the absolute amount of the target analyte. Both Fmoc-L-Val-OH-¹³C₅,¹⁵N-derived peptides and QconCATs serve this purpose, but they differ significantly in their production, complexity, and application.

Executive Summary: A Tale of Two Standards

FeatureFmoc-L-Val-OH-¹³C₅,¹⁵N (via AQUA Peptides)QconCAT (Quantification Concatamer)
Standard Type Single, chemically synthesized peptide incorporating stable isotope-labeled amino acids.Recombinantly expressed protein composed of multiple concatenated proteotypic peptides.[1]
Multiplexing Capability Typically one peptide standard per protein of interest. Multiplexing requires mixing multiple individual peptides.High-throughput; a single QconCAT can contain up to 50 peptides for quantifying multiple proteins simultaneously.[1]
Production Solid-phase chemical synthesis.Recombinant protein expression in bacterial systems (e.g., E. coli).
Incorporation of PTMs Can be synthesized with specific post-translational modifications (PTMs).Difficult to introduce specific PTMs.
Workflow Complexity Simpler synthesis for single peptides.More complex workflow involving gene design, cloning, expression, and purification.
Potential for Error Vulnerable to issues with peptide solubility, stability, and accurate quantification of the peptide stock.Subject to incomplete enzymatic digestion, which can affect the equimolar release of peptides. The order of peptides in the concatamer can influence expression and digestion efficiency.
Cost Can be expensive for a large number of proteins.Potentially more cost-effective for large-scale, multiplexed quantification.

Comparative Performance: Insights from Experimental Data

While direct, extensive quantitative comparisons in a single study are limited, the available literature provides valuable insights into the performance of each method. A comparative evaluation of peptide production platforms for absolute quantification concluded that neither chemical synthesis (akin to the AQUA approach) nor the recombinant QconCAT approach is definitively superior overall.[2] Each method has distinct advantages and is subject to different sources of potential error.

One study highlighted that under optimal digestion conditions, most peptides from a QconCAT are produced in an equimolar ratio. However, the same study noted that some QconCAT-derived peptides were significantly overestimated due to challenges with the solubility or stability of their chemically synthesized counterparts used for comparison.[2] This underscores the critical importance of proper handling and quality control for synthetic peptide standards.

Conversely, the enzymatic digestion of the large QconCAT protein is a critical step that can introduce variability. The efficiency of cleavage at each peptide junction within the concatamer must be consistently high to ensure the stoichiometric release of all constituent peptides.

Experimental Methodologies: A Step-by-Step Look

The workflows for employing Fmoc-L-Val-OH-¹³C₅,¹⁵N-derived peptides and QconCATs differ substantially in their upstream preparation of the internal standard.

Workflow for Absolute Quantification using Fmoc-L-Val-OH-¹³C₅,¹⁵N (AQUA Strategy)

The AQUA (Absolute Quantification) approach utilizes chemically synthesized peptides containing stable isotope-labeled amino acids as internal standards.[3][4][5]

Experimental Protocol:

  • Peptide Selection and Design: A proteotypic peptide, unique to the protein of interest and readily detectable by mass spectrometry, is selected.

  • Peptide Synthesis: The selected peptide is chemically synthesized using solid-phase peptide synthesis, incorporating one or more stable isotope-labeled amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N.

  • Purification and Quantification: The synthesized heavy peptide is purified, typically by HPLC, and its concentration is accurately determined.

  • Sample Preparation: A precisely known amount of the AQUA peptide is spiked into the biological sample, either before or after protein digestion with an enzyme like trypsin.

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment is typically used to monitor the signal intensities of both the endogenous (light) and the internal standard (heavy) peptides.

  • Data Analysis: The absolute quantity of the target protein is calculated by comparing the signal intensity ratio of the light peptide to the heavy peptide.[5][6]

cluster_AQUA AQUA Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis peptide_selection Peptide Selection synthesis Chemical Synthesis with Fmoc-L-Val-OH-¹³C₅,¹⁵N peptide_selection->synthesis purification Purification & Quantification synthesis->purification spike Spike-in AQUA Peptide purification->spike sample Biological Sample digest Protein Digestion sample->digest lcms LC-MS/MS (SRM/MRM) spike->lcms digest->spike quant Absolute Quantification lcms->quant

Workflow for the AQUA absolute quantification strategy.
Workflow for Absolute Quantification using QconCAT

QconCATs are artificial proteins designed to release multiple proteotypic peptides upon digestion, enabling multiplexed quantification.[1][7]

Experimental Protocol:

  • Q-peptide Selection and Gene Design: Multiple proteotypic peptides (Q-peptides) from the target proteins are selected. A synthetic gene encoding these peptides concatenated in a specific order is designed and synthesized.

  • Cloning and Expression: The synthetic gene is cloned into an expression vector, which is then transformed into an expression host, typically E. coli. The QconCAT protein is expressed in a minimal medium containing a heavy stable isotope-labeled amino acid (e.g., ¹³C₆,¹⁵N₂-L-lysine).

  • Purification and Quantification: The expressed heavy-labeled QconCAT protein is purified from the cell lysate, often using an affinity tag. The concentration of the purified QconCAT protein is accurately determined.

  • Sample Preparation: A known amount of the purified QconCAT protein is added to the biological sample before protein digestion.

  • Enzymatic Digestion: The combined sample and QconCAT are digested with a protease (e.g., trypsin), which cleaves both the target proteins and the QconCAT, releasing the light and heavy Q-peptides, respectively.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS, typically using SRM/MRM, to measure the signal intensities of the light and heavy peptide pairs.

  • Data Analysis: The absolute abundance of each target protein is calculated from the signal intensity ratios of the corresponding light and heavy Q-peptides.

cluster_QconCAT QconCAT Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis peptide_selection Q-Peptide Selection & Gene Design expression Recombinant Expression with Heavy Amino Acids peptide_selection->expression purification Purification & Quantification expression->purification spike Spike-in QconCAT Protein purification->spike sample Biological Sample sample->spike digest Co-digestion spike->digest lcms LC-MS/MS (SRM/MRM) digest->lcms quant Multiplexed Absolute Quantification lcms->quant

Workflow for the QconCAT absolute quantification strategy.

Logical Relationship: Building Blocks vs. Pre-fabricated Standards

The fundamental difference between the two approaches can be visualized as a choice between using basic building blocks or a pre-fabricated, multi-component standard.

cluster_BuildingBlock Building Block Approach cluster_Prefab Pre-fabricated Standard Approach cluster_Target Quantification Target Fmoc Fmoc-L-Val-OH-¹³C₅,¹⁵N Peptide Single Heavy Peptide (AQUA) Fmoc->Peptide Chemical Synthesis Protein Target Protein(s) Peptide->Protein Quantifies Gene Synthetic Gene QconCAT Multiplexed Heavy Protein (QconCAT) Gene->QconCAT Recombinant Expression QconCAT->Protein Quantifies

Conceptual difference between the two quantification strategies.

Conclusion: Selecting the Right Tool for the Job

The choice between using Fmoc-L-Val-OH-¹³C₅,¹⁵N to generate AQUA peptides and employing QconCATs depends heavily on the specific requirements of the research.

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N (via AQUA peptides) is an excellent choice for the highly accurate quantification of a small number of proteins, or when the analysis of specific post-translational modifications is required. Its more straightforward workflow for single-peptide standards can be advantageous for focused studies.

  • QconCATs are the preferred method for large-scale, multiplexed absolute quantification of dozens of proteins in a single experiment. This approach offers a more scalable and potentially cost-effective solution for biomarker panels and systems biology studies, provided that the complex workflow of designing, expressing, and validating the concatamer is carefully managed.

Ultimately, both methods are powerful tools in the quantitative proteomics arsenal. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to select the most appropriate strategy to achieve robust and reliable absolute quantification data.

References

A Researcher's Guide to Fmoc-L-Val-OH-13C5,15N: A Cost-Benefit Analysis for Advanced Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working at the molecular level, the choice of reagents can significantly impact experimental outcomes and overall project costs. One such critical choice lies in the use of isotopically labeled amino acids for peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using Fmoc-L-Val-OH-13C5,15N versus its unlabeled counterpart, Fmoc-L-Val-OH. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers to make informed decisions for their specific applications.

Stable isotope-labeled amino acids, such as this compound, are powerful tools in modern life sciences.[][2] The incorporation of heavy isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) allows for the precise tracking and quantification of peptides and proteins in complex biological samples.[][2][3] This capability is particularly advantageous in quantitative proteomics, metabolic flux analysis, and structural biology studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]

Performance and Applications: A Comparative Overview

The primary advantage of this compound lies in its utility as an internal standard for quantitative analysis.[3] When incorporated into a synthetic peptide, it becomes chemically identical to its natural counterpart but possesses a distinct mass, allowing for accurate quantification in MS-based experiments.[][3] This is in contrast to the unlabeled Fmoc-L-Val-OH, which, while essential for general peptide synthesis, lacks the intrinsic properties for direct, highly accurate quantification against an internal standard in the same sample.

The use of Fmoc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research and therapeutic development.[5][][7] The Fmoc protecting group provides a stable and efficient means of controlling the peptide chain elongation process.[5][] From a chemical reactivity standpoint, the isotopic labeling in this compound does not significantly alter its performance in standard SPPS protocols compared to the unlabeled version.[4]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data for both the labeled and unlabeled Fmoc-L-Valine.

Table 1: Physicochemical Properties
PropertyFmoc-L-Val-OHThis compound
CAS Number 68858-20-8[5][8][9][10]1217442-94-8[11][12]
Molecular Formula C₂₀H₂₁NO₄[5][8][9]¹³C₅C₁₅H₂₁¹⁵NO₄[12]
Molecular Weight 339.39 g/mol [8][10]345.34 g/mol [13][14]
Purity ≥98%[8][10]≥98% (CP)
Melting Point 141-147°C[8]143-145°C[14]
Appearance White or off-white powder[5][8]Solid, White to off-white[12]
Optical Rotation -17° ± 2° (C=1, DMF)[5][8][α]20/D -17°, c = 1 in DMF
Table 2: Illustrative Cost Comparison

The cost of these reagents can vary significantly between suppliers and with the quantity purchased. The following is an illustrative comparison based on available online pricing. Researchers are advised to obtain quotes from suppliers for the most accurate and up-to-date pricing.

CompoundQuantityEstimated Price (USD)Price per Gram (USD)
Fmoc-L-Val-OH100g$60 - $65[8][15]$0.60 - $0.65
250g$60 (for 100g)[15]-
500g$220[8]$0.44
1kg$350[8]$0.35
This compound100mg$507$5070
1g$2,530 - $3,280[14]$2,530 - $3,280

Cost-Benefit Analysis

The substantial price difference between the labeled and unlabeled compounds necessitates a careful consideration of the experimental needs.

Benefits of Using this compound:

  • High Accuracy in Quantification: Enables precise measurement of peptide and protein abundance, crucial for biomarker discovery and validation.[2][16]

  • Reduced Experimental Variability: By using a stable isotope-labeled internal standard, variations arising from sample preparation and instrument performance can be minimized.[16]

  • Enhanced Data Reliability: Leads to more robust and reproducible results in quantitative proteomics studies.

Costs Associated with Using this compound:

  • Significantly Higher Reagent Cost: As illustrated in Table 2, the initial investment is considerably greater.

  • Specialized Equipment and Expertise: Requires access to high-resolution mass spectrometry and the expertise to analyze the resulting data.

When to Choose this compound:

The use of the isotopically labeled compound is justified in research where precise quantification is paramount. This includes:

  • Drug discovery and development: For pharmacokinetic studies and determining the mechanism of action of novel therapeutics.[16]

  • Biomarker discovery: To identify and validate proteins that are differentially expressed in disease states.

  • Systems biology: To study protein dynamics and metabolic pathways.[]

When to Choose Fmoc-L-Val-OH:

The unlabeled compound is the standard and cost-effective choice for:

  • General peptide synthesis: When the primary goal is to produce a peptide for qualitative studies, such as antibody production or initial screening assays.

  • Large-scale synthesis: When large quantities of a peptide are required and the cost of the labeled amino acid would be prohibitive.

  • Educational purposes: For teaching the principles of peptide synthesis.[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving these compounds.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH or this compound

This protocol outlines the general steps for incorporating either the labeled or unlabeled Fmoc-L-Valine into a peptide chain using an automated microwave peptide synthesizer.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin) on a 0.1 mmol scale.

2. Fmoc Deprotection:

  • Treat the resin with a 20-25% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the growing peptide chain.[17]
  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Activate the carboxyl group of the Fmoc-amino acid (either labeled or unlabeled) using a coupling reagent such as diisopropylcarbodiimide (DIC) and an additive like Oxyma.[17]
  • For unlabeled amino acids, use a 5-fold excess. For the more expensive labeled amino acids, a 2-fold excess is often sufficient to ensure efficient coupling while conserving the material.[17]
  • Allow the coupling reaction to proceed at an elevated temperature (e.g., 105°C) for a short duration (e.g., 60 seconds) in a microwave synthesizer.[17]

4. Washing:

  • Wash the resin with DMF to remove excess reagents and byproducts.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS).[17]

7. Purification and Analysis:

  • Precipitate the crude peptide in cold ether.[17]
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Quantitative Kinase Assay using a Labeled Peptide Substrate

This protocol describes the use of a peptide synthesized with this compound to quantify kinase activity.

1. Peptide Synthesis:

  • Synthesize a peptide substrate for the kinase of interest, incorporating this compound at a specific position within the recognition motif, following the SPPS protocol above.

2. Kinase Reaction:

  • Prepare a reaction mixture containing the cell lysate (as the source of the kinase), the labeled peptide substrate, ATP, and an appropriate kinase buffer.
  • Incubate the reaction at the optimal temperature for the kinase (e.g., 37°C) for a defined period.

3. Sample Preparation for MS Analysis:

  • Quench the reaction.
  • Desalt the peptide sample using a C18 StageTip or similar method to remove buffer components that interfere with mass spectrometry.

4. LC-MS/MS Analysis:

  • Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
  • Monitor for the mass shift corresponding to the phosphorylation of the labeled peptide.

5. Data Analysis:

  • Quantify the amount of phosphorylated and unphosphorylated labeled peptide by comparing the peak intensities in the mass spectrum.
  • The ratio of phosphorylated to unphosphorylated peptide provides a quantitative measure of the kinase activity in the sample.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Val-OH or Labeled Version + DIC/Oxyma) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart illustrating the key steps in Solid-Phase Peptide Synthesis (SPPS).

cluster_Kinase Quantitative Kinase Assay Workflow Labeled_Peptide Synthesize Labeled Peptide Substrate (with this compound) Kinase_Reaction Kinase Reaction (Cell Lysate + Labeled Peptide + ATP) Labeled_Peptide->Kinase_Reaction Quench Quench Reaction Kinase_Reaction->Quench Desalt Desalting (C18 StageTip) Quench->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Data_Analysis Data Analysis (Quantify Phosphorylated vs. Unphosphorylated) LC_MS->Data_Analysis

Caption: Workflow for a quantitative kinase assay using a stable isotope-labeled peptide substrate.

cluster_Decision Decision Logic: Labeled vs. Unlabeled Fmoc-L-Valine Start Experimental Goal Question Is Precise Quantification Essential? Start->Question Labeled Use this compound Question->Labeled Yes Unlabeled Use Fmoc-L-Val-OH Question->Unlabeled No App1 Applications: - Quantitative Proteomics - Biomarker Validation - PK/PD Studies Labeled->App1 App2 Applications: - General Peptide Synthesis - Antibody Production - Large-Scale Synthesis Unlabeled->App2

References

A Guide to Reproducibility in Quantitative Proteomics Using Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reproducibility achievable in quantitative proteomics when utilizing peptides labeled with Fmoc-L-Val-OH-¹³C₅,¹⁵N. It offers a comparison with alternative quantification strategies and includes detailed experimental protocols to support the implementation of robust and reliable quantitative proteomic workflows.

Introduction to Isotope Labeling and Reproducibility

In the quest for precise and reproducible protein quantification, stable isotope labeling coupled with mass spectrometry has become a cornerstone methodology. The use of isotopically labeled internal standards, such as peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N, allows for the correction of variability introduced during sample preparation and analysis. This approach, often referred to as the Absolute Quantification (AQUA) strategy, enables highly accurate and reproducible measurements of protein abundance.[1][2][3][4]

The reproducibility of a quantitative proteomics experiment is a critical factor in the reliability of its results. It is often expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean of a set of measurements. Lower CV values indicate higher reproducibility.

Performance Comparison: Isotope Labeling vs. Alternative Methods

The choice of quantification strategy significantly impacts the reproducibility of proteomic experiments. Here, we compare the typical performance of methods using stable isotope-labeled peptides with common alternative approaches.

Quantification StrategyTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)Key AdvantagesKey Disadvantages
Stable Isotope-Labeled Peptides (e.g., using Fmoc-L-Val-OH-¹³C₅,¹⁵N) 2-10%[5][6]5-15%[5]High accuracy and precision, absolute quantification possible, corrects for sample processing variability.[1][3]Higher initial cost for labeled peptide synthesis, requires a priori knowledge of target proteins.
Label-Free Quantification (LFQ) 10-30%15-40%Cost-effective, no need for labeling reagents, can identify a large number of proteins.Higher technical variability, susceptible to variations in sample preparation and instrument performance, relative quantification only.
Isobaric Tagging (e.g., TMT, iTRAQ) 5-15%10-25%High multiplexing capacity, good for relative quantification of multiple samples simultaneously.Can suffer from ratio compression, labeling reaction variability can introduce errors.
Metabolic Labeling (e.g., SILAC) 5-15%10-20%High precision due to early sample mixing, in vivo labeling reflects biological processes.Limited to cell culture experiments, can be expensive for labeling whole organisms, not applicable to clinical tissue samples.

Note: CV values are typical ranges and can vary depending on the specific experimental conditions, instrumentation, and data analysis workflow.

Experimental Protocols

Synthesis of a Stable Isotope-Labeled Peptide using Fmoc-L-Val-OH-¹³C₅,¹⁵N

This protocol outlines the solid-phase peptide synthesis (SPPS) of a target peptide incorporating a stable isotope-labeled valine residue.

Materials:

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N

  • Other required Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) and coupling reagents in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When the valine residue is to be added, use Fmoc-L-Val-OH-¹³C₅,¹⁵N.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification and Quantification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in H₂O).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

    • Quantify the purified peptide using a suitable method (e.g., amino acid analysis or UV absorbance).

Absolute Quantification of a Target Protein using the Labeled Peptide (AQUA Workflow)

This protocol describes the use of the synthesized stable isotope-labeled peptide as an internal standard for the absolute quantification of a target protein in a complex biological sample.

Materials:

  • Purified and quantified stable isotope-labeled peptide standard

  • Biological sample (e.g., cell lysate, plasma)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Lyse cells or prepare the biological sample to extract proteins.

    • Determine the total protein concentration of the sample.

  • Spiking of Internal Standard: Add a known amount of the stable isotope-labeled peptide standard to a known amount of the protein sample.

  • Reduction and Alkylation:

    • Add DTT to the sample to reduce disulfide bonds (e.g., at 60°C for 30 minutes).

    • Add IAA to alkylate cysteine residues (e.g., at room temperature in the dark for 30 minutes).

  • Proteolytic Digestion:

    • Dilute the sample to reduce the concentration of denaturants.

    • Add trypsin and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the sample by LC-MS/MS using a targeted method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Set up the mass spectrometer to specifically monitor the precursor and fragment ions of both the endogenous (light) target peptide and the stable isotope-labeled (heavy) internal standard peptide.

  • Data Analysis:

    • Integrate the peak areas of the light and heavy peptides from the chromatograms.

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.

    • Determine the absolute amount of the endogenous peptide in the original sample based on the known amount of the spiked-in internal standard and the calculated peak area ratio.

Visualizing the Workflow and Concepts

cluster_synthesis Peptide Synthesis cluster_quantification Quantitative Proteomics Workflow Fmoc_Val Fmoc-L-Val-OH- ¹³C₅,¹⁵N SPPS Solid-Phase Peptide Synthesis Fmoc_Val->SPPS Purification HPLC Purification SPPS->Purification Quantification Quantification Purification->Quantification Spike Spike-in Labeled Peptide Standard Quantification->Spike Sample Biological Sample (e.g., Cell Lysate) Sample->Spike Digestion Protein Digestion (Trypsin) Spike->Digestion LCMS LC-MS/MS Analysis (MRM/PRM) Digestion->LCMS Data Data Analysis LCMS->Data Result Absolute Protein Quantification Data->Result

Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N.

cluster_high High Reproducibility (Low CV) cluster_moderate Moderate Reproducibility cluster_lower Lower Reproducibility (High CV) center_node Quantitative Proteomics Reproducibility Isotope_Label Stable Isotope-Labeled Peptides (AQUA) center_node->Isotope_Label SILAC Metabolic Labeling (SILAC) center_node->SILAC Isobaric Isobaric Tagging (TMT/iTRAQ) center_node->Isobaric LFQ Label-Free Quantification center_node->LFQ

Caption: Comparison of reproducibility among different quantitative proteomics methods.

Conclusion

The use of stable isotope-labeled peptides, synthesized with high-quality reagents like Fmoc-L-Val-OH-¹³C₅,¹⁵N, provides a robust and highly reproducible method for quantitative proteomics. While the initial investment in peptide synthesis is higher than for label-free approaches, the resulting accuracy, precision, and ability to perform absolute quantification make it an invaluable tool for target validation, biomarker discovery, and clinical research where reliable and reproducible data are paramount. The detailed protocols and comparative data presented in this guide aim to empower researchers to implement these powerful techniques in their own laboratories.

References

The Clear Advantage: A Comparative Guide to Fmoc-Protected Labeled Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with high purity and yield is paramount. The choice of protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of success. This guide provides an objective comparison of the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy with the traditional Boc (tert-butyloxycarbonyl) method, with a focus on the incorporation of labeled amino acids. We present supporting experimental data, detailed protocols, and visualizations to aid in making informed decisions for your research.

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1][] The choice between the Fmoc and Boc strategies dictates the entire synthetic approach, primarily due to the difference in their chemical lability.[1] Fmoc is a base-labile protecting group, readily removed under mild basic conditions, while Boc is acid-labile, requiring strong acidic conditions for its removal.[1][] This fundamental difference in deprotection chemistry forms the basis of their "orthogonality," allowing for the selective removal of one type of protecting group without affecting another.[]

Performance Comparison: Fmoc vs. Boc in Peptide Synthesis

The milder deprotection conditions of the Fmoc strategy have made it the dominant approach in modern SPPS, particularly for the synthesis of complex and modified peptides.[4] While direct side-by-side quantitative comparisons of the same peptide synthesized using both methods are not always readily available in a single study, we can compile representative data to illustrate the general performance trends.

Table 1: Illustrative Comparison of Fmoc- and Boc-SPPS Performance for Model Peptides

ParameterFmoc/tBu StrategyBoc/Bzl StrategyReference(s)
Model Peptide Acyl Carrier Protein (65-74)Gramicidin A (15-mer)[1][5]
Crude Purity (%) >90% (with optimized resin)~60-70%[1][6]
Overall Yield (%) Up to 87% (for a 41-mer)5-24% (for Gramicidin A)[5][7]
Deprotection Conditions 20% Piperidine (B6355638) in DMF (mild base)25-50% TFA in DCM (strong acid)[1][8]
Final Cleavage TFA-based cocktails (e.g., 95% TFA)Anhydrous HF or TFMSA (strong acid)[1][8]
Compatibility with Labeled/Modified Residues HighLower, due to harsh acid treatments[4]
Automation Friendliness HighLower[1]

Note: The data presented is illustrative and compiled from multiple sources. Actual yields and purities are highly dependent on the specific peptide sequence, synthesis conditions, and purification methods.

Key Advantages of the Fmoc Strategy

The preference for Fmoc-protected amino acids in modern peptide synthesis stems from several key advantages:

  • Milder Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[4] This is particularly crucial when incorporating sensitive modifications or labeled amino acids.

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (typically tBu-based).[] This allows for the selective deprotection of the α-amino group without prematurely cleaving the side-chain protectors.

  • Suitability for Automation: The mild reaction conditions and the ability to monitor Fmoc deprotection by UV absorbance make the Fmoc strategy highly amenable to automated peptide synthesis.[1]

  • Reduced Side Reactions: The milder conditions of Fmoc-SPPS generally lead to fewer side reactions compared to the harsh acid treatments required in the Boc strategy.[]

  • High Yields and Purity: The Fmoc strategy consistently delivers high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[] This, in turn, leads to higher crude product purity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the key steps in Fmoc-SPPS for the synthesis of a model peptide, including the incorporation of a fluorescently labeled amino acid.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[7]

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate for 5-10 minutes.[7]
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[7]

3. Amino Acid Coupling (Standard Amino Acid):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent like HBTU (3 equivalents), and an activation base like DIPEA (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours.
  • Monitor coupling completion using the Kaiser test.[8][9]
  • Wash the resin with DMF.

4. Incorporation of a Fluorescently Labeled Amino Acid:

  • For incorporating a residue like Fmoc-Lys(Fluorescein)-OH, follow the same coupling procedure as in step 3. Due to the bulkier nature of the labeled amino acid, the coupling time may need to be extended, and a more potent coupling reagent like HATU might be beneficial.

5. Repetitive Cycles:

  • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (B109758) (DCM).
  • Prepare a cleavage cocktail, for example, 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]
  • Add the cleavage cocktail to the resin and agitate for 1-3 hours.[7]
  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[7]

Protocol 2: Peptide Purity and Identity Analysis

1. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% TFA).
  • Inject the sample onto a C18 reverse-phase HPLC column.
  • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
  • Monitor the absorbance at 214 nm and 280 nm.
  • Calculate the purity based on the peak area of the main product relative to the total peak area.

2. Mass Spectrometry (MS):

  • Analyze the collected HPLC fractions or perform online LC-MS.
  • Determine the molecular weight of the main peak to confirm the identity of the synthesized peptide.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) wash1->coupling labeled_coupling Labeled AA Coupling (Fmoc-Lys(Fluorescein)-OH) wash1->labeled_coupling wash2 DMF Wash coupling->wash2 labeled_coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation analysis Analysis (HPLC/MS) precipitation->analysis

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).

Kinase_Assay_Pathway substrate Fluorescently Labeled Peptide Substrate phosphorylated_substrate Phosphorylated Fluorescent Peptide Product substrate->phosphorylated_substrate Phosphorylation kinase Active Kinase kinase->phosphorylated_substrate atp ATP atp->phosphorylated_substrate detection Detection of Phosphorylation (e.g., Fluorescence Polarization) phosphorylated_substrate->detection

Caption: Signaling pathway for a kinase activity assay.

Conclusion

The adoption of Fmoc-protected amino acids has revolutionized solid-phase peptide synthesis, offering a milder, more efficient, and versatile alternative to the traditional Boc strategy. The advantages of Fmoc chemistry, including its orthogonal protection scheme and compatibility with a wide range of functionalities, make it particularly well-suited for the synthesis of complex peptides, including those incorporating fluorescent or other labels. By understanding the comparative performance and employing robust experimental protocols, researchers can leverage the power of Fmoc-protected labeled amino acids to advance their scientific discoveries.

References

A Researcher's Guide to Internal Standards for Precise Peptide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for accuracy and reproducibility in mass spectrometry-based peptide quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

The precise and accurate quantification of peptides is a cornerstone of modern proteomics, enabling the elucidation of complex biological processes and the development of novel therapeutics. A key element in achieving reliable quantitative data is the use of internal standards to correct for variability throughout the analytical workflow, from sample preparation to mass spectrometry analysis. This guide delves into a comparative analysis of the most prevalent internal standards: Stable Isotope-Labeled (SIL) peptides, "Winged" or extended SIL peptides, and SIL proteins.

Comparative Analysis of Internal Standard Performance

The ideal internal standard should mimic the behavior of the target analyte as closely as possible throughout the entire experimental procedure. The choice of internal standard can significantly impact the precision and accuracy of quantification. Below is a summary of quantitative data from comparative studies.

Internal Standard TypeAnalyteMatrixKey Performance MetricValueReference
SIL Peptide Human OsteopontinPlasmaInherent Digestion VariabilityWithin ±20%[1]
Extended SIL Peptide Human OsteopontinPlasmaInherent Digestion VariabilityWithin ±20%[1]
SIL Peptide Human OsteopontinPlasmaVariability with Varied Trypsin Activity-67.4% to +50.6%[1]
Extended SIL Peptide Human OsteopontinPlasmaVariability with Varied Trypsin ActivityWithin ±30%[1]
SIL Protein (SILAC) OATP1B1, OATP1B3, P-gpHuman LiverPrecision (Paired t-test vs. SIL Peptide)Slightly better with SIL Peptide (P < 0.05)[2]
SIL Protein (SILAC) OATP2B1Human LiverPrecision (Paired t-test vs. SIL Peptide)Not different[2]
Winged SIL Peptide (C3N3) Human Serum AlbuminBufferQuantitative Performance vs. SIL ProteinEquivalent
Winged SIL Peptide (C-terminal extension) Human Serum AlbuminBufferQuantitative Performance vs. SIL ProteinInaccurate

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow is crucial for understanding the points at which different internal standards are introduced and the sources of variability they can account for.

Peptide Quantification Workflow cluster_pre_digestion Sample Preparation cluster_digestion Digestion cluster_post_digestion Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) SIL_Protein SIL Protein Internal Standard Sample->SIL_Protein Introduction Point Enrichment Protein Enrichment (Optional) SIL_Protein->Enrichment Denaturation Denaturation, Reduction, Alkylation Enrichment->Denaturation Digestion Tryptic Digestion Denaturation->Digestion Winged_Peptide Winged SIL Peptide Internal Standard Peptide_Cleanup Peptide Cleanup (e.g., SPE) Winged_Peptide->Peptide_Cleanup Digestion->Winged_Peptide Introduction Point Digestion->Peptide_Cleanup SIL_Peptide SIL Peptide Internal Standard LC_MS LC-MS/MS Analysis SIL_Peptide->LC_MS Peptide_Cleanup->SIL_Peptide Introduction Point Peptide_Cleanup->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

A generalized workflow for peptide quantification by LC-MS/MS.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in peptide quantification using different internal standards.

Protocol 1: General Protein Digestion for LC-MS/MS Analysis

This protocol outlines a standard procedure for the preparation of peptides from a protein sample, such as cell lysate or plasma, for quantitative analysis.

Materials:

  • Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate (NH4HCO3)

  • Formic Acid (FA)

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cell pellets or tissue samples in an appropriate lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Peptide Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Perform peptide cleanup using SPE C18 cartridges according to the manufacturer's instructions.

    • Elute peptides and dry them using a vacuum centrifuge.

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: Comparative Quantification using SIL Peptide and SIL Protein Internal Standards

This protocol describes an experiment to compare the precision of peptide quantification using either a SIL peptide or a SIL protein as the internal standard.

Procedure:

  • Sample Preparation:

    • Prepare two sets of identical protein samples (e.g., human liver membrane fractions).

  • Internal Standard Spiking:

    • Set 1 (SIL Protein): Spike the SIL protein internal standard into the protein samples before the denaturation and digestion steps.

    • Set 2 (SIL Peptide): Proceed with the protein digestion as described in Protocol 1. Spike the SIL peptide internal standard into the peptide mixture after the digestion is complete but before the peptide cleanup step.

  • LC-MS/MS Analysis:

    • Analyze all samples by LC-MS/MS using a targeted method (e.g., Selected Reaction Monitoring - SRM) for the analyte peptide and its corresponding internal standard.

  • Data Analysis:

    • Calculate the peak area ratios of the endogenous peptide to the internal standard for each sample.

    • Determine the concentration of the target protein in each replicate.

    • Calculate the coefficient of variation (CV%) for the quantified protein concentrations within each set to compare the precision of the two methods.

Application in Signaling Pathway Analysis: The EGFR Pathway

Quantitative proteomics is instrumental in dissecting cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is a prime example of a pathway studied using these techniques.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

A simplified diagram of the EGFR signaling pathway.

Conclusion

The selection of an internal standard for peptide quantification is a critical decision that directly influences the quality of the resulting data.

  • SIL proteins are considered the "gold standard" as they can be introduced at the very beginning of the workflow, accounting for variability in protein handling, enrichment, and digestion. However, they can be costly and challenging to produce.

  • Winged SIL peptides offer a compromise, as they are introduced before digestion and can partially account for digestion variability. Their performance is highly dependent on their design.

  • SIL peptides are the most commonly used internal standards due to their commercial availability and relatively lower cost. They are added after digestion and effectively control for variability in peptide cleanup and LC-MS/MS analysis.

For researchers in drug development and clinical proteomics, where high accuracy and reproducibility are non-negotiable, a careful evaluation of these internal standards against the specific requirements of the assay is essential. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed choice to achieve robust and reliable peptide quantification.

References

Isotopic labeling strategies in quantitative proteomics: a comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Isotopic Labeling Strategies in Quantitative Proteomics

In the landscape of proteomics, the precise quantification of protein abundance is fundamental to understanding cellular processes, identifying disease biomarkers, and accelerating drug development. Isotopic labeling coupled with mass spectrometry has become a cornerstone for accurate and high-throughput protein quantification. This guide provides an objective comparison of four prominent isotopic labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Isotope-Coded Affinity Tags (ICAT). We will delve into their experimental workflows, present comparative performance data, and provide detailed protocols to assist researchers in selecting the most suitable strategy for their scientific inquiries.

At a Glance: A Comparative Overview

The choice of an isotopic labeling strategy is contingent on the specific experimental goals, sample types, and available instrumentation. Below is a summary of the key features of each technique.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)ICAT (Isotope-Coded Affinity Tags)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)Chemical (in vitro)
Sample Type Live, dividing cellsCell lysates, tissues, body fluidsCell lysates, tissues, body fluidsProtein extracts with cysteine residues
Multiplexing Capacity Up to 3-plex (standard), with variations allowing for higher plexing4-plex or 8-plexUp to 18-plex2-plex
Quantification Level MS1MS2/MS3MS2/MS3MS1
Ratio Compression MinimalProne to ratio compression[1]Prone to ratio compression[2][3][4]Minimal
Accuracy & Precision High accuracy and reproducibility due to early-stage sample mixing[1]Good, but can be affected by ratio compression[1]Good, but can be affected by ratio compression; MS3 acquisition can improve accuracy[2][3]Good for labeled peptides
Proteome Coverage HighHighHighLimited to cysteine-containing proteins

Quantitative Performance Data

A benchmark study by Altelaar et al. (2013) compared the performance of SILAC, dimethyl labeling (a chemical labeling method with similarities to iTRAQ/TMT), and TMT. The following table summarizes key performance metrics from this and other comparative studies.

Performance MetricSILACDimethyl LabelingTMT (MS2)TMT (MS3)
Number of Protein IDs ~2,500~2,500~2,500~1,500
Precision (Median CV) ~8%~12%~20%~15%
Accuracy (vs. expected ratio) HighHighModerate (ratio compression)Improved

Data synthesized from a benchmark study comparing SILAC, dimethyl labeling, and TMT. The number of protein IDs can vary significantly based on the sample complexity and instrumentation.[2][3]

Experimental Workflows and Methodologies

SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[5] This results in the in vivo incorporation of the isotopic labels into all newly synthesized proteins.

SILAC_Workflow A Cell Culture (Light Medium) C Apply Experimental Conditions A->C B Cell Culture (Heavy Medium) B->C D Combine Cell Populations (1:1) C->D E Protein Extraction & Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis (MS1 Quantification) F->G

SILAC Experimental Workflow
  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., 13C6-L-lysine and 13C6-L-arginine) for at least five cell divisions to ensure complete incorporation.[5]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvesting and Mixing: After treatment, the "light" and "heavy" cell populations are harvested and counted. Equal numbers of cells from each population are combined.

  • Protein Extraction and Digestion: The combined cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[5] This allows for the simultaneous quantification of peptides from multiple samples.

iTRAQ_Workflow A Protein Extraction & Digestion (Samples 1-n) B Peptide Labeling with iTRAQ Reagents A->B C Combine Labeled Samples B->C D LC-MS/MS Analysis C->D E MS/MS Fragmentation D->E F Data Analysis (Reporter Ion Quantification) E->F TMT_Workflow A Protein Extraction & Digestion (Samples 1-n) B Peptide Labeling with TMT Reagents A->B C Combine Labeled Samples B->C D LC-MS/MS (or MS3) Analysis C->D E MS/MS Fragmentation D->E F Data Analysis (Reporter Ion Quantification) E->F ICAT_Workflow A Protein Extraction B Labeling with Light & Heavy ICAT Reagents A->B C Combine Labeled Samples B->C D Protein Digestion C->D E Affinity Purification (Avidin) D->E F LC-MS/MS Analysis E->F G Data Analysis (MS1 Quantification) F->G

References

A Comparative Guide to Assessing Synthesized Peptide Purity Using Fmoc-L-Val-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

The purity of synthesized peptides is a critical parameter for researchers, scientists, and drug development professionals, as it directly impacts experimental reproducibility, biological activity, and therapeutic safety. Impurities, which can include deletion sequences, truncated peptides, or byproducts from side reactions, can lead to misleading results and potential toxicity.[1][2][3] This guide provides a comprehensive comparison of methodologies for assessing peptide purity, with a special focus on the use of the stable isotope-labeled amino acid, Fmoc-L-Val-OH-13C5,15N, for highly accurate quantification.

Gold Standard Quantification: Isotope Dilution Mass Spectrometry (ID-MS) with Labeled Peptides

The use of stable isotope-labeled peptides as internal standards in conjunction with mass spectrometry is considered the gold standard for absolute peptide quantification and purity assessment.[4] This approach, known as the stable isotope dilution (SID) method, involves synthesizing a "heavy" version of the target peptide using one or more isotopically enriched amino acids, such as this compound.[5][6] A precisely known amount of this heavy peptide is then spiked into the sample containing the "light" (natural abundance) synthesized peptide. By measuring the ratio of the heavy to light peptide signals in the mass spectrometer, the exact quantity and therefore purity of the target peptide can be determined with high accuracy.[4]

Advantages of Using this compound

This compound is an ideal building block for this purpose. The five Carbon-13 and one Nitrogen-15 atoms create a distinct mass shift (+6 Da) from the natural valine, making the labeled peptide easily distinguishable from its unlabeled counterpart in a mass spectrometer without significantly altering its chemical and chromatographic properties.[7]

Experimental Protocol: Purity Assessment using a Labeled Peptide Standard
  • Synthesis of the Labeled Peptide Standard:

    • Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

    • In the appropriate cycle, incorporate this compound instead of the standard Fmoc-L-Val-OH.[6]

    • After synthesis, cleave the labeled peptide from the resin and purify it to a very high degree, typically using multi-step RP-HPLC.

    • Characterize the purified labeled peptide exhaustively (e.g., via high-resolution MS and amino acid analysis) to confirm its identity and establish its precise concentration.

  • Sample Preparation for Purity Analysis:

    • Accurately weigh a sample of the synthesized (unlabeled) peptide batch to be tested.

    • Dissolve the unlabeled peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[8][9]

    • Spike the unlabeled peptide solution with a precisely known amount of the purified heavy peptide standard.

  • LC-MS Analysis:

    • Inject the mixed sample into an LC-MS system.

    • Perform chromatographic separation using a C18 reversed-phase column with a suitable gradient (e.g., a linear gradient of 5% to 65% acetonitrile (B52724) with 0.1% formic acid over 30 minutes).[8][9]

    • Set the mass spectrometer to acquire data in a mode that allows for the distinct detection of both the light and heavy peptide ions (e.g., Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).[4]

  • Data Analysis:

    • Integrate the peak areas for both the light (target) and heavy (standard) peptides from the chromatogram.

    • Calculate the ratio of the light peak area to the heavy peak area.

    • Determine the absolute amount of the target peptide in the original sample using the known concentration of the spiked standard. Purity is then calculated as the mass of the target peptide divided by the total initial mass of the sample.

Workflow for Purity Assessment with a Labeled Standard

Purity_Assessment_Workflow cluster_0 Synthesis of Labeled Standard cluster_1 Analysis of Target Peptide cluster_2 Data Interpretation SPPS Fmoc-SPPS with This compound Purify_Standard Purification & Characterization SPPS->Purify_Standard Spike Spike with Labeled Standard Purify_Standard->Spike Known Amount Unlabeled Synthesized Peptide (Unlabeled) Unlabeled->Spike LCMS LC-MS Analysis (e.g., SRM/MRM) Spike->LCMS Ratio Calculate Peak Area Ratio (Light / Heavy) LCMS->Ratio Purity Determine Absolute Quantity & Purity Ratio->Purity

Caption: Workflow for peptide purity assessment using a stable isotope-labeled internal standard.

Alternative Methods for Peptide Purity Assessment

While ID-MS is the most accurate method, several other techniques are widely used, each with its own advantages and limitations.[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for assessing peptide purity.[1][8] It separates the target peptide from impurities based on their relative hydrophobicity. Purity is estimated by calculating the area of the target peptide peak as a percentage of the total area of all peaks in the chromatogram.[11]

Experimental Protocol:

  • Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. Solvent B: 0.1% TFA in acetonitrile.[9]

  • Procedure:

    • Dissolve the peptide sample in Solvent A (approx. 1 mg/mL).[9]

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes.[9]

    • Monitor the eluent using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[12]

    • Integrate all peaks in the resulting chromatogram to calculate the relative peak area of the main peptide.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[1] It not only provides purity information based on the chromatogram but also confirms the molecular weight of the target peptide and can help identify impurities.[13]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[9][13]

  • Procedure:

    • Perform chromatographic separation as described for RP-HPLC, though often using formic acid instead of TFA, as it is more compatible with MS.

    • The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

    • Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 300–2000 m/z) in positive ion mode.[8]

    • Analyze the data to confirm the molecular weight of the main peak and identify the masses of impurity peaks. Purity is still typically calculated from the UV chromatogram.[1]

Amino Acid Analysis (AAA)

AAA is a highly accurate method for determining the net peptide content (NPC), which is a measure of the amount of peptide in a lyophilized powder that is actual peptide versus counterions and water.[14] It involves hydrolyzing the peptide into its constituent amino acids and then quantifying them.

Experimental Protocol:

  • Hydrolysis: Accurately weigh the peptide sample and hydrolyze it using 6N HCl at approximately 110°C for 24 hours. This breaks all peptide bonds.

  • Derivatization: The freed amino acids are often derivatized to make them detectable (e.g., using the AccQ-Tag™ method).[14]

  • Quantification: The derivatized amino acids are separated and quantified by HPLC or other chromatographic techniques by comparing their peak areas to those of a known standard.[14]

  • Calculation: The NPC is calculated by comparing the measured quantity of each amino acid to the total weight of the initial sample.[14]

General Workflow for Peptide Analysis

General_Peptide_Analysis_Workflow SamplePrep Sample Preparation (Dissolve & Filter) HPLC RP-HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC Detection Detection HPLC->Detection UV UV Detector (214 nm / 280 nm) Detection->UV Purity MS Mass Spectrometer (ESI-MS) Detection->MS Identity Data_UV Chromatogram Analysis (Relative Peak Area %) UV->Data_UV Data_MS Mass Spectra Analysis (MW Confirmation) MS->Data_MS

Caption: A typical workflow for peptide purity and identity analysis using RP-HPLC with UV and MS detection.

Comparative Summary of Purity Assessment Methods

The choice of method depends on the required accuracy, the nature of the peptide, and the intended application.

Method Principle Primary Output Advantages Limitations
ID-MS with Labeled Standard Compares MS signal of analyte to a known amount of a co-eluting, isotopically labeled internal standard.Absolute quantity and purity.Gold standard for accuracy and precision; corrects for sample loss and matrix effects.[4]Requires synthesis and characterization of a labeled peptide standard, which is costly and time-consuming.[15]
RP-HPLC with UV Detection Separates components by hydrophobicity; quantification based on relative UV peak area.Relative purity (%).Widely available, robust, and reproducible for routine analysis.[1][10]Assumes all impurities have the same UV response as the main peptide; can struggle to separate structurally similar impurities.[1]
LC-MS Combines HPLC separation with mass detection.Relative purity (%) and molecular weight confirmation.High sensitivity and specificity; provides molecular weight of impurities, aiding in their identification.[1][13]More complex instrumentation; relative quantification can be influenced by differences in ionization efficiency between peptides.[13]
Amino Acid Analysis (AAA) Hydrolyzes peptide and quantifies constituent amino acids.Net Peptide Content (NPC).Highly accurate for determining the amount of pure peptide in a solid sample; sequence-specific.[14]Destructive to the sample; does not distinguish the target peptide from impurities with the same amino acid composition (e.g., isomers).[10]
GC-IDIR Gas chromatography separation with isotope dilution and infrared detection.Absolute quantity and purity.A potential primary method with accuracy comparable to ID-MS; may be more cost-effective than MS.[16]A newer technique, less common; higher limits of detection compared to MS; requires derivatization of amino acids.[16]

References

A Comparative Guide to the Cross-Validation of Valine Quantification Using Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantification results for the amino acid valine using the stable isotope-labeled internal standard Fmoc-L-Val-OH-¹³C₅,¹⁵N against an alternative established method. The information herein is supported by a synthesis of experimental data from published scientific literature to offer a clear, data-driven overview for selecting the most appropriate quantification method for specific research needs.

Introduction to Quantitative Amino Acid Analysis

Accurate quantification of amino acids is crucial in a multitude of research areas, from proteomics and metabolomics to clinical diagnostics and nutritional science. The gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification is the use of stable isotope-labeled internal standards (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow. These standards, being chemically identical to the analyte of interest but differing in mass, co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations in sample preparation and analysis.[1]

Fmoc-L-Val-OH-¹³C₅,¹⁵N is a commercially available SIL-IS for valine, incorporating five ¹³C atoms and one ¹⁵N atom, resulting in a mass shift of +6 Da compared to the natural isotopologue. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances chromatographic retention in reversed-phase liquid chromatography and can improve ionization efficiency. This guide will compare the expected performance of an LC-MS/MS method using Fmoc-L-Val-OH-¹³C₅,¹⁵N with a widely accepted alternative: quantification using a non-derivatized, deuterated L-Valine internal standard (L-Valine-d8).

Performance Comparison of Quantification Methods

The following table summarizes the expected performance characteristics of the two methods based on validation data from similar analytical approaches reported in the literature.

Performance MetricFmoc-L-Val-OH-¹³C₅,¹⁵N (with derivatization)L-Valine-d8 (without derivatization)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) <10% (inter-day), <5% (intra-day)<15% (inter-day), <10% (intra-day)
Limit of Quantification (LOQ) Low fmol to pmol rangeLow pmol range
Sample Preparation Requires derivatization stepSimpler, protein precipitation and dilution
Chromatography Reversed-Phase HPLCHILIC or Reversed-Phase HPLC
Potential for Ion Suppression Mitigated by SIL-IS and chromatographyMitigated by SIL-IS and chromatography

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative amino acid analysis. Below are representative protocols for the two compared methods.

Method 1: Quantification of Valine using Fmoc-L-Val-OH-¹³C₅,¹⁵N

This method involves the derivatization of amino acids with Fmoc chloride followed by LC-MS/MS analysis.

1. Sample Preparation and Hydrolysis (for protein-bound valine):

  • To approximately 1 mg of protein sample, add 1 mL of 6 M HCl.

  • Incubate at 110°C for 24 hours in a sealed, vacuum-evacuated tube.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen.

  • Reconstitute the sample in 1 mL of 0.1 M HCl.

2. Internal Standard Spiking:

  • Add a known concentration of Fmoc-L-Val-OH-¹³C₅,¹⁵N solution to the hydrolyzed sample, calibration standards, and quality control samples. The concentration should be chosen to be in the mid-range of the expected endogenous valine concentrations.

3. Derivatization:

  • To 100 µL of the sample, add 100 µL of 15 mM Fmoc-Cl in acetone (B3395972) and 100 µL of 0.1 M borate (B1201080) buffer (pH 9.0).

  • Vortex and let the reaction proceed for 5 minutes at room temperature.

  • Quench the reaction by adding 100 µL of 1% formic acid.

  • Filter the sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Fmoc-L-Valine: Precursor ion (m/z) -> Product ion (m/z)

    • Fmoc-L-Val-OH-¹³C₅,¹⁵N: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized for the instrument used)

Method 2: Quantification of Valine using L-Valine-d8

This method involves a simpler sample preparation without derivatization.

1. Sample Preparation (for free valine in plasma):

  • To 50 µL of plasma sample, add 150 µL of methanol (B129727) containing the L-Valine-d8 internal standard at a known concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 95% to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • L-Valine: Precursor ion (m/z) -> Product ion (m/z)

    • L-Valine-d8: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized for the instrument used)

Mandatory Visualizations

experimental_workflow_fmoc cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein_Sample->Hydrolysis Spiking Spike with Fmoc-L-Val-OH-¹³C₅,¹⁵N Hydrolysis->Spiking Derivatization Fmoc-Cl Derivatization Spiking->Derivatization LC_Separation Reversed-Phase LC Separation Derivatization->LC_Separation MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification experimental_workflow_d8 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation with Methanol & L-Valine-d8 Plasma_Sample->Protein_Precipitation LC_Separation HILIC LC Separation Protein_Precipitation->LC_Separation MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid derivative. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Stable isotope-labeled compounds like Fmoc-L-Val-OH-¹³C₅,¹⁵N are not radioactive and generally do not pose the same hazards as their radiolabeled counterparts.[][2][] However, they are still chemical substances that require appropriate disposal methods. The primary consideration for disposal is whether the compound is contaminated with any hazardous substances.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle Fmoc-L-Val-OH-¹³C₅,¹⁵N with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] In case of a spill, use appropriate tools to collect the material into a designated waste disposal container.[4]

Disposal of Unused or Expired Fmoc-L-Val-OH-¹³C₅,¹⁵N

Unused or expired Fmoc-L-Val-OH-¹³C₅,¹⁵N should be treated as chemical waste. While the non-labeled form, Fmoc-L-Val-OH, is not classified as a hazardous substance, it is recommended to dispose of it in accordance with federal, state, and local environmental control regulations.[4] The most common and recommended method is to send it to a licensed chemical destruction plant or use controlled incineration with flue gas scrubbing.[7]

Key Disposal Steps:

  • Containerization: Place the solid Fmoc-L-Val-OH-¹³C₅,¹⁵N in a clearly labeled, sealed, and compatible waste container.[8][9][10]

  • Labeling: The container must be labeled as "Hazardous Waste" (as a precautionary measure) and should clearly list the contents, including the full chemical name "Fmoc-L-Val-OH-¹³C₅,¹⁵N".

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[8][10]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the chemical waste.[8]

Disposal of Contaminated Waste

Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with Fmoc-L-Val-OH-¹³C₅,¹⁵N should be disposed of as solid chemical waste.

Procedure for Contaminated Solid Waste:

  • Collect all contaminated solid waste in a designated, leak-proof container.

  • Label the container clearly with its contents.

  • Dispose of the container through your institution's hazardous waste program.

Liquid waste generated from experiments involving Fmoc-L-Val-OH-¹³C₅,¹⁵N, such as solutions in solvents, must also be treated as hazardous waste.

Procedure for Contaminated Liquid Waste:

  • Collect the liquid waste in a compatible, sealed container.

  • Label the container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Store the container in a designated hazardous waste accumulation area.

  • Arrange for disposal through your institution's hazardous waste management program.[11]

It is imperative to never dispose of chemical waste down the drain or in regular trash.[5][6][8][12][13]

Summary of Chemical Properties and Safety Information

For quick reference, the following table summarizes key data for the non-labeled Fmoc-L-Val-OH. These properties are expected to be very similar for the isotopically labeled version.

PropertyValueSource
Chemical Formula C₂₀H₂₁NO₄[4]
Molecular Weight 339.4 g/mol [4]
Appearance White powder[14]
Melting Point 143-145 °C
Storage Temperature 2 - 8 °C[5]
Hazard Classification Not a hazardous substance[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N and associated waste.

DisposalWorkflow Fmoc-L-Val-OH-13C5,15N Disposal Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_disposal_actions Start Start: This compound for Disposal WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste WasteType->SolidWaste Solid LiquidWaste Liquid Waste (from experimental procedures) WasteType->LiquidWaste Liquid UnusedProduct Unused/Expired This compound SolidWaste->UnusedProduct ContaminatedSolid Contaminated Solids (e.g., gloves, paper) SolidWaste->ContaminatedSolid PackageSolid 1. Place in a sealed, compatible container. 2. Label as 'Hazardous Waste' with chemical name. UnusedProduct->PackageSolid ContaminatedSolid->PackageSolid PackageLiquid 1. Collect in a sealed, compatible container. 2. Label as 'Hazardous Waste' and list all constituents. LiquidWaste->PackageLiquid Store Store in designated Satellite Accumulation Area PackageSolid->Store PackageLiquid->Store ContactEHS Contact Institutional EH&S for pickup and disposal Store->ContactEHS

Caption: Decision workflow for the proper disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N.

References

Essential Safety and Handling Guide for Fmoc-L-Val-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling Fmoc-L-Val-OH-¹³C₅,¹⁵N, a comprehensive approach to personal protection is necessary to minimize exposure. The required PPE is summarized in the table below.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact. Always inspect gloves for tears or holes before use and practice proper glove removal technique.[1]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles of the solid compound.[1]
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.[1]
Respiratory Dust mask (N95 or P1) or respiratorA dust mask is recommended to prevent inhalation of the powder, especially when handling larger quantities or if dust is generated.[1] In situations with significant dust or inadequate ventilation, a NIOSH-approved respirator should be used.

Operational Plan: Step-by-Step Handling

Proper handling procedures are critical to prevent contamination and ensure user safety. The following workflow outlines the key steps for working with Fmoc-L-Val-OH-¹³C₅,¹⁵N.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace in a Fume Hood prep_ppe->prep_workspace weigh Weigh Fmoc-L-Val-OH-13C5,15N prep_workspace->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve peptide_synthesis Incorporate into Peptide Synthesis dissolve->peptide_synthesis decontaminate Decontaminate Glassware and Surfaces peptide_synthesis->decontaminate dispose_solid Dispose of Solid Waste in Labeled Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container decontaminate->dispose_liquid remove_ppe Remove and Dispose of PPE Properly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for handling Fmoc-L-Val-OH-¹³C₅,¹⁵N.

Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis

A common procedure involving Fmoc-protected amino acids is the removal of the Fmoc group (deprotection) to allow for the coupling of the next amino acid in the peptide chain.

Materials:

  • Fmoc-L-Val-OH-¹³C₅,¹⁵N coupled to a solid-phase resin

  • 20% piperidine (B6355638) in dimethylformamide (DMF) (v/v)

  • Dimethylformamide (DMF)

  • Reaction vessel for solid-phase synthesis

  • Shaker

Procedure:

  • Resin Preparation: Place the resin-bound Fmoc-L-Val-OH-¹³C₅,¹⁵N into the reaction vessel.

  • Initial Wash: Wash the resin with DMF to remove any residual reagents from the previous coupling step.

  • Deprotection:

    • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]

    • Shake the mixture at room temperature for 2-5 minutes.[2]

    • Drain the solution.

    • Add a second portion of the 20% piperidine in DMF solution.[2]

    • Shake the mixture at room temperature for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[2]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Confirmation (Optional): A small sample of the resin can be tested with a ninhydrin (B49086) solution. A blue color indicates the presence of a free primary amine, confirming successful deprotection.

  • Next Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid in the peptide sequence.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste:

    • Place any unused Fmoc-L-Val-OH-¹³C₅,¹⁵N powder and contaminated materials (e.g., weighing paper, gloves, and wipes) into a clearly labeled, sealed waste container.

  • Liquid Waste:

    • Solutions containing Fmoc-L-Val-OH-¹³C₅,¹⁵N, DMF, and piperidine should be collected in a designated, labeled hazardous waste container for organic solvents.

    • Do not dispose of chemical waste down the drain.

  • Decontamination:

    • All glassware and equipment that have come into contact with the chemical should be rinsed with an appropriate solvent (e.g., DMF followed by ethanol (B145695) and water), with the rinsate collected as hazardous waste.

Always follow your institution's specific guidelines for hazardous waste disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。